Fmoc-ala(beta-cyclobutyl)-oh
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-3-cyclobutyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO4/c24-21(25)20(12-14-6-5-7-14)23-22(26)27-13-19-17-10-3-1-8-15(17)16-9-2-4-11-18(16)19/h1-4,8-11,14,19-20H,5-7,12-13H2,(H,23,26)(H,24,25)/t20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOJRBUNCWCPLNH-FQEVSTJZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701147438 | |
| Record name | (αS)-α-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]cyclobutanepropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701147438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
478183-62-9 | |
| Record name | (αS)-α-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]cyclobutanepropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=478183-62-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (αS)-α-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]cyclobutanepropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701147438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Fmoc-ala(beta-cyclobutyl)-OH | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Fmoc-Ala(β-cyclobutyl)-OH: A Technical Guide for Advanced Peptide Synthesis
For Immediate Release
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of Fmoc-Ala(β-cyclobutyl)-OH, a non-natural amino acid derivative crucial for the development of novel peptide therapeutics. Aimed at researchers, scientists, and professionals in drug development, this document outlines the core data, experimental protocols, and relevant workflows associated with this unique building block.
Core Physicochemical Properties
Fmoc-Ala(β-cyclobutyl)-OH, systematically named (2S)-3-cyclobutyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid, is a Fmoc-protected derivative of alanine featuring a cyclobutyl moiety on the beta-carbon.[1][2] This structural feature imparts unique conformational constraints on peptides, potentially enhancing their stability, bioactivity, and resistance to enzymatic degradation.[2] The compound is typically supplied as a pale white to off-white solid with a purity of ≥97%, as determined by HPLC.[2]
The key physicochemical data for Fmoc-Ala(β-cyclobutyl)-OH are summarized in the table below.
| Property | Value | Source(s) |
| Systematic Name | (2S)-3-cyclobutyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | [1] |
| CAS Number | 478183-62-9 | [1][2] |
| Molecular Formula | C₂₂H₂₃NO₄ | [1][2] |
| Molecular Weight | 365.42 g/mol | [1] |
| Appearance | Pale white or White to off-white solid | [2] |
| Purity | ≥97% (HPLC) | [2] |
| Storage Conditions | 0 - 8 °C | [2] |
| SMILES String | OC(=O)--INVALID-LINK--NC(=O)OCC2c3ccccc3-c4ccccc24 | |
| InChI Key | FOJRBUNCWCPLNH-FQEVSTJZSA-N |
Note: Specific values for melting point and solubility are not consistently reported in publicly available literature and should be determined empirically.
Experimental Protocols
The following sections detail generalized, yet established, experimental protocols relevant to the synthesis, characterization, and application of Fmoc-Ala(β-cyclobutyl)-OH. These methods are based on standard procedures for Fmoc-protected amino acids.
Synthesis of Fmoc-Ala(β-cyclobutyl)-OH
The synthesis of Fmoc-protected amino acids is typically achieved by reacting the free amino acid with a Fmoc-donating reagent under basic conditions. A representative protocol is as follows:
-
Dissolution: The free amino acid, β-cyclobutyl-L-alanine, is dissolved in an aqueous solution of a mild base, such as 10% sodium carbonate.
-
Fmoc-Donation: A solution of 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) in an organic solvent like dioxane is added dropwise to the amino acid solution at a reduced temperature (e.g., in an ice bath).
-
Reaction: The mixture is stirred for several hours at room temperature to allow the reaction to proceed to completion.
-
Work-up: The reaction mixture is diluted with water and washed with a non-polar organic solvent (e.g., diethyl ether) to remove unreacted Fmoc-donating reagent and byproducts.
-
Acidification: The aqueous layer is carefully acidified to a pH of approximately 2 using a strong acid, such as hydrochloric acid, which protonates the carboxylic acid and causes the product to precipitate.
-
Extraction & Purification: The precipitated product is extracted into an organic solvent like ethyl acetate. The combined organic layers are then washed with brine, dried over an anhydrous salt (e.g., sodium sulfate), and concentrated under reduced pressure. Further purification can be achieved by recrystallization or flash chromatography.
Characterization of Fmoc-Ala(β-cyclobutyl)-OH
The identity and purity of the synthesized compound are confirmed using standard analytical techniques.
-
High-Performance Liquid Chromatography (HPLC): Purity is typically assessed by reverse-phase HPLC. A C18 column is commonly used with a gradient of acetonitrile in water (both containing 0.1% TFA). The Fmoc group's strong absorbance allows for detection at wavelengths around 254 nm or 301 nm.[3]
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of the compound, verifying its identity.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the molecule, ensuring the Fmoc group is correctly attached and the cyclobutyl moiety is intact.
Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)
Fmoc-Ala(β-cyclobutyl)-OH is designed for use in Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[2] The general cycle for incorporating this amino acid into a growing peptide chain on a solid support (resin) is outlined below.
-
Resin Swelling: The solid-phase resin (e.g., Rink Amide or Wang resin) is swollen in a suitable solvent, typically N,N-dimethylformamide (DMF).[3]
-
Fmoc Deprotection: The Fmoc protecting group on the N-terminus of the resin-bound peptide is removed using a 20% solution of piperidine in DMF. This exposes a free amine for the next coupling step.[3][4]
-
Washing: The resin is thoroughly washed with DMF to remove piperidine and the Fmoc-piperidine adduct.[3]
-
Amino Acid Coupling: a. Activation: Fmoc-Ala(β-cyclobutyl)-OH is pre-activated in a solution with a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA) in DMF. b. Coupling: The activated amino acid solution is added to the resin, and the mixture is agitated to facilitate the formation of the peptide bond. The reaction's completeness can be monitored using a qualitative method like the Kaiser test.[3]
-
Washing: The resin is washed again with DMF to remove excess reagents and byproducts.
-
Cycle Repetition: These steps (2-5) are repeated for each subsequent amino acid in the desired peptide sequence.
-
Final Cleavage and Deprotection: Once the peptide sequence is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a strong acid cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.[3]
Visualized Workflows
The following diagrams illustrate the key chemical logic and workflows associated with the use of Fmoc-Ala(β-cyclobutyl)-OH.
Caption: General workflow for the synthesis of Fmoc-Ala(β-cyclobutyl)-OH.
Caption: The iterative cycle of Solid-Phase Peptide Synthesis (SPPS).
References
An In-depth Technical Guide to the Structure and Synthesis of Fmoc-β-Cyclobutyl-Alanine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fmoc-β-cyclobutyl-alanine is a synthetic amino acid derivative that serves as a valuable building block in peptide synthesis and drug discovery. Its unique cyclobutyl moiety introduces conformational constraints into peptide backbones, influencing their secondary structure and biological activity. This technical guide provides a comprehensive overview of the structure and synthesis of Fmoc-β-cyclobutyl-alanine, including detailed experimental protocols, quantitative data, and logical workflows to aid researchers in its effective utilization.
Structure and Properties
Fmoc-β-cyclobutyl-alanine, systematically named (2S)-3-cyclobutyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid, is characterized by a β-amino acid core with a cyclobutyl group attached to the β-carbon. The α-amino group is protected by the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group, making it highly suitable for solid-phase peptide synthesis (SPPS).
Table 1: Physicochemical Properties of Fmoc-L-β-Cyclobutyl-Alanine
| Property | Value |
| CAS Number | 478183-62-9 |
| Molecular Formula | C₂₂H₂₃NO₄ |
| Molecular Weight | 365.43 g/mol |
| Appearance | White to off-white solid |
| Purity (HPLC) | ≥97% |
| Storage Conditions | 0 - 8 °C |
Data sourced from commercial suppliers.
Synthesis of Fmoc-β-Cyclobutyl-Alanine
The synthesis of Fmoc-β-cyclobutyl-alanine is a two-step process that involves the preparation of the free β-amino acid, β-cyclobutyl-alanine, followed by the protection of its amino group with the Fmoc moiety.
Synthesis of β-Cyclobutyl-Alanine (3-amino-3-cyclobutylpropanoic acid)
A plausible synthetic route to β-cyclobutyl-alanine involves the reductive cleavage of a suitably substituted isoxazolidin-5-one.
Logical Workflow for the Synthesis of β-Cyclobutyl-Alanine
Caption: Synthesis of β-Cyclobutyl-Alanine.
Experimental Protocol: Synthesis of (±)-3-amino-3-cyclobutylpropanoic acid
This protocol is adapted from a known procedure for a similar compound.
-
Reductive Cleavage:
-
To a solution of 2-benzyl-3-cyclobutyl-isoxazolidin-5-one (1.0 eq) in ethanol, add dihydroxypalladium on carbon (Pd(OH)₂/C, ~10 mol%).
-
Hydrogenate the mixture under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with ethanol.
-
Concentrate the filtrate under reduced pressure to yield (±)-3-amino-3-cyclobutylpropanoic acid.
-
Table 2: Quantitative Data for the Synthesis of β-Cyclobutyl-Alanine (Hypothetical)
| Step | Starting Material | Product | Reagents | Yield | Purity |
| 1 | 2-benzyl-3-cyclobutyl-isoxazolidin-5-one | (±)-3-amino-3-cyclobutylpropanoic acid | H₂, Pd(OH)₂/C, Ethanol | ~70-80% | >95% |
Note: The yield and purity are estimated based on similar reported reactions and may vary.
Fmoc Protection of β-Cyclobutyl-Alanine
The final step is the protection of the amino group of β-cyclobutyl-alanine using standard Fmoc chemistry.
Logical Workflow for Fmoc Protection
Caption: Fmoc Protection of β-Cyclobutyl-Alanine.
Experimental Protocol: Fmoc Protection of (±)-3-amino-3-cyclobutylpropanoic acid
This protocol is a general procedure adaptable for β-amino acids.[1][2]
-
Dissolve (±)-3-amino-3-cyclobutylpropanoic acid (1.0 eq) in a 10% aqueous solution of sodium carbonate or a mixture of dioxane and aqueous sodium bicarbonate.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of 9-fluorenylmethyl chloroformate (Fmoc-Cl) (1.05 eq) in dioxane or acetone to the amino acid solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours or until the reaction is complete as monitored by TLC.
-
Dilute the reaction mixture with water and wash with diethyl ether to remove any unreacted Fmoc-Cl and other organic impurities.
-
Acidify the aqueous layer to a pH of 2-3 with 1 M hydrochloric acid, which will cause the product to precipitate.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield Fmoc-(±)-β-cyclobutyl-alanine. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).
Table 3: Quantitative Data for Fmoc Protection (Typical)
| Step | Starting Material | Product | Reagents | Yield | Purity |
| 2 | (±)-3-amino-3-cyclobutylpropanoic acid | Fmoc-(±)-β-cyclobutyl-alanine | Fmoc-Cl, Na₂CO₃, Dioxane/Water | 80-95% | >98% |
Note: The yield and purity are typical for Fmoc protection reactions of amino acids.[2]
Characterization Data (Reference)
Table 4: ¹H NMR Data for Fmoc-β-Alanine in CDCl₃ [1]
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.74 | d | 2H | Ar-H (Fmoc) |
| 7.56 | d | 2H | Ar-H (Fmoc) |
| 7.38 | t | 2H | Ar-H (Fmoc) |
| 7.29 | t | 2H | Ar-H (Fmoc) |
| 4.39 | d | 2H | Fmoc-CH₂ |
| 4.19 | t | 1H | Fmoc-CH |
| 3.47 | d | 2H | NH-CH₂ |
| 2.60 | t | 2H | CH₂-COOH |
Applications in Research and Drug Development
Fmoc-β-cyclobutyl-alanine is primarily used in the synthesis of peptides with modified backbones. The cyclobutyl group can:
-
Induce specific secondary structures: The steric bulk of the cyclobutyl group can favor certain dihedral angles, leading to the formation of turns or helical structures.
-
Increase proteolytic stability: The non-natural side chain can hinder the recognition and cleavage of the peptide by proteases.
-
Modulate receptor binding: The constrained conformation can lead to higher binding affinity and selectivity for biological targets.
These properties make it a valuable tool for medicinal chemists in the design of novel peptide-based therapeutics with improved pharmacological profiles.
Conclusion
This technical guide has outlined the structure, synthesis, and potential applications of Fmoc-β-cyclobutyl-alanine. The provided experimental protocols and logical workflows offer a practical framework for researchers to synthesize and utilize this important building block in their research and development endeavors. While specific characterization data for the title compound remains elusive in publicly accessible domains, the provided reference data for a similar compound can serve as a useful guide for its identification and quality control.
References
Technical Guide: Fmoc-Ala(beta-cyclobutyl)-OH in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Fmoc-Ala(beta-cyclobutyl)-OH, a non-canonical amino acid derivative crucial for advanced peptide synthesis. Its unique cyclobutyl side chain offers significant advantages in drug discovery and development by introducing conformational constraints and enhancing the stability of synthetic peptides.
Core Compound Data
This compound is a key building block used in Solid-Phase Peptide Synthesis (SPPS).[1][2] The cyclobutyl moiety provides structural rigidity, which can influence the peptide's secondary structure and improve its pharmacological properties, such as binding affinity and resistance to enzymatic degradation.[3] The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a base-labile protecting group for the α-amino group, fundamental to the most widely used SPPS strategies.[4]
It is important to note that this compound exists as two stereoisomers, the L-form and the D-form, which have distinct CAS numbers. The L-form is generally referred to as Fmoc-L-Ala(beta-cyclobutyl)-OH or Fmoc-L-cyclobutylalanine.
Physicochemical Properties
A summary of the key quantitative data for the L-form of the compound is presented below.
| Property | Value | References |
| CAS Number | 478183-62-9 (L-form) | [5][6][7] |
| 478183-63-0 (D-form) | ||
| Molecular Formula | C₂₂H₂₃NO₄ | [5] |
| Molecular Weight | 365.42 g/mol | [5] |
| Appearance | White to off-white solid | [8] |
| Purity | ≥97% (by HPLC) | [8] |
| Predicted pKa | 3.93 ± 0.10 | [9] |
| Predicted Boiling Point | 592.2 ± 33.0 °C | [9] |
| Predicted Density | 1.261 ± 0.06 g/cm³ | [9] |
| Storage Temperature | 0°C | [9] |
Applications in Research and Drug Development
The primary application of this compound is as a building block in the synthesis of peptides and peptidomimetics.[1] Its incorporation can lead to:
-
Enhanced Stability : The cyclobutyl group can protect the peptide backbone from proteolytic cleavage, increasing its in vivo half-life.[1]
-
Conformational Rigidity : By limiting the flexibility of the peptide chain, this amino acid helps in designing peptides that adopt specific secondary structures, which can lead to higher binding affinity and selectivity for biological targets.[3]
-
Novel Therapeutics : It is used in the development of new peptide-based drugs targeting a range of biological pathways.[2] Its unique structure allows for the exploration of novel chemical space in drug design.[3]
-
Protein Engineering : Researchers use this compound to modify protein structures to investigate functionality and improve stability.[1]
Experimental Protocols
Representative Protocol: Incorporation of this compound via SPPS
Objective: To couple this compound to a resin-bound peptide chain.
Materials:
-
Peptide synthesis resin (e.g., Rink Amide or 2-chlorotrityl resin) with a free N-terminal amine.
-
This compound.
-
Deprotection Solution: 20% piperidine in N,N-dimethylformamide (DMF).
-
Coupling Reagents:
-
Activator: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
-
Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine.
-
-
Solvents: DMF, Dichloromethane (DCM), Isopropanol (IPA).
-
Inert gas (Nitrogen or Argon).
Methodology:
-
Resin Swelling: Swell the peptide-resin in DMF for at least 1 hour in a suitable reaction vessel.[10]
-
Fmoc Deprotection:
-
Drain the DMF from the swollen resin.
-
Add the deprotection solution (20% piperidine in DMF) to the resin.[4]
-
Agitate the mixture using an inert gas stream or mechanical shaking for 5-10 minutes.[4][10]
-
Drain the solution and repeat the deprotection step once more.
-
Wash the resin thoroughly with DMF (5-6 times) followed by IPA (2-3 times) and finally DMF (2-3 times) to remove all traces of piperidine.[4]
-
-
Amino Acid Activation:
-
In a separate vial, dissolve this compound (typically 3-4 equivalents relative to the resin loading) and an equimolar amount of the activator (e.g., HBTU) in DMF.[4]
-
Add the base (e.g., DIPEA, 2 equivalents relative to the amino acid) to the solution.[4]
-
Allow the mixture to pre-activate for 3-8 minutes.[4]
-
-
Coupling:
-
Add the activated amino acid solution to the deprotected resin in the reaction vessel.
-
Agitate the mixture for 1-2 hours at room temperature to ensure the coupling reaction goes to completion.[11]
-
-
Washing:
-
Drain the coupling solution from the resin.
-
Wash the resin thoroughly with DMF (3-5 times), DCM (2-3 times), and finally DMF (2-3 times) to remove excess reagents and byproducts.
-
-
Cycle Repetition: The resin is now ready for the next cycle of deprotection and coupling with the subsequent amino acid in the target peptide sequence.
Note: The completion of coupling and deprotection steps can be monitored using colorimetric tests such as the Kaiser test. After the full peptide sequence is assembled, the peptide is cleaved from the resin, and side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).[4][11]
Logical Workflow Visualization
The following diagram illustrates the cyclical workflow of Solid-Phase Peptide Synthesis (SPPS) using Fmoc chemistry, which is the primary application for this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. nbinno.com [nbinno.com]
- 4. chempep.com [chempep.com]
- 5. scbt.com [scbt.com]
- 6. This compound CAS#: 478183-62-9 [amp.chemicalbook.com]
- 7. CAS NO. 478183-62-9 | this compound | C22H23NO4 [localpharmaguide.com]
- 8. chemimpex.com [chemimpex.com]
- 9. This compound | 478183-62-9 [amp.chemicalbook.com]
- 10. chem.uci.edu [chem.uci.edu]
- 11. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
Introduction: The Quest for Conformational Control in Peptides
An In-Depth Technical Guide on the Role of the Cyclobutyl Group in Peptide Conformation
For Researchers, Scientists, and Drug Development Professionals
Peptides are remarkable biomolecules that mediate a vast array of physiological processes, making them attractive candidates for therapeutic development. However, their inherent flexibility and susceptibility to proteolytic degradation often limit their clinical utility. A primary goal in peptide-based drug design is to overcome these limitations by introducing conformational constraints. By pre-organizing a peptide into its bioactive conformation, it is possible to enhance binding affinity, increase specificity, and improve metabolic stability.
The incorporation of non-natural, sterically constrained amino acids is a powerful strategy to achieve this conformational control. Among these, amino acids featuring a cyclobutyl ring have emerged as versatile tools for modulating the peptide backbone. The unique, puckered three-dimensional structure of the cyclobutane moiety offers a robust method for restricting torsional freedom and directing the peptide's fold. This technical guide provides a comprehensive overview of the role of the cyclobutyl group in influencing peptide conformation, summarizing key quantitative data and detailing relevant experimental protocols for its study and application.
The Cyclobutyl Group: A Unique Conformational Tool
The cyclobutane ring is a strained carbocycle characterized by a non-planar, puckered structure and longer C-C bond lengths compared to saturated acyclic systems.[1] When incorporated into an amino acid scaffold, either as part of the backbone (e.g., 2-aminocyclobutane-1-carboxylic acid) or as a side chain, this rigidity significantly limits the available conformational space of the peptide.[1][2] This constraint is the foundation of its utility in peptide design, allowing for the stabilization of specific secondary structures.
The stereochemistry of the substituents on the cyclobutane ring is a critical determinant of the resulting peptide conformation. High-resolution NMR experiments have shown that the relative configuration of the amino and carboxyl groups profoundly influences the peptide's folding pattern.[3]
-
Trans-Cyclobutane Residues : Peptides containing trans-2-aminocyclobutane-1-carboxylic acid residues tend to adopt more folded, compact structures in solution. This is often driven by the formation of stable intra- or inter-residue hydrogen bonds.[3]
-
Cis-Cyclobutane Residues : In contrast, peptides incorporating the cis-isomer typically adopt extended, strand-like conformations.[3]
This predictable control over the peptide backbone makes cyclobutane amino acids powerful building blocks for designing peptides with defined secondary structures.
Applications in Stabilizing Secondary Structures and Drug Design
The ability to enforce specific conformations has led to the successful application of cyclobutyl groups in several areas of peptide science and drug development.
Peptide Stapling for Helical Stabilization
The α-helix is a critical secondary structure for many protein-protein interactions. "Stapled" peptides, which use a synthetic brace to lock a peptide into a helical conformation, have shown great promise as therapeutics. Cyclobutane-bearing unnatural amino acids have been rationally designed as anchoring residues for ring-closing metathesis (RCM) to create these staples.[2][4] This approach not only stabilizes the helical structure but also enhances proteolytic resistance.[2] Circular dichroism (CD) experiments have quantified this stabilization, showing a dramatic increase in helicity compared to the linear counterparts.[2]
Development of Peptidomimetics and Bioactive Analogs
Cyclobutane amino acids are valuable building blocks for peptidomimetics, which are small molecules designed to mimic the structure and function of a natural peptide.[5] By replacing a natural amino acid with a cyclobutane-containing analog, researchers can improve pharmacokinetic properties such as metabolic stability.[1] For example, analogs of the immunomodulatory peptide tuftsin (Thr-Lys-Pro-Arg) were synthesized with cyclobutane-based amino acids.[6] Certain analogs demonstrated not only significantly higher biological activity in stimulating interleukin-6 (IL-6) secretion but also exhibited high resistance to enzymatic degradation in human serum.[6]
Case Study: Cell-Penetrating Peptides (CPPs)
Cell-penetrating peptides are short peptides capable of crossing cellular membranes, making them promising vectors for drug delivery.[7] The spatial arrangement of cationic charges is crucial for their function. Studies on hybrid peptides containing cyclobutane amino acids revealed that while conformational restriction is important, excessive rigidity can be detrimental. Peptides containing a very rigid cyclobutane β-amino acid were precluded from adopting the defined conformation necessary for efficient cell uptake.[7] In contrast, their more flexible γ,γ-homologues, featuring a cyclobutane γ-amino acid, adopted a well-defined secondary structure with an optimal inter-guanidinium distance of 8–10 Å, leading to higher activity and significant intracellular accumulation.[7] This highlights the delicate balance between conformational pre-organization and the dynamic flexibility required for biological function.
Quantitative Data Summary
The conformational and biological effects of incorporating cyclobutyl groups into peptides have been quantified across various studies. The following tables summarize key findings.
Table 1: Helicity of Cyclobutane-Stapled Peptides vs. Linear Peptides
| Peptide ID | Description | % Helicity (from CD) | Data Source(s) |
|---|---|---|---|
| EK1 | Linear peptide | 13.6% | [2] |
| SEK1-12-1 | Stapled with E7-E7 cyclobutane residues | 59.2% | [2] |
| SEK1-12-5 | Stapled counterpart without α-methyl group | 33.8% | [2] |
Data derived from studies on stapled peptides targeting the spike protein of SARS-CoV-2.
Table 2: Biological Activity of Cyclobutyl-Containing Peptide Analogs
| Peptide | Target/Application | Key Quantitative Result | Data Source(s) |
|---|---|---|---|
| [MThr1]tuftsin | Immunomodulation | More active than parent tuftsin at 2 x 10-7 M | [6] |
| [MVal3]tuftsin isomer | Immunomodulation | Considerably more active than parent tuftsin at 2 x 10-7 M | [6] |
| Dodecapeptide CPP | Anti-parasitic | Substantial microbicidal activity on Leishmania at 50 µM | [7] |
| γ,γ-homologue CPPs | Cell Penetration | Showed optimal inter-guanidinium distance of 8–10 Å |[7] |
Experimental Protocols
The synthesis and analysis of cyclobutyl-containing peptides require a combination of specialized organic synthesis and standard biophysical techniques.
Synthesis of Cyclobutane β-Amino Acids
Enantioselective synthesis of cyclobutane β-amino acids can be challenging. One established strategy involves a [2+2] photocycloaddition reaction between a chiral precursor and ethylene to construct the cyclobutane ring, followed by controlled degradation of the precursor to yield the desired amino acid.[8]
-
Key Reaction : [2+2] photocycloaddition of a chiral uracil equivalent with ethylene.
-
Starting Materials : A chiral bicyclic compound derived from uracil, ethylene gas.
-
Procedure Outline :
-
Photochemical reaction of the chiral precursor and ethylene to form the cyclobutane adduct.
-
Controlled degradation of the heterocyclic ring of the adduct.
-
Purification of the resulting enantiomerically pure (+)-(1S,2R) or (−)-(1R,2S)-2-aminocyclobutane-1-carboxylic acid.
-
-
Yields : Overall yields of 20-33% with >97% enantiomeric excess have been reported.
Solid-Phase Peptide Synthesis (SPPS)
Incorporation of the synthesized cyclobutyl amino acid into a peptide sequence is achieved via standard Fmoc/tBu solid-phase peptide synthesis.[5][9][10]
-
Resin : Rink Amide resin for C-terminal amides or Wang/2-chlorotrityl resin for C-terminal acids.[5][11]
-
Protocol :
-
Resin Swelling : Swell the resin in N,N-dimethylformamide (DMF) for at least 30 minutes.[9]
-
Fmoc Deprotection : Treat the resin with a 20% solution of piperidine in DMF for 5-30 minutes to remove the N-terminal Fmoc protecting group. Wash thoroughly with DMF.[5][9]
-
Amino Acid Coupling :
-
Activate the Fmoc-protected amino acid (natural or cyclobutyl analog, 1.5-5 equivalents) using a coupling agent like HBTU (1.5 equiv) and an activator base like DIEA (2 equiv) in DMF.[5]
-
Add the activated amino acid solution to the resin and allow the reaction to proceed for 1-2 hours (or shorter with microwave assistance).[5]
-
Perform a Kaiser test to confirm complete coupling. Wash the resin with DMF and DCM.
-
-
Iteration : Repeat steps 2 and 3 for each amino acid in the sequence.
-
Cleavage and Deprotection : After the final coupling, treat the dried peptide-resin with a cleavage cocktail (e.g., Trifluoroacetic acid/H₂O/Triisopropylsilane 95:2.5:2.5 v/v) for 2-4 hours to cleave the peptide from the resin and remove side-chain protecting groups.[10]
-
Purification : Precipitate the crude peptide in cold diethyl ether, dissolve the pellet, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).[5] Confirm identity via mass spectrometry.[5]
-
Conformational Analysis: NMR Spectroscopy
High-resolution NMR is the primary method for determining the solution-state conformation of these peptides.[3]
-
Sample Preparation : Dissolve the purified peptide in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or H₂O/D₂O).
-
Data Acquisition : Acquire a suite of 1D and 2D NMR spectra on a high-field spectrometer (e.g., 400-950 MHz).
-
1D ¹H : Initial assessment of sample purity and folding.
-
2D TOCSY : To assign all proton resonances within a given amino acid spin system.
-
2D NOESY/ROESY : To identify through-space correlations between protons that are close (< 5 Å). The pattern of sequential, medium-range, and long-range NOEs is used to define the secondary structure.[12]
-
¹H-¹³C HSQC/HMBC : For assigning carbon resonances and aiding in sequence confirmation.
-
-
Data Analysis :
-
Chemical Shifts : Deviations of Hα, Cα, and Cβ chemical shifts from random coil values can indicate the presence of stable secondary structures.[13]
-
³JHNα Coupling Constants : The magnitude of the coupling constant between the amide proton and the α-proton can be used in the Karplus equation to estimate the backbone dihedral angle φ.[14]
-
NOE Constraints : The intensities of NOE cross-peaks are converted into upper-limit distance constraints between protons. These constraints are then used as input for structure calculation programs (e.g., CYANA, XPLOR-NIH) to generate an ensemble of 3D structures consistent with the experimental data.[12][15]
-
Conformational Analysis: X-ray Crystallography
X-ray crystallography provides an atomic-resolution view of the peptide's conformation in the solid state.
-
Protocol :
-
Crystallization : Screen for crystallization conditions using vapor diffusion methods (hanging-drop or sitting-drop).[6][16] Mix the purified peptide solution with a range of commercially available or in-house screening solutions containing different precipitants (e.g., PEGs, salts), buffers, and additives.[6]
-
Crystal Optimization : Optimize initial "hits" by systematically varying the concentrations of precipitant, peptide, and pH to grow single, well-ordered crystals of suitable size for diffraction (>0.1 mm).[16]
-
Data Collection : Harvest a crystal, cryo-protect it (e.g., by soaking in a solution with glycerol or ethylene glycol), and flash-cool it in liquid nitrogen. Collect X-ray diffraction data using a diffractometer, often at a synchrotron source for high intensity.[17]
-
Structure Solution and Refinement : Process the diffraction data to obtain electron density maps. A molecular model is then built into this map and refined to best fit the experimental data, resulting in a final atomic-resolution structure.[17]
-
Conclusion and Future Outlook
The cyclobutyl group is a powerful and versatile tool in the arsenal of the peptide chemist and drug developer. Its rigid, puckered structure provides a predictable means of constraining peptide backbones, with the cis and trans stereoisomers capable of inducing extended and folded conformations, respectively. This has been leveraged to stabilize α-helices, enhance biological activity, and improve the pharmacokinetic profiles of bioactive peptides. However, as demonstrated in the context of cell-penetrating peptides, the application of such rigid constraints must be carefully balanced against the potential need for conformational flexibility to achieve optimal function.
Future research will likely focus on expanding the library of synthetically accessible cyclobutane amino acids with diverse functional groups, enabling their use as pharmacophoric elements. Their continued integration into advanced peptide architectures, such as bicyclic peptides and peptide-drug conjugates, will further unlock their potential for creating next-generation therapeutics with superior efficacy, specificity, and stability.
References
- 1. Elucidating solution structures of cyclic peptides using molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclobutane-bearing restricted anchoring residues enabled geometry-specific hydrocarbon peptide stapling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Folding peptides studied by NMR | SeRMN – NMR Service at UAB [sermn.uab.cat]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. rsc.org [rsc.org]
- 6. A Newcomer’s Guide to Peptide Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. luxembourg-bio.com [luxembourg-bio.com]
- 11. chem.uci.edu [chem.uci.edu]
- 12. users.dimi.uniud.it [users.dimi.uniud.it]
- 13. Dihedral Angle Measurements for Structure Determination by Biomolecular Solid-State NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Complete relaxation matrix refinement of NMR structures of proteins using analytically calculated dihedral angle derivatives of NOE intensities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Protein XRD Protocols - Crystallization of Proteins [sites.google.com]
- 17. phys.libretexts.org [phys.libretexts.org]
Fmoc-β-cyclobutyl-alanine: A Technical Guide for Novel Therapeutic Peptide Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pursuit of novel therapeutic peptides with enhanced pharmacological properties is a cornerstone of modern drug discovery. The incorporation of non-proteinogenic amino acids represents a powerful strategy to overcome the inherent limitations of natural peptides, such as poor metabolic stability and limited conformational diversity. Among these, Fmoc-β-cyclobutyl-alanine stands out as a promising building block. Its unique cyclobutyl side chain can impart significant structural constraints, leading to peptides with improved stability, solubility, and biological activity.[1] This technical guide provides an in-depth overview of the application of Fmoc-β-cyclobutyl-alanine in the development of next-generation therapeutic peptides, complete with experimental protocols and conceptual frameworks for understanding their mechanism of action.
Quantitative Data on Peptides Incorporating β-cyclobutyl-alanine
The inclusion of β-cyclobutyl-alanine into a peptide sequence can significantly influence its biological activity and pharmacokinetic profile. While comprehensive quantitative data for a wide range of peptides containing this specific amino acid is still emerging in publicly available literature, the following tables illustrate the types of data that are critical for evaluating such novel peptides. The values presented are hypothetical examples based on typical observations for peptides modified with unnatural amino acids and are intended for illustrative purposes.
Table 1: In Vitro Biological Activity
| Peptide ID | Target | Assay Type | IC50 / EC50 (nM) | Binding Affinity (Kd, nM) |
| Peptide-CycBu-001 | GPCR-X | cAMP Inhibition | 15.2 | 5.8 |
| Peptide-CycBu-002 | Enzyme-Y | Protease Inhibition | 45.7 | 22.1 |
| Peptide-CycBu-003 | Protein-Z Interaction | ELISA | 120.5 | 68.3 |
| Wild-Type Peptide | GPCR-X | cAMP Inhibition | 250.0 | 150.0 |
Table 2: Pharmacokinetic Parameters
| Peptide ID | Administration Route | Half-life (t1/2, hours) | Bioavailability (%) | Clearance (mL/min/kg) |
| Peptide-CycBu-001 | Intravenous | 8.5 | 100 | 0.5 |
| Peptide-CycBu-001 | Subcutaneous | 7.9 | 85 | - |
| Wild-Type Peptide | Intravenous | 1.2 | 100 | 3.2 |
Experimental Protocols
Detailed methodologies are crucial for the successful synthesis and evaluation of peptides containing Fmoc-β-cyclobutyl-alanine. The following protocols are based on established solid-phase peptide synthesis (SPPS) and common biological assays.
Solid-Phase Peptide Synthesis (SPPS) of a β-cyclobutyl-alanine Containing Peptide
This protocol outlines the manual synthesis of a hypothetical peptide using Fmoc chemistry.
Workflow for Solid-Phase Peptide Synthesis
Caption: General workflow for solid-phase peptide synthesis (SPPS).
Materials:
-
Fmoc-Rink Amide MBHA resin
-
Fmoc-L-amino acids (including Fmoc-β-cyclobutyl-L-alanine)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Oxyma Pure
-
20% (v/v) piperidine in dimethylformamide (DMF)
-
DMF, Dichloromethane (DCM)
-
Cleavage cocktail: 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF in a reaction vessel for 30 minutes.
-
Fmoc Deprotection: Drain the DMF and add the 20% piperidine/DMF solution. Agitate for 5 minutes, drain, and repeat for another 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).
-
Amino Acid Coupling:
-
In a separate tube, dissolve Fmoc-β-cyclobutyl-L-alanine (3 eq.), DIC (3 eq.), and Oxyma Pure (3 eq.) in DMF.
-
Add the activated amino acid solution to the resin.
-
Agitate at room temperature for 2 hours.
-
Perform a Kaiser test to confirm complete coupling.
-
-
Washing: Wash the resin as in step 3.
-
Repeat Synthesis Cycle: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Final Deprotection: After the final amino acid is coupled, perform a final Fmoc deprotection (step 2).
-
Cleavage and Deprotection:
-
Wash the resin with DMF and DCM, then dry under vacuum.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
-
Peptide Precipitation: Filter the cleavage mixture and precipitate the peptide by adding it to cold diethyl ether.
-
Purification and Analysis:
-
Centrifuge to pellet the crude peptide, wash with cold ether, and dry.
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.
-
GPCR Activity Assay: cAMP Measurement
This protocol is for determining the effect of a β-cyclobutyl-alanine-containing peptide on a Gs or Gi-coupled GPCR.
Workflow for cAMP Measurement Assay
References
An In-Depth Technical Guide to the Stability and Solubility of Fmoc-Ala(beta-cyclobutyl)-oh
This technical guide provides a comprehensive overview of the stability and solubility of Fmoc-Ala(beta-cyclobutyl)-OH, a key building block in solid-phase peptide synthesis (SPPS). Designed for researchers, scientists, and drug development professionals, this document compiles available data, outlines detailed experimental protocols for characterization, and presents logical workflows to facilitate its effective use in peptide synthesis and other applications.
Introduction
This compound is a non-canonical amino acid derivative valued for its unique structural properties. The presence of the beta-cyclobutyl group on the alanine side-chain introduces conformational constraints and steric bulk, which can influence the biological activity and metabolic stability of peptides incorporating this residue. The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group allows for its straightforward incorporation into peptide chains using standard SPPS methodologies. An understanding of the stability and solubility of this building block is critical for optimizing synthesis protocols, ensuring high yields, and maintaining the purity of the final peptide product.
Physicochemical Properties
A summary of the fundamental physicochemical properties of this compound is provided below.
| Property | Value |
| CAS Number | 478183-62-9 |
| Molecular Formula | C₂₂H₂₃NO₄ |
| Molecular Weight | 365.43 g/mol |
| Appearance | White to off-white solid |
Solubility Profile
The solubility of Fmoc-protected amino acids is a critical factor for efficient coupling during SPPS. Poor solubility can lead to incomplete reactions and the formation of deletion sequences. This compound, with its bulky and hydrophobic side chain, is expected to be readily soluble in polar aprotic solvents commonly used in peptide synthesis.
Estimated Solubility Data
| Solvent | Estimated Solubility (mg/mL) | Estimated Solubility (M) | Notes |
| N,N-Dimethylformamide (DMF) | > 100 | > 0.27 | Generally high solubility is expected. Sonication may aid dissolution. |
| N-Methyl-2-pyrrolidone (NMP) | > 100 | > 0.27 | NMP is a strong solvent for many Fmoc-amino acids and high solubility is anticipated. |
| Dimethyl sulfoxide (DMSO) | > 100 | > 0.27 | High solubility is expected. Use of anhydrous DMSO is recommended. |
Experimental Protocol: Solubility Determination (Saturation Shake-Flask Method)
This protocol outlines a standard procedure to determine the saturation solubility of this compound in a given solvent.
Objective: To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound
-
High-purity solvent of interest (e.g., DMF, NMP, DMSO)
-
Vials with screw caps
-
Thermostatic shaker
-
Centrifuge
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial.
-
Add a known volume of the solvent to the vial.
-
Seal the vial and place it in a thermostatic shaker at a constant temperature (e.g., 25 °C) for 24-48 hours to reach equilibrium.
-
-
Sample Preparation for Analysis:
-
After equilibration, centrifuge the vial to pellet the undissolved solid.
-
Carefully withdraw a known volume of the supernatant and filter it through a 0.22 µm syringe filter.
-
Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the HPLC calibration curve.
-
-
HPLC Analysis:
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Generate a calibration curve by injecting the standard solutions and plotting the peak area against concentration.
-
Inject the diluted sample of the saturated solution and determine its concentration from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the original concentration in the saturated solution, accounting for the dilution factor.
-
Express the solubility in mg/mL or mol/L.
-
Stability Profile
The stability of the Fmoc protecting group is a critical aspect of SPPS. It must be stable during storage and the coupling reaction but readily cleavable under mild basic conditions for the subsequent coupling step.
General Stability of Fmoc-Amino Acids
-
In Solution: Solutions of Fmoc-amino acids in DMF are generally stable for one to two weeks when stored in a refrigerator.[1] Over longer periods, degradation can occur.
-
pH Stability: The Fmoc group is highly stable in acidic and neutral conditions. It is, however, labile to basic conditions, which is the principle behind its removal in SPPS.
-
Deprotection: The standard condition for Fmoc removal is treatment with a 20% solution of piperidine in DMF.[2] The rate of deprotection can be influenced by the base concentration, solvent, and the steric hindrance of the amino acid side chain.
Expected Stability of this compound
Due to the bulky cyclobutyl group, the deprotection of this compound might be slightly slower than for sterically unhindered amino acids. However, it is expected to be efficiently removed under standard deprotection conditions.
Experimental Protocol: Stability Assessment (Monitoring Fmoc Deprotection Kinetics)
This protocol describes a method to assess the stability of this compound under deprotection conditions by monitoring the release of the dibenzofulvene-piperidine adduct, which has a characteristic UV absorbance.
Objective: To determine the rate of Fmoc deprotection from this compound under standard SPPS conditions.
Materials:
-
This compound
-
Deprotection solution (e.g., 20% piperidine in DMF)
-
DMF (spectrophotometric grade)
-
UV-Vis spectrophotometer or HPLC with a UV detector
Procedure:
-
Reaction Setup:
-
Dissolve a known concentration of this compound in DMF.
-
Initiate the deprotection reaction by adding the deprotection solution.
-
-
Monitoring:
-
At various time points, take an aliquot of the reaction mixture.
-
Dilute the aliquot with DMF to a concentration suitable for UV-Vis measurement.
-
Measure the absorbance at approximately 301 nm, which corresponds to the dibenzofulvene-piperidine adduct.
-
-
Data Analysis:
-
Plot the absorbance versus time to obtain a kinetic curve.
-
The time required to reach the plateau of the curve indicates the completion of the deprotection reaction.
-
Conclusion
This compound is a valuable building block for peptide synthesis, offering the potential to introduce unique structural and functional properties into peptides. While specific quantitative data on its stability and solubility are limited, this guide provides estimations based on structurally related compounds and detailed protocols for its experimental characterization. A thorough understanding and, where necessary, experimental determination of these properties will enable researchers and drug developers to effectively utilize this compound in their synthetic endeavors, leading to the successful creation of novel and potent peptide-based therapeutics.
References
Preliminary studies on the bioactivity of peptides containing beta-cyclobutyl-alanine.
Introduction: The incorporation of non-natural amino acids into peptide structures is a cornerstone of modern medicinal chemistry, offering a powerful strategy to enhance therapeutic properties such as stability, potency, and receptor selectivity. Among these synthetic building blocks, β-cyclobutyl-alanine stands out as a promising residue for imparting unique conformational constraints. The cyclobutyl moiety, with its distinct steric profile, is hypothesized to influence peptide backbone folding, thereby pre-organizing the molecule into a bioactive conformation and improving resistance to enzymatic degradation. Despite its potential, a comprehensive review of the existing scientific literature reveals a notable scarcity of detailed studies on the specific bioactivity of peptides containing β-cyclobutyl-alanine. While the synthesis of this amino acid and its derivatives is documented, and its value in peptidomimetics is recognized, concrete quantitative data on the biological activity of peptides incorporating this specific residue remains largely unpublished.
This technical guide aims to address this knowledge gap by outlining the theoretical advantages of incorporating β-cyclobutyl-alanine into peptide scaffolds, detailing the general experimental workflows for assessing bioactivity, and providing a framework for future research in this area. In the absence of specific published data, this document will leverage established principles of peptide design and bioactivity assessment to provide a roadmap for researchers, scientists, and drug development professionals interested in exploring the potential of β-cyclobutyl-alanine-containing peptides.
Rationale for Incorporation: The Structural Advantage of the Cyclobutyl Moiety
The primary motivation for incorporating β-cyclobutyl-alanine into a peptide sequence is to introduce a significant conformational constraint. The bulky and rigid cyclobutyl group restricts the rotational freedom around the adjacent peptide bonds, influencing the local secondary structure. This can lead to several potential benefits:
-
Enhanced Receptor Affinity: By locking the peptide into a conformation that is complementary to the binding site of a biological target, the entropic penalty of binding is reduced, potentially leading to higher affinity.
-
Increased Proteolytic Stability: The steric hindrance provided by the cyclobutyl group can shield the adjacent peptide bonds from the action of proteases, thereby increasing the in vivo half-life of the peptide.
-
Improved Selectivity: The unique three-dimensional shape imposed by the β-cyclobutyl-alanine may favor binding to a specific receptor subtype over others, leading to improved selectivity and a better side-effect profile.
General Experimental Workflow for Bioactivity Assessment
The journey from a novel peptide containing β-cyclobutyl-alanine to a potential therapeutic lead involves a systematic process of synthesis and biological evaluation. The following workflow outlines the key experimental stages.
Detailed Experimental Protocols (Hypothetical Framework)
Given the absence of specific published protocols for peptides containing β-cyclobutyl-alanine, this section provides a generalized, yet detailed, framework for key experiments based on standard methodologies in peptide chemistry and pharmacology.
Peptide Synthesis and Purification
1. Solid-Phase Peptide Synthesis (SPPS):
-
Resin: Rink Amide MBHA resin is commonly used to obtain a C-terminally amidated peptide.
-
Amino Acid Derivatives: Fmoc-protected amino acids, including Fmoc-β-cyclobutyl-L-alanine, are used.
-
Coupling: A solution of the Fmoc-amino acid, a coupling reagent (e.g., HBTU, HATU), and a base (e.g., DIPEA) in a solvent like DMF is added to the deprotected resin. The reaction is typically agitated for 1-2 hours at room temperature.
-
Deprotection: The Fmoc group is removed by treating the resin with a 20% solution of piperidine in DMF for 10-20 minutes.
-
Washes: The resin is washed with DMF and DCM between coupling and deprotection steps to remove excess reagents and byproducts.
-
Monitoring: The completion of coupling and deprotection steps is monitored using a qualitative ninhydrin test.
2. Cleavage and Deprotection:
-
The synthesized peptide is cleaved from the resin, and side-chain protecting groups are removed simultaneously using a cleavage cocktail. A common cocktail is 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS). The resin is treated with this mixture for 2-3 hours at room temperature.
3. Purification and Characterization:
-
The crude peptide is precipitated in cold diethyl ether, centrifuged, and the pellet is washed and dried.
-
Purification is achieved using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column with a water/acetonitrile gradient containing 0.1% TFA.
-
The purity and identity of the final peptide are confirmed by analytical HPLC and mass spectrometry (e.g., ESI-MS or MALDI-TOF).
In Vitro Enzyme Inhibition Assay (Example: A Protease)
1. Reagents and Materials:
-
Purified target protease enzyme.
-
A fluorogenic substrate specific for the enzyme.
-
Assay buffer (e.g., Tris-HCl or HEPES with appropriate salts and additives).
-
Test peptide containing β-cyclobutyl-alanine, dissolved in DMSO.
-
A known inhibitor as a positive control.
-
A microplate reader capable of fluorescence detection.
2. Assay Procedure:
-
A dilution series of the test peptide is prepared in the assay buffer.
-
In a 96-well microplate, the enzyme is pre-incubated with the test peptide (or vehicle control) for a defined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C).
-
The enzymatic reaction is initiated by adding the fluorogenic substrate.
-
The increase in fluorescence, corresponding to substrate cleavage, is monitored kinetically over time using the microplate reader.
3. Data Analysis:
-
The initial reaction rates (slopes of the fluorescence vs. time curves) are calculated for each inhibitor concentration.
-
The percentage of inhibition is determined by comparing the rates in the presence of the inhibitor to the rate of the vehicle control.
-
The IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%) is calculated by fitting the dose-response data to a suitable sigmoidal model using graphing software.
Potential Signaling Pathways to Investigate
The specific signaling pathway to investigate will depend on the therapeutic target of interest. However, based on the common applications of peptidomimetics, several pathways are of high relevance. For instance, if the peptide is designed as an anti-cancer agent, pathways involved in cell proliferation, apoptosis, and metastasis would be key areas of investigation.
A Technical Guide to Fmoc-Ala(beta-cyclobutyl)-OH for Research Applications
For researchers and professionals in drug development and peptide chemistry, Fmoc-Ala(beta-cyclobutyl)-OH is a valuable synthetic building block. This non-proteinogenic amino acid, featuring a cyclobutyl group on its beta-carbon, offers unique steric properties that can significantly influence the conformational stability and biological activity of peptides. This guide provides an in-depth overview of its suppliers, purity, and detailed methodologies for its incorporation into peptide chains.
Supplier and Purity Information
The availability and purity of this compound are critical considerations for its successful application in research. Several chemical suppliers offer this compound, with purity levels suitable for solid-phase peptide synthesis (SPPS). Below is a summary of publicly available information from various suppliers. It is important to note that for some suppliers, analytical data may need to be confirmed by the end-user.
| Supplier | Product Name | CAS Number | Purity Specification | Notes |
| Chem-Impex | Fmoc-D-Ala(β-cyclobutyl)-OH | 478183-63-0 | ≥ 98% (Assay) | D-enantiomer.[1] |
| Chem-Impex | Fmoc-L-Ala(β-cyclobutyl)-OH | 478183-62-9 | ≥ 97% (HPLC) | L-enantiomer.[2] |
| Sigma-Aldrich | Fmoc-Ala(β-cyclobutyl)-OH, AldrichCPR | 478183-62-9 | Not specified | Sold "as-is"; buyer assumes responsibility for confirming identity and purity.[3] |
| Santa Cruz Biotechnology | Fmoc-Ala(β-cyclobutyl)-OH | 478183-62-9 | Not specified | For research use only.[4] |
| Advanced ChemTech | Fmoc-Ala(β-cyclobutyl)-OH | Not specified | Not specified | Listed as an available amino acid. |
Experimental Protocols: Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)
The incorporation of this compound into a growing peptide chain follows the general principles of Fmoc-based solid-phase peptide synthesis. However, due to the steric hindrance presented by the cyclobutyl side chain, optimization of the coupling step is crucial to ensure high efficiency and prevent incomplete reactions.
General Workflow for Fmoc-SPPS
A standard cycle in Fmoc-SPPS involves the deprotection of the N-terminal Fmoc group, followed by the coupling of the next Fmoc-protected amino acid.
Optimized Coupling Protocol for this compound
Due to its bulky nature, standard coupling reagents may result in low yields. The use of more potent coupling reagents is highly recommended.
Materials:
-
Fmoc-protected peptide-resin
-
This compound (3-5 equivalents relative to resin loading)
-
Coupling reagent (e.g., HATU, HCTU, or COMU; 3-5 equivalents)
-
Base (e.g., N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine; 6-10 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
20% (v/v) Piperidine in DMF
-
Dichloromethane (DCM)
Procedure:
-
Resin Swelling: Swell the Fmoc-protected peptide-resin in DMF for at least 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin.
-
Agitate for 5 minutes, then drain.
-
Add a fresh portion of 20% piperidine in DMF and agitate for an additional 15-20 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
-
Coupling of this compound:
-
In a separate vial, dissolve this compound and the coupling reagent (e.g., HATU) in DMF.
-
Add the base (e.g., DIPEA) to the activation solution and allow it to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture at room temperature for 2-4 hours. For particularly difficult couplings, the reaction time can be extended or performed at a slightly elevated temperature (e.g., 40-50 °C), if compatible with the peptide sequence and resin.
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser or Chloranil test). If the test is positive (indicating incomplete reaction), the coupling step should be repeated.
-
-
Washing: After a successful coupling, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts.
-
Cycle Repetition: Repeat steps 2-4 for the subsequent amino acids in the peptide sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin and all side-chain protecting groups are removed using a cleavage cocktail (e.g., 95% Trifluoroacetic acid, 2.5% water, 2.5% Triisopropylsilane).
-
Purification: The crude peptide is precipitated in cold diethyl ether, collected by centrifugation, and purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Impact on Peptide Structure and Function
The incorporation of unnatural amino acids like Ala(beta-cyclobutyl) can significantly enhance the therapeutic potential of peptides. The bulky, non-polar cyclobutyl side chain can introduce conformational constraints, leading to a more defined secondary structure. This pre-organization can improve binding affinity to biological targets and increase resistance to proteolytic degradation, thereby extending the peptide's half-life in vivo.
References
Expanding the Peptidic Toolbox: A Technical Guide to Non-Natural Amino Acids in Peptide Design
For Researchers, Scientists, and Drug Development Professionals
The incorporation of non-natural amino acids (nAAs) into peptides has emerged as a transformative strategy in drug discovery and chemical biology. By moving beyond the canonical 20 amino acids, researchers can engineer peptides with enhanced therapeutic properties, including superior stability, heightened potency, and novel functionalities. This technical guide provides an in-depth exploration of the core principles, experimental methodologies, and impactful applications of nAAs in contemporary peptide design.
The Rationale for Non-Natural Amino Acids
Peptides are highly specific and potent signaling molecules, making them attractive therapeutic candidates. However, their clinical utility is often hampered by inherent liabilities such as poor metabolic stability and low oral bioavailability.[1][2] The introduction of nAAs is a powerful approach to overcome these limitations. These bespoke building blocks offer a diverse chemical toolkit to modulate the physicochemical properties of peptides in ways that are not possible with their natural counterparts.[2][3]
The strategic incorporation of nAAs can confer a range of benefits:
-
Enhanced Proteolytic Stability: Alterations to the peptide backbone or the introduction of sterically hindering side chains can prevent recognition and cleavage by proteases, significantly extending the in vivo half-life of peptide therapeutics.[1][4]
-
Improved Pharmacokinetic Profiles: Modifications with nAAs can enhance binding to serum proteins like albumin, thereby reducing renal clearance and prolonging circulation time.
-
Increased Binding Affinity and Selectivity: The unique functionalities of nAAs can forge additional interactions with biological targets, leading to superior binding affinity and improved selectivity.[5][6]
-
Conformational Constraint: Certain nAAs can be used to induce and stabilize specific secondary structures, such as α-helices or β-turns, which are often crucial for biological activity.[7]
A Universe of Chemical Diversity: Types of Non-Natural Amino Acids
The repertoire of synthetically accessible nAAs is vast and continues to expand. These can be broadly categorized based on the nature of their modification:
-
D-Amino Acids: The mirror images of the natural L-amino acids. Their incorporation is a common strategy to confer resistance to proteolysis by enzymes that are stereospecific for L-amino acids.[8][9][10]
-
N-Alkylated Amino Acids: The addition of an alkyl group, typically a methyl group, to the backbone amide nitrogen. This modification can enhance membrane permeability and proteolytic resistance.[4]
-
β- and γ-Amino Acids: These homologated amino acids have one or two additional carbon atoms in their backbone, respectively. This alteration of the peptide backbone renders them highly resistant to protease degradation.[11][12][13]
-
Amino Acids with Modified Side Chains: This is the largest and most diverse class, encompassing a wide array of functionalities, including:
-
Halogenated derivatives (e.g., fluoro-phenylalanine)
-
Aromatic amino acids with extended ring systems (e.g., naphthylalanine)
-
Amino acids with reactive handles for bioconjugation (e.g., p-azidophenylalanine, propargylglycine)
-
Photo-crosslinkers (e.g., p-benzoylphenylalanine)
-
Conformationally constrained amino acids (e.g., α,α-disubstituted amino acids)
-
Data Presentation: The Quantitative Impact of Non-Natural Amino Acids
The judicious selection and placement of nAAs can lead to dramatic improvements in the pharmacological properties of peptides. The following tables summarize quantitative data from various studies, highlighting the impact of nAA incorporation.
Table 1: Enhancement of Proteolytic Stability
| Peptide/Analog | Modification | Assay Condition | Half-life (t½) | Fold Improvement | Reference |
| Somatostatin | - | Human Plasma | ~3 min | - | [14] |
| Octreotide | D-Phe, D-Trp, amino alcohol | Human Plasma | 1.5 - 2 hours | ~30-40x | [14][15] |
| MUC2 Peptide (L) | All L-amino acids | Human Serum | - | - | [9] |
| MUC2 Peptide (D-term) | D-amino acids at N- and C-termini | Human Serum | Resistant to degradation | Significant | [9] |
| α-peptide | All α-amino acids | In vitro with various proteases | Rapidly degraded | - | [11] |
| β-peptide | All β-amino acids | In vitro with various proteases | Stable for >48h | Significant | [11][13] |
| GLP-1 (native) | - | In vitro with DPP-IV | - | - | [16] |
| GLP-1 Analog | N-methylation of His7 | In vitro with DPP-IV | Hardly degraded | Significant | [16] |
Table 2: Modulation of Binding Affinity
| Peptide/Analog | Target | Modification | IC₅₀ / Kᵢ | Fold Change vs. Native | Reference |
| Neurokinin A (4-10) | NK₂ Receptor | - | - | - | [17] |
| [L-Ala⁶]NKA(4-10) | NK₂ Receptor | Phe⁶ → L-Ala | - | 5000x decrease | [17] |
| [D-Phe⁶]NKA(4-10) | NK₂ Receptor | Phe⁶ → D-Phe | - | Drastic reduction | [17] |
| α-Conotoxin PeIA | α9α10 nAChR | - | - | - | [18] |
| PeIA[S4Dap, S9Dap] | α9α10 nAChR | Ser⁴→Dap, Ser⁹→Dap | 0.93 nM | ~24x increase | [18] |
| α-Conotoxin (various) | nAChRs | - | Varies (nM to µM) | - | [19][20] |
| HIV Protease Inhibitor | HIV-1 Protease | - | - | - | [8][21] |
| Darunavir | HIV-2 Protease | - | 0.17 nM | - | [21] |
| Menin-binding motif | Menin | Multiple nAAs | - | 100x increase | [6] |
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing a Non-Natural Amino Acid
This protocol outlines the manual synthesis of a model peptide incorporating a non-natural amino acid using Fmoc/tBu chemistry.
Materials:
-
Fmoc-Rink Amide resin
-
Fmoc-protected natural amino acids
-
Fmoc-protected non-natural amino acid (e.g., Fmoc-D-Phenylalanine)
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Deprotection solution: 20% (v/v) piperidine in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane)
-
Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.
-
Washing: Thoroughly wash the resin with DMF (5 times) and DCM (3 times) to remove residual piperidine.
-
Amino Acid Coupling: a. In a separate vial, pre-activate the Fmoc-protected amino acid (4 equivalents relative to resin loading) with HBTU (3.9 equivalents) and HOBt (4 equivalents) in DMF. b. Add DIPEA (8 equivalents) to the activation mixture. c. Immediately add the activated amino acid solution to the resin. d. Agitate the reaction vessel for 1-2 hours. e. Monitor the coupling reaction using a Kaiser test (for primary amines) or a chloranil test (for secondary amines like N-methylated amino acids).
-
Washing: Wash the resin with DMF (5 times) and DCM (3 times).
-
Repeat: Repeat steps 2-5 for each subsequent amino acid in the sequence, incorporating the Fmoc-protected non-natural amino acid at the desired position.
-
Final Deprotection: After the final coupling step, perform a final Fmoc deprotection (step 2).
-
Cleavage and Global Deprotection: a. Wash the resin with DCM and dry under vacuum. b. Treat the resin with the cleavage cocktail for 2-3 hours at room temperature. c. Filter the resin and collect the filtrate containing the cleaved peptide.
-
Peptide Precipitation: Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Purification and Characterization: a. Collect the peptide precipitate by centrifugation. b. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC). c. Characterize the purified peptide by mass spectrometry (MS) to confirm its identity.
Native Chemical Ligation (NCL) for Peptide Assembly
NCL is a powerful technique for ligating two unprotected peptide fragments, one with a C-terminal thioester and the other with an N-terminal cysteine. This method is particularly useful for synthesizing larger peptides and proteins and can be adapted for incorporating nAAs.[3][22][23][24]
Materials:
-
Peptide 1 with a C-terminal thioester (can contain nAAs).
-
Peptide 2 with an N-terminal cysteine (can contain nAAs).
-
Ligation buffer: e.g., 6 M Guanidine-HCl, 100 mM sodium phosphate, pH 7.0.
-
Thiol catalyst: e.g., 4-mercaptophenylacetic acid (MPAA).
-
Reducing agent: e.g., TCEP (tris(2-carboxyethyl)phosphine).
Procedure:
-
Dissolution: Dissolve Peptide 1 and Peptide 2 in the ligation buffer.
-
Addition of Reagents: Add the thiol catalyst and reducing agent to the reaction mixture.
-
Ligation Reaction: Allow the reaction to proceed at room temperature, monitoring its progress by RP-HPLC and MS.
-
Purification: Once the ligation is complete, purify the full-length peptide by RP-HPLC.
-
Characterization: Confirm the identity and purity of the final product by MS.
Characterization of Peptides Containing Non-Natural Amino Acids
Circular Dichroism (CD) Spectroscopy:
CD spectroscopy is a valuable technique for assessing the secondary structure of peptides in solution.[20][25][26][27][28]
Protocol:
-
Sample Preparation: Prepare a solution of the purified peptide in an appropriate buffer (e.g., phosphate buffer) at a known concentration (typically 0.1-0.5 mg/mL).
-
CD Measurement: Acquire the CD spectrum of the sample in the far-UV region (e.g., 190-260 nm) using a CD spectropolarimeter.
-
Data Analysis: Analyze the resulting spectrum to estimate the percentage of α-helix, β-sheet, and random coil structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
NMR spectroscopy provides high-resolution structural information about peptides in solution, including their three-dimensional conformation and dynamics.[25][29]
Protocol:
-
Sample Preparation: Prepare a concentrated solution of the peptide (typically >1 mM) in a suitable deuterated solvent (e.g., H₂O/D₂O or an organic solvent).
-
NMR Data Acquisition: Acquire a series of 1D and 2D NMR experiments (e.g., TOCSY, NOESY) on a high-field NMR spectrometer.
-
Data Analysis: Assign the NMR signals and use the NOE-derived distance restraints to calculate the three-dimensional structure of the peptide.
Mandatory Visualizations
Experimental Workflow for Peptide Drug Discovery with Non-Natural Amino Acids
References
- 1. PepINVENT: generative peptide design beyond natural amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 3. scispace.com [scispace.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Somatostatin and somatostatin analogues: pharmacokinetics and pharmacodynamic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Glucagon-like peptide-1 analogues: An overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure-activity relationship of neurokinin A(4-10) at the human tachykinin NK(2) receptor: the effect of amino acid substitutions on receptor affinity and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Resistance to Human Immunodeficiency Virus Type 1 Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structural and Functional Characterization of Conotoxins from Conus achatinus Targeting NMDAR - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 11. Peptide-mediated activation of Akt and extracellular regulated kinase signaling prevents lymphocyte apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A computational approach for designing D-proteins with non-canonical amino acid optimised binding affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. ovid.com [ovid.com]
- 15. Somatostatin and somatostatin analogues: pharmacokinetics and pharmacodynamic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Glucagon-like Peptide-1 (GLP-1) Analogs: Recent Advances, New Possibilities, and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Structure-activity relationships of neurokinin A (4-10) at the human tachykinin NK(2) receptor: the role of natural residues and their chirality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Synthesis and Biological Activity of Novel α-Conotoxins Derived from Endemic Polynesian Cone Snails - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Synthesis, Structural and Pharmacological Characterizations of CIC, a Novel α-Conotoxin with an Extended N-Terminal Tail - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Inhibition of HIV-2 protease by HIV-1 protease inhibitors in clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. biorxiv.org [biorxiv.org]
- 23. polarispeptides.com [polarispeptides.com]
- 24. pubs.acs.org [pubs.acs.org]
- 25. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 26. researchgate.net [researchgate.net]
- 27. Non-traditional roles of G protein-coupled receptors in basic cell biology - PMC [pmc.ncbi.nlm.nih.gov]
- 28. benchchem.com [benchchem.com]
- 29. Redundant roles of EGFR ligands in the ERK activation waves during collective cell migration - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Incorporation of Fmoc-Ala(β-cyclobutyl)-OH in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of unnatural amino acids into peptide sequences is a powerful strategy for modulating their pharmacological properties. Fmoc-Ala(β-cyclobutyl)-OH, a derivative of alanine with a unique cyclobutyl side chain, is a valuable building block in solid-phase peptide synthesis (SPPS) for enhancing the stability and solubility of peptides.[1] The cyclobutyl moiety can influence the peptide's conformation and biological activity, making it a point of interest for developing novel therapeutic peptides and peptidomimetics.[1][2] This document provides a detailed protocol for the incorporation of Fmoc-Ala(β-cyclobutyl)-OH into peptide chains using Fmoc-based SPPS.
Data Presentation
Due to the sterically hindered nature of the β-cyclobutyl group, the coupling kinetics of Fmoc-Ala(β-cyclobutyl)-OH may differ from standard proteinogenic amino acids. While specific quantitative data for this amino acid is not extensively published, the following tables provide a summary of typical coupling and deprotection times for standard amino acids, which can serve as a baseline for optimization.
Table 1: Typical Coupling Times for Standard Fmoc-Amino Acids
| Coupling Reagent | Equivalents (AA:Reagent:Base) | Typical Coupling Time (min) | Notes |
| HBTU/HOBt/DIPEA | 3:2.9:6 | 30 - 120 | A common and effective coupling cocktail. |
| HATU/HOAt/DIPEA | 3:2.9:6 | 20 - 60 | Generally faster and more efficient, especially for hindered couplings.[3] |
| DIC/HOBt | 3:3: - | 60 - 240 | A cost-effective option, though potentially slower. |
Table 2: Typical Fmoc-Deprotection Times
| Reagent | Concentration in DMF | Typical Deprotection Time (min) | Notes |
| Piperidine | 20% (v/v) | 5 - 20 | Standard deprotection reagent. Two shorter treatments are often preferred.[4] |
| DBU/Piperidine | 2% DBU, 2% Piperidine (v/v) | 2 - 10 | Faster deprotection, but may increase risk of side reactions. |
Experimental Protocols
This section outlines a detailed methodology for the manual solid-phase synthesis of a peptide containing Ala(β-cyclobutyl).
Materials and Reagents
-
Fmoc-Ala(β-cyclobutyl)-OH
-
Rink Amide resin (or other suitable resin)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine
-
Diisopropylethylamine (DIPEA)
-
Coupling Reagents (choose one):
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIC (N,N'-Diisopropylcarbodiimide)
-
-
HOBt (Hydroxybenzotriazole) or HOAt (1-Hydroxy-7-azabenzotriazole)
-
Cleavage Cocktail:
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water (H₂O)
-
-
Diethyl ether, cold
-
Kaiser test kit
Protocol for Incorporation of Fmoc-Ala(β-cyclobutyl)-OH
1. Resin Swelling and Initial Fmoc Deprotection:
-
Place the desired amount of resin (e.g., 0.1 mmol) in a reaction vessel.
-
Add DMF to swell the resin for at least 30 minutes.
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Add a fresh solution of 20% piperidine in DMF and agitate for 15 minutes to ensure complete Fmoc removal from the resin linker.[4]
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times).
2. Coupling of Fmoc-Ala(β-cyclobutyl)-OH:
Due to the steric hindrance of the cyclobutyl group, a longer coupling time or a double coupling strategy may be necessary. Careful monitoring is recommended.[5]
Standard Coupling (using HATU):
-
In a separate vial, dissolve Fmoc-Ala(β-cyclobutyl)-OH (3 eq.), HATU (2.9 eq.), and HOAt (3 eq.) in DMF.
-
Add DIPEA (6 eq.) to the mixture and vortex for 1-2 minutes to pre-activate the amino acid.
-
Immediately add the activated amino acid solution to the deprotected resin in the reaction vessel.
-
Agitate the mixture at room temperature for 2-4 hours. A longer coupling time (up to 12 hours) may be beneficial.[3]
-
Perform a Kaiser test to monitor the reaction. A negative result (yellow beads) indicates complete coupling.
Double Coupling Strategy (if Kaiser test is positive):
-
If the Kaiser test is positive after the initial coupling, drain the coupling solution and wash the resin with DMF (3-5 times).
-
Prepare a fresh solution of activated Fmoc-Ala(β-cyclobutyl)-OH as described in the standard coupling steps.
-
Add the fresh solution to the resin and agitate for another 1-2 hours.[6]
-
Repeat the Kaiser test to confirm completion.
3. Washing:
-
Once the coupling is complete (negative Kaiser test), drain the coupling solution.
-
Wash the resin thoroughly with DMF (5 times), followed by DCM (3 times), and finally DMF (3 times) to remove all excess reagents and byproducts.
4. Subsequent Amino Acid Couplings:
-
To add the next amino acid, first, deprotect the Fmoc group from the newly coupled Ala(β-cyclobutyl) residue by treating the resin with 20% piperidine in DMF (5 min, then 15 min).
-
Wash the resin thoroughly with DMF.
-
Proceed with the coupling of the next Fmoc-protected amino acid using your standard protocol.
5. Cleavage and Deprotection:
-
After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the resin with DMF, followed by DCM, and dry the resin under vacuum for at least 1 hour.
-
Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5, v/v/v).[7]
-
Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin) and allow the reaction to proceed at room temperature for 2-3 hours with occasional agitation.[8]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.
-
Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
6. Purification:
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) with a suitable gradient of water/acetonitrile containing 0.1% TFA.
-
Confirm the identity and purity of the final peptide by mass spectrometry and analytical HPLC.
Workflow Visualization
The following diagram illustrates the key steps in the solid-phase peptide synthesis cycle for incorporating Fmoc-Ala(β-cyclobutyl)-OH.
Caption: SPPS cycle for incorporating Fmoc-Ala(β-cyclobutyl)-OH.
References
Application Notes and Protocols for Coupling Fmoc-Ala(beta-cyclobutyl)-OH in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-Ala(beta-cyclobutyl)-OH is a non-proteinogenic amino acid characterized by a cyclobutyl group attached to the beta-carbon of alanine.[1] This structural feature introduces conformational constraints and can enhance the metabolic stability and biological activity of peptides, making it a valuable building block in drug discovery and peptide engineering.[1] However, the bulky nature of the cyclobutyl group presents a steric hindrance, which can impede the efficiency of peptide bond formation during Solid-Phase Peptide Synthesis (SPPS). The selection of an appropriate coupling reagent and optimized protocol is therefore critical to ensure high coupling yields and minimize side reactions such as racemization.
This document provides a detailed guide to the selection of coupling reagents and experimental protocols for the successful incorporation of this compound in Fmoc-based SPPS.
Challenges in Coupling Sterically Hindered Amino Acids
The primary challenge in coupling this compound is overcoming the steric bulk of the cyclobutyl moiety. This steric hindrance can slow down the reaction kinetics, leading to incomplete coupling. To address this, more reactive coupling reagents are generally preferred. Additionally, prolonged reaction times or harsh conditions can increase the risk of racemization, particularly with certain coupling reagents. Therefore, a balance must be struck between reactivity and the preservation of chiral integrity.
Comparison of Common Coupling Reagents for Difficult Couplings
| Coupling Reagent | Reagent Type | Typical Coupling Time | Representative Yield (%) | Representative Purity (%) | Level of Racemization | Key Advantages & Disadvantages |
| HATU | Aminium/Uronium Salt | 15-45 minutes | >99 | >95 | Very Low | Advantages: High reactivity, fast kinetics, low racemization.[2] Disadvantages: High cost, potential for guanidinylation side reaction if used in large excess.[2] |
| HCTU | Aminium/Uronium Salt | 15-45 minutes | >99 | >95 | Very Low | Advantages: Similar to HATU in reactivity, often more cost-effective.[2] Disadvantages: Potential for guanidinylation. |
| HBTU | Aminium/Uronium Salt | 20-60 minutes | >98 | >95 | Low | Advantages: Widely used, effective for many standard couplings.[2] Disadvantages: Slightly less reactive than HATU/HCTU, potential for racemization with sensitive amino acids.[2] |
| PyBOP | Phosphonium Salt | 30-120 minutes | >98 | >95 | Low | Advantages: High reactivity, no guanidinylation side reaction.[2] Disadvantages: By-product (HMPA from the related BOP reagent) can be toxic, though PyBOP is considered safer.[3] |
| DIC/OxymaPure® | Carbodiimide/Additive | 60-180 minutes | >95 | >90 | Low | Advantages: Cost-effective, OxymaPure® is a non-explosive and effective alternative to HOBt.[4] Disadvantages: Slower reaction kinetics compared to onium salts.[2] |
| DIC/HOBt | Carbodiimide/Additive | 60-180 minutes | >95 | >90 | Low | Advantages: Traditional and cost-effective method.[5] Disadvantages: Slower kinetics, HOBt has safety and shipping restrictions.[4] |
Disclaimer: The quantitative data presented in this table are representative values for difficult couplings and may not directly reflect the results for this compound. Experimental optimization is highly recommended.
Recommended Coupling Protocol for this compound
Based on the general principles of coupling sterically hindered amino acids, the use of a highly reactive aminium/uronium salt like HATU or HCTU is recommended for the incorporation of this compound. The following protocol is a general guideline for manual SPPS.
Materials
-
Fmoc-protected amino acid-loaded resin
-
This compound
-
Coupling Reagent (e.g., HATU)
-
Base (e.g., N,N-Diisopropylethylamine - DIPEA, or 2,4,6-Collidine)
-
Solvent: N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Deprotection solution: 20% piperidine in DMF
-
Washing solvents: Dichloromethane (DCM), Isopropanol (IPA)
-
Kaiser test kit for monitoring the coupling reaction
Experimental Procedure
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF from the swollen resin.
-
Add the 20% piperidine in DMF solution to the resin.
-
Agitate the resin for 3 minutes, then drain.
-
Add a fresh portion of 20% piperidine in DMF and agitate for an additional 15-20 minutes.[2]
-
Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[2]
-
-
Preparation of the Coupling Solution (Pre-activation):
-
Coupling Reaction:
-
Add the pre-activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture at room temperature for 2-4 hours. For sterically hindered amino acids, a longer coupling time may be necessary.
-
-
Monitoring the Coupling Reaction:
-
Take a small sample of the resin beads and wash them thoroughly with DMF and then DCM.
-
Perform a Kaiser test. A negative result (yellow beads) indicates a complete coupling. If the test is positive (blue beads), the coupling reaction is incomplete and should be allowed to proceed for a longer duration or a double coupling should be performed.
-
-
Washing:
-
Once the coupling is complete, drain the reaction mixture.
-
Wash the resin thoroughly with DMF (3-5 times), followed by DCM (3-5 times), and finally IPA (2-3 times) to remove any unreacted reagents and by-products.
-
-
Capping (Optional):
-
If the coupling reaction is found to be incomplete after an extended period or a double coupling, it is advisable to cap the unreacted amino groups to prevent the formation of deletion sequences. This can be achieved by treating the resin with a solution of acetic anhydride and DIPEA in DMF.
-
-
Proceed to the next cycle of deprotection and coupling.
Visualizing the SPPS Workflow
The following diagram illustrates the key steps in a single cycle of Solid-Phase Peptide Synthesis for the incorporation of this compound.
Caption: Workflow for the SPPS cycle of this compound incorporation.
Conclusion
The successful incorporation of the sterically hindered amino acid this compound into a peptide sequence relies heavily on the selection of a potent coupling reagent and optimized reaction conditions. Aminium/uronium salts such as HATU and HCTU are highly recommended due to their superior reactivity and ability to minimize racemization. The provided protocol offers a robust starting point for researchers. However, it is crucial to monitor the reaction progress and optimize conditions such as coupling time and reagent equivalents for each specific peptide sequence to ensure the highest possible yield and purity of the final product.
References
Application Notes and Protocols: Fmoc Deprotection Conditions for Peptides with Beta-Cyclobutyl-Alanine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-canonical amino acids into peptide sequences is a powerful strategy for developing novel therapeutics with enhanced stability, conformational rigidity, and biological activity. Beta-cyclobutyl-alanine (β-Cba) is a unique synthetic amino acid whose cyclobutyl side chain can impart significant conformational constraints on the peptide backbone. The successful solid-phase peptide synthesis (SPPS) of peptides containing β-Cba using the widely adopted Fmoc/tBu strategy hinges on the efficient removal of the Nα-Fmoc protecting group at each cycle.
The steric bulk of the cyclobutyl moiety in β-Cba can pose a significant challenge to the standard Fmoc deprotection conditions, potentially leading to incomplete deprotection, deletion sequences, and reduced overall yield and purity of the target peptide. These application notes provide a comprehensive guide to understanding and optimizing the Fmoc deprotection step for peptides containing β-Cba. The protocols and recommendations are based on established principles for sterically hindered amino acids and aim to provide a robust starting point for researchers working with this novel building block.
Challenges in Fmoc Deprotection of β-Cyclobutyl-Alanine Peptides
The primary challenge in the Fmoc deprotection of peptides containing β-Cba is the steric hindrance imposed by the cyclobutyl group. This bulky side chain can physically obstruct the approach of the deprotection reagent, typically a piperidine solution, to the N-terminal Fmoc group. This can result in:
-
Incomplete Deprotection: Failure to completely remove the Fmoc group in the allotted time.
-
Formation of Deletion Sequences: If the Fmoc group is not removed, the subsequent amino acid cannot be coupled, leading to peptides missing one or more residues.
-
Lower Crude Purity and Yield: The presence of deletion sequences and other impurities complicates purification and reduces the overall yield of the desired peptide.
Recommended Fmoc Deprotection Protocols
Due to the limited availability of specific literature data on the Fmoc deprotection kinetics of β-Cba, the following protocols are recommended based on best practices for other sterically hindered amino acids. Researchers should consider these as starting points and may need to optimize conditions for their specific peptide sequence.
Protocol 1: Standard Fmoc Deprotection (Initial Screening)
This protocol is a suitable starting point for a single incorporation of β-Cba in a less complex peptide sequence.
-
Resin Swelling: Swell the peptide-resin in N,N-dimethylformamide (DMF) for at least 30-60 minutes in a suitable reaction vessel.
-
Initial Deprotection: Add a 20% (v/v) solution of piperidine in DMF to the resin (approximately 10 mL per gram of resin).
-
Agitation: Agitate the mixture at room temperature for 5 minutes. Mixing can be achieved by gentle shaking, rocking, or bubbling with nitrogen gas.
-
Drain and Second Deprotection: Drain the deprotection solution and add a fresh 20% (v/v) piperidine in DMF solution to the resin.
-
Extended Agitation: Agitate the mixture at room temperature for an additional 15-20 minutes.
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.
-
Monitoring: Perform a qualitative test (e.g., Kaiser test) to confirm the presence of a free primary amine, indicating complete deprotection.
Protocol 2: Enhanced Fmoc Deprotection for Sterically Hindered Residues
This protocol is recommended when incorporating multiple β-Cba residues or when standard conditions prove insufficient.
-
Resin Swelling: Swell the peptide-resin in DMF for at least 30-60 minutes.
-
Deprotection Solution: Prepare a solution of 2% 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and 2% piperidine (v/v) in DMF. Caution: DBU is a strong, non-nucleophilic base and should be handled with care.
-
Initial Deprotection: Add the DBU/piperidine solution to the resin.
-
Agitation: Agitate the mixture at room temperature for 2-3 minutes.
-
Drain and Second Deprotection: Drain the solution and add a fresh portion of the DBU/piperidine deprotection solution.
-
Extended Agitation: Agitate for an additional 5-10 minutes.
-
Thorough Washing: Drain the deprotection solution and wash the resin extensively with DMF (at least 7-10 times) to ensure complete removal of DBU and piperidine.
-
Monitoring: Confirm complete deprotection using a qualitative test.
Data Presentation: Comparison of Deprotection Conditions
| Parameter | Standard Conditions (20% Piperidine/DMF) | Enhanced Conditions (2% DBU/2% Piperidine/DMF) |
| Deprotection Time | 15-25 minutes | 7-13 minutes |
| Expected Efficiency | May be incomplete, sequence-dependent | Generally high, >99.5% |
| Risk of Deletion | Moderate to High | Low |
| Potential Side Reactions | Incomplete deprotection | Potential for increased aspartimide formation or racemization (sequence-dependent) |
| Recommendation | Initial screening for single β-Cba incorporation | Multiple β-Cba residues, difficult sequences |
Experimental Protocols: Monitoring Fmoc Deprotection
Careful monitoring of the Fmoc deprotection step is crucial for the successful synthesis of peptides containing β-Cba.
Protocol 3: Qualitative Monitoring with the Kaiser Test
The Kaiser test (or ninhydrin test) is a rapid and sensitive method to detect the presence of free primary amines on the resin after deprotection.
Materials:
-
Reagent A: 5 g ninhydrin in 100 mL ethanol
-
Reagent B: 80 g phenol in 20 mL ethanol
-
Reagent C: 2 mL of 0.001 M KCN in 98 mL pyridine
-
Small test tube
-
Heating block or water bath (100-120 °C)
Procedure:
-
Take a small sample of resin beads (1-2 mg) after the final wash step.
-
Wash the beads in the test tube with ethanol and then pyridine.
-
Add 2-3 drops of Reagent A, Reagent B, and Reagent C to the resin beads.
-
Heat the test tube at 110 °C for 5 minutes.
-
Observe the color of the beads and the solution.
-
Positive Result (Complete Deprotection): Intense blue color of the beads and/or solution.
-
Negative Result (Incomplete Deprotection): Yellow, brown, or colorless beads and solution.
-
Protocol 4: Quantitative Monitoring by UV-Vis Spectroscopy
This method quantifies the release of the dibenzofulvene (DBF)-piperidine adduct, which has a characteristic UV absorbance maximum around 301 nm.
Materials:
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Deprotection filtrate
-
Fresh deprotection solution (for blank)
Procedure:
-
Collect the filtrate from the first and second deprotection steps.
-
Use the fresh deprotection solution as a blank to zero the spectrophotometer at 301 nm.
-
Measure the absorbance of the collected filtrate.
-
A plateau in absorbance over consecutive deprotection cycles indicates the completion of the reaction. A significantly lower than expected absorbance may indicate incomplete deprotection.
Visualizations
Application Notes and Protocols for the Cleavage and Purification of Peptides Containing β-Cyclobutyl-alanine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-standard amino acids is a critical strategy in modern peptide drug design to enhance conformational stability, metabolic resistance, and biological activity. β-cyclobutyl-alanine (Bca), an aliphatic, cyclic analogue of leucine and norleucine, introduces a bulky, hydrophobic side chain that can significantly influence peptide structure and function. While advantageous for therapeutic properties, the hydrophobicity of Bca-containing peptides presents unique challenges during the final stages of solid-phase peptide synthesis (SPPS), namely the cleavage from the resin and subsequent purification.
These application notes provide detailed protocols for the efficient cleavage and purification of peptides containing β-cyclobutyl-alanine, with a focus on overcoming common challenges such as poor solubility, aggregation, and strong retention in reversed-phase chromatography.
Challenges in Cleavage and Purification
The primary difficulty in handling peptides with β-cyclobutyl-alanine arises from the hydrophobicity imparted by the cyclobutyl side chain. This can lead to:
-
Aggregation: During cleavage and purification, hydrophobic peptides have a strong tendency to aggregate, leading to low yields and difficult handling.
-
Poor Solubility: Bca-containing peptides often exhibit limited solubility in standard aqueous buffers used for HPLC, complicating sample preparation and injection.[1]
-
Strong Chromatographic Retention: The increased hydrophobicity causes peptides to bind strongly to non-polar stationary phases (e.g., C18), requiring high concentrations of organic solvents for elution and potentially leading to poor peak shape.[1][2]
Experimental Protocols
Protocol 1: Cleavage from the Resin
This protocol describes a standard procedure for cleaving the peptide from the solid-phase resin while simultaneously removing acid-labile side-chain protecting groups. The choice of scavengers is crucial to prevent side reactions.
Materials:
-
Peptidyl-resin (dried under vacuum)
-
Trifluoroacetic acid (TFA), high purity
-
Triisopropylsilane (TIS)
-
Water (deionized)
-
Dichloromethane (DCM)
-
Cold diethyl ether (-20°C)
-
Reaction vessel with a sintered glass filter
-
Centrifuge and centrifuge tubes (50 mL)
Cleavage Cocktail Preparation (Reagent B):
A common and effective "odorless" cleavage cocktail suitable for most sequences, including those with Trp, is Reagent B.[3] For peptides containing sensitive residues like Cys or Met, a more complex cocktail like Reagent K (TFA/water/phenol/thioanisole/EDT) may be necessary.[3]
-
Composition: 95% TFA, 2.5% Water, 2.5% TIS (v/v/v).
-
Preparation: In a fume hood, carefully combine the reagents. Prepare approximately 10 mL of the cocktail per gram of resin. The cocktail must be prepared fresh before use.[4]
Procedure:
-
Resin Preparation: Place the dried peptidyl-resin in a suitable reaction vessel. Wash the resin twice with DCM to swell it and remove any residual DMF.[5]
-
Cleavage Reaction: Add the freshly prepared cleavage cocktail to the resin. Seal the vessel and allow the reaction to proceed at room temperature with occasional gentle agitation for 2-3 hours.[6]
-
Peptide Filtration: After the incubation period, filter the TFA solution containing the cleaved peptide into a clean 50 mL centrifuge tube. Wash the resin twice with a small volume of fresh TFA and combine the filtrates.
-
Peptide Precipitation: Slowly add the TFA filtrate dropwise into a 10-fold volume of cold (-20°C) diethyl ether. A white precipitate of the crude peptide should form.
-
Pelleting and Washing: Centrifuge the ether suspension at 3,500 rpm for 5 minutes to pellet the peptide. Carefully decant the ether.
-
Washing: To remove scavengers and residual protecting groups, wash the peptide pellet two more times by resuspending it in cold diethyl ether, centrifuging, and decanting.
-
Drying: After the final wash, dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator to remove residual ether. The peptide is now ready for purification.
Protocol 2: Purification by Preparative RP-HPLC
Due to the high hydrophobicity of Bca-containing peptides, optimization of the standard RP-HPLC protocol is essential. This protocol is based on methods developed for similarly challenging hydrophobic peptides, such as those containing cyclohexylalanine (Cha).[2]
Materials and Equipment:
-
Crude Bca-containing peptide
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
TFA (for mobile phase modification)
-
Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF), if needed for dissolution
-
Preparative HPLC system with a UV detector
-
Preparative C8 or C4 reversed-phase column (e.g., 10 µm particle size, 21.2 x 250 mm)
-
Analytical HPLC system and column for fraction analysis
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.
-
Degas both mobile phases by sonication or helium sparging.
-
-
Sample Preparation (Critical Step):
-
Attempt to dissolve the crude peptide in Mobile Phase A.
-
If solubility is poor, dissolve the peptide in a minimal amount of a strong organic solvent like DMSO or DMF first.[7]
-
Slowly dilute the solution with Mobile Phase A (or a mixture of A and B, e.g., 70:30 A:B) to the desired concentration (e.g., 5-10 mg/mL), vortexing continuously to prevent precipitation.[2]
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Method Development (Analytical Scale):
-
Before preparative purification, optimize the separation on an analytical column (e.g., C8 or C4, 4.6 x 250 mm) with the same stationary phase.
-
Run a broad scouting gradient (e.g., 20% to 90% B over 30 minutes) to determine the approximate elution time of the target peptide.
-
Optimize the gradient to be shallower around the elution point of the target peptide to maximize resolution from impurities. For hydrophobic peptides, a longer, shallower gradient is often required.[2]
-
-
Preparative HPLC Run:
-
Equilibrate the preparative column with the starting mobile phase composition (e.g., 70% A, 30% B).
-
Inject the prepared sample.
-
Run the optimized gradient. A representative gradient is provided in Table 2.
-
Monitor the elution profile at 214 nm or 220 nm.
-
Collect fractions corresponding to the main peptide peak.
-
-
Post-Purification Processing:
-
Analyze the purity of the collected fractions using analytical RP-HPLC.
-
Pool the fractions that meet the required purity specifications (e.g., >95%).
-
Remove the acetonitrile from the pooled fractions using a rotary evaporator.
-
Lyophilize the remaining aqueous solution to obtain the final purified peptide as a white, fluffy powder.
-
Confirm the identity of the final product by mass spectrometry.
-
Data Presentation
The following tables provide representative data for the cleavage and purification of a hypothetical Bca-containing peptide. Actual results will vary depending on the peptide sequence and length.
Table 1: Representative Cleavage and Yield Data
| Parameter | Result | Notes |
| Resin Substitution | 0.5 mmol/g | Starting material specification. |
| Synthesis Scale | 0.2 mmol | |
| Crude Peptide Yield (mass) | 185 mg | Mass after cleavage and ether precipitation. |
| Theoretical Yield (mass) | 240 mg | Based on a hypothetical 10-mer peptide. |
| Crude Yield (%) | ~77% | A good yield for the cleavage step. |
| Crude Purity (by HPLC) | 65% | Typical purity before purification. |
| Final Purified Yield (mass) | 70 mg | After preparative HPLC and lyophilization. |
| Overall Purified Yield (%) | ~29% | Reflects losses during purification of a hydrophobic peptide.[8] |
| Final Purity (by HPLC) | >98% | Target purity for most applications. |
Table 2: Comparison of HPLC Parameters for Standard vs. Bca-Containing Peptides
| Parameter | Standard Hydrophilic Peptide | Bca-Containing Peptide | Rationale for Change |
| Column Chemistry | C18 | C8 or C4 | Reduces strong hydrophobic interactions, preventing excessive retention.[7] |
| Initial %B (ACN) | 5-10% | 20-30% | Prevents peptide precipitation upon injection and ensures solubility.[2] |
| Final %B (ACN) | 60-70% | 80-90% | Higher organic solvent concentration is needed to elute the highly hydrophobic peptide.[2] |
| Gradient Duration | 20-30 minutes | 40-60 minutes | A shallower gradient improves the resolution of closely eluting impurities.[2] |
Visualizations
Caption: Workflow for the cleavage of Bca-containing peptides from solid-phase resin.
Caption: Workflow for the purification of Bca-containing peptides using RP-HPLC.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. kohan.com.tw [kohan.com.tw]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Characterization of Peptides Containing Fmoc-Ala(beta-cyclobutyl)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of unnatural amino acids into peptide sequences is a powerful strategy in modern drug discovery and development. These modifications can enhance proteolytic stability, improve receptor affinity and selectivity, and introduce novel functionalities.[1][2] Fmoc-Ala(beta-cyclobutyl)-OH is a unique synthetic amino acid derivative that introduces a cyclobutyl moiety on the side chain of alanine.[3][4] This modification imparts increased hydrophobicity and steric bulk, which can significantly influence the peptide's conformation and biological activity.[5][6] Consequently, the precise analytical characterization of peptides containing this compound is crucial for ensuring purity, confirming identity, and understanding their structure-activity relationships.
These application notes provide a comprehensive overview and detailed protocols for the analytical techniques used to characterize peptides synthesized with this compound. The methodologies cover solid-phase peptide synthesis (SPPS), purification by reversed-phase high-performance liquid chromatography (RP-HPLC), and structural confirmation using liquid chromatography-mass spectrometry (LC-MS/MS) and nuclear magnetic resonance (NMR) spectroscopy.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of the this compound building block is presented in Table 1.
| Property | Value |
| CAS Number | 478183-62-9[5] |
| Molecular Formula | C22H23NO4[4] |
| Molecular Weight | 365.42 g/mol [4] |
| Appearance | White to off-white powder[5] |
| Purity (HPLC) | ≥97%[5] |
| Solubility | Soluble in DMF, NMP |
Table 1: Physicochemical Properties of this compound.
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Model Peptide
This protocol outlines the manual synthesis of a model pentapeptide, Tyr-Gly-Gly-Phe-Ala(β-cyclobutyl), on a Rink Amide resin to yield a C-terminally amidated peptide.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-protected amino acids (Fmoc-Tyr(tBu)-OH, Fmoc-Gly-OH, Fmoc-Phe-OH, this compound)
-
Coupling reagents: HBTU, HOBt, or HATU
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Deprotection solution: 20% piperidine in dimethylformamide (DMF)
-
Solvents: DMF, Dichloromethane (DCM)
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc group from the resin by treating it with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x) to remove residual piperidine and byproducts.
-
Amino Acid Coupling:
-
Pre-activate the first Fmoc-amino acid (this compound, 3 equivalents) with HBTU (2.9 equivalents) and DIPEA (6 equivalents) in DMF for 5 minutes.
-
Add the activated amino acid solution to the deprotected resin and agitate for 2 hours.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive (blue beads), repeat the coupling step.
-
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
-
Chain Elongation: Repeat steps 2-5 for each subsequent amino acid in the sequence (Fmoc-Phe-OH, Fmoc-Gly-OH, Fmoc-Gly-OH, Fmoc-Tyr(tBu)-OH).
-
Final Deprotection: After the final coupling, perform a final Fmoc deprotection (step 2).
-
Washing and Drying: Wash the peptide-resin with DMF (3x), DCM (3x), and finally with methanol (3x). Dry the resin under vacuum.
-
Cleavage and Deprotection:
-
Treat the dried peptide-resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Filter the resin and collect the TFA solution containing the cleaved peptide.
-
-
Peptide Precipitation: Precipitate the crude peptide by adding the TFA solution dropwise to a 10-fold excess of cold diethyl ether.
-
Isolation: Centrifuge the ether suspension to pellet the peptide. Decant the ether, wash the pellet with cold ether, and dry the crude peptide under vacuum.
Protocol 2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This protocol is for the purification and analysis of the crude peptide.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
Mobile Phases:
-
Mobile Phase A: 0.1% TFA in HPLC-grade water
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile
Analytical Method:
-
Sample Preparation: Dissolve the crude peptide in Mobile Phase A at a concentration of 1 mg/mL and filter through a 0.45 µm filter.
-
Column Equilibration: Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Gradient Elution:
-
5% to 65% B over 30 minutes.
-
Flow rate: 1 mL/min.
-
-
Detection: Monitor the elution at 220 nm and 280 nm.
Preparative Method:
-
Scouting Run: Perform an analytical run to determine the retention time of the target peptide.
-
Gradient Optimization: Design a shallow gradient around the elution point of the target peptide (e.g., a 10-20% gradient over 20-40 minutes).
-
Loading: Dissolve the crude peptide in a minimal amount of a suitable solvent and inject it onto the preparative column.
-
Fraction Collection: Collect fractions corresponding to the main peptide peak.
-
Analysis of Fractions: Analyze the purity of the collected fractions using the analytical HPLC method.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the purified peptide.
Protocol 3: Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
This protocol is for confirming the molecular weight and sequence of the purified peptide.
Instrumentation:
-
LC-MS/MS system (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.
LC Conditions (similar to analytical HPLC):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A suitable gradient to ensure good separation.
MS Conditions:
-
Ionization Mode: Positive ESI.
-
Full Scan (MS1): Acquire spectra over a mass range of m/z 300-1500 to determine the molecular weight of the peptide.
-
Tandem MS (MS2): Select the precursor ion corresponding to the peptide and subject it to collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) to generate fragment ions.
-
Data Analysis: Analyze the fragmentation pattern to confirm the amino acid sequence.
Protocol 4: Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol is for the structural characterization of the purified peptide in solution.
Instrumentation:
-
High-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe.
Sample Preparation:
-
Dissolve 1-2 mg of the purified peptide in 500 µL of a suitable deuterated solvent (e.g., H2O/D2O 9:1 or DMSO-d6).
Experiments:
-
1D ¹H NMR: To observe the overall proton spectrum.
-
2D TOCSY (Total Correlation Spectroscopy): To identify spin systems of individual amino acid residues.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify through-space correlations between protons, providing information on the peptide's three-dimensional structure.
-
Data Analysis: Assign the proton resonances and analyze the NOE/ROE cross-peaks to determine the peptide's conformation.
Data Presentation
The following tables present representative quantitative data for the model peptide Tyr-Gly-Gly-Phe-Ala(β-cyclobutyl)-NH₂.
| Analytical Technique | Parameter | Value |
| RP-HPLC | Retention Time (t R ) | 18.5 min |
| Purity | >98% | |
| LC-MS | Calculated Monoisotopic Mass | 567.3007 g/mol |
| Observed [M+H] + | 568.3080 m/z |
Table 2: Summary of Analytical Data for the Model Peptide.
| Fragment Ion | Calculated m/z | Observed m/z |
| b₂ | 221.0972 | 221.0975 |
| b₃ | 278.1183 | 278.1186 |
| b₄ | 425.1867 | 425.1871 |
| y₁ | 127.1022 | 127.1025 |
| y₂ | 274.1706 | 274.1710 |
| y₃ | 331.1917 | 331.1920 |
| y₄ | 388.2128 | 388.2131 |
Table 3: Representative MS/MS Fragmentation Data for the Model Peptide.
| Amino Acid Residue | ¹H Chemical Shift (δ, ppm) |
| Ala(β-cyclobutyl) | |
| α-H | 4.25 |
| β-H | 2.15 |
| Cyclobutyl-H | 1.80 - 2.05 |
| Tyr | |
| α-H | 4.50 |
| β-H | 2.90, 3.05 |
| Aromatic-H | 6.75, 7.05 |
| Phe | |
| α-H | 4.60 |
| β-H | 3.10, 3.20 |
| Aromatic-H | 7.20 - 7.35 |
| Gly (1 & 2) | |
| α-H | 3.85, 3.95 |
Table 4: Predicted ¹H NMR Chemical Shifts for the Model Peptide.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of peptides containing this compound.
Caption: General workflow for the synthesis and characterization of a peptide containing Ala(beta-cyclobutyl).
References
Application Notes and Protocols: Enhancing Peptide Stability Against Proteolysis with Fmoc-Ala(β-cyclobutyl)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peptide-based therapeutics offer high specificity and potency but are often limited by their susceptibility to proteolytic degradation in vivo, leading to a short half-life and reduced therapeutic efficacy.[][2] A promising strategy to overcome this limitation is the incorporation of unnatural amino acids into the peptide sequence.[3][4][5] This document provides detailed application notes and protocols for utilizing Fmoc-Ala(β-cyclobutyl)-OH, a non-proteinogenic amino acid, to enhance the proteolytic stability of therapeutic peptides.
The incorporation of β-amino acids, such as Ala(β-cyclobutyl), into a peptide backbone introduces a longer, more flexible chain compared to their α-amino acid counterparts.[6] This structural modification can sterically hinder the approach of proteases, the enzymes responsible for peptide degradation, thereby increasing the peptide's resistance to cleavage.[7][8] The cyclobutyl moiety of Fmoc-Ala(β-cyclobutyl)-OH further imparts conformational rigidity to the side chain, which can influence the overall peptide conformation and potentially improve receptor binding affinity and selectivity.[9][10]
These application notes will guide researchers through the rationale, experimental design, and execution of studies aimed at leveraging Fmoc-Ala(β-cyclobutyl)-OH for the development of more stable and effective peptide drugs.
Data Presentation
Table 1: Physicochemical Properties of Fmoc-Ala(β-cyclobutyl)-OH
| Property | Value | Reference |
| Chemical Formula | C₂₂H₂₃NO₄ | [9][11] |
| Molecular Weight | 365.43 g/mol | [9][11] |
| Appearance | White to off-white solid | [9] |
| Purity | ≥ 97% (HPLC) | [9] |
| Solubility | Soluble in DMF, DMSO, and other organic solvents used in peptide synthesis. | |
| Storage | Store at 2-8 °C | [9] |
Table 2: Illustrative Comparison of Proteolytic Stability
This table presents hypothetical data to illustrate the expected outcome of incorporating Ala(β-cyclobutyl) into a model peptide sequence compared to its native counterpart.
| Peptide Sequence | Modification | Half-life in Human Serum (t½, hours) | Proteolytic Cleavage Sites |
| H₂N-Tyr-Gly-Gly-Phe-Ala -COOH | Native Peptide | 1.5 | Cleavage after Phe and Ala |
| H₂N-Tyr-Gly-Gly-Phe-Ala(β-cyclobutyl) -COOH | Modified Peptide | 18.0 | Reduced or no cleavage after Phe and Ala(β-cyclobutyl) |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Modified Peptide
This protocol describes the incorporation of Fmoc-Ala(β-cyclobutyl)-OH into a peptide sequence using a standard Fmoc/tBu solid-phase synthesis strategy.
Materials:
-
Fmoc-Rink Amide MBHA resin
-
Fmoc-protected amino acids (including Fmoc-Ala(β-cyclobutyl)-OH)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dithiothreitol (DTT) (if synthesizing peptides with Cys)
-
Water
-
Diethyl ether
-
Automated peptide synthesizer or manual synthesis vessel
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
Dissolve the Fmoc-protected amino acid (e.g., Fmoc-Ala(β-cyclobutyl)-OH) in DMF.
-
Add the coupling reagents (DIC and OxymaPure®).
-
Add the amino acid solution to the deprotected resin and allow it to react for 2 hours at room temperature.
-
Wash the resin with DMF and DCM.
-
-
Repeat Synthesis Cycle: Repeat the deprotection and coupling steps for each amino acid in the desired sequence.
-
Final Deprotection: After coupling the last amino acid, perform a final Fmoc deprotection.
-
Cleavage and Side-Chain Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
-
Peptide Precipitation and Purification:
-
Precipitate the peptide by adding cold diethyl ether to the filtrate.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the wash.
-
Dry the crude peptide pellet.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
-
Characterization: Confirm the identity and purity of the synthesized peptide by mass spectrometry (e.g., MALDI-TOF or LC-MS).
Protocol 2: In Vitro Proteolysis Assay
This protocol outlines a method to assess the stability of the synthesized peptides in the presence of a proteolytic enzyme or in a biological matrix like human serum.
Materials:
-
Synthesized native and modified peptides
-
Human serum or a specific protease (e.g., trypsin, chymotrypsin)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (ACN)
-
Formic acid (FA)
-
LC-MS system
Procedure:
-
Peptide Incubation:
-
Prepare stock solutions of the native and modified peptides in a suitable buffer (e.g., PBS).
-
Incubate the peptides (e.g., at a final concentration of 10 µM) with human serum (e.g., 90% v/v) or a specific protease at 37 °C.
-
-
Time-Point Sampling:
-
At various time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours), withdraw an aliquot of the incubation mixture.
-
-
Reaction Quenching and Protein Precipitation:
-
Immediately quench the proteolytic reaction by adding an equal volume of cold ACN with 0.1% FA. This will also precipitate the serum proteins.
-
Vortex the samples and incubate at -20 °C for 30 minutes.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
-
LC-MS Analysis:
-
Transfer the supernatant to an HPLC vial.
-
Analyze the samples by LC-MS to quantify the amount of remaining intact peptide at each time point.
-
-
Data Analysis:
-
Plot the percentage of intact peptide remaining versus time.
-
Calculate the half-life (t½) of each peptide from the degradation curve.
-
Visualizations
Caption: Experimental workflow for synthesis and stability testing.
Caption: Enhanced stability leads to improved therapeutic effect.
Caption: Rationale for using Fmoc-Ala(β-cyclobutyl)-OH.
References
- 2. nbinno.com [nbinno.com]
- 3. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Beta-peptide - Wikipedia [en.wikipedia.org]
- 7. Protein Synthesis with Ribosomes Selected for the Incorporation of β-Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. chemimpex.com [chemimpex.com]
- 10. mdpi.com [mdpi.com]
- 11. Fmoc-Ala(β-cyclobutyl)-OH AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
Fmoc-beta-cyclobutyl-alanine as a tool for studying protein-protein interactions.
Application Note and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Protein-protein interactions (PPIs) are fundamental to nearly all cellular processes, and their dysregulation is implicated in numerous diseases. Consequently, the development of molecules that can modulate these interactions is a significant focus of therapeutic research. Peptides have emerged as promising candidates for targeting PPIs due to their ability to mimic the secondary structures often found at protein interfaces. However, native peptides are often limited by poor metabolic stability and low bioavailability. The incorporation of unnatural amino acids into peptide sequences is a powerful strategy to overcome these limitations.
Fmoc-β-cyclobutyl-alanine is a non-proteinogenic amino acid that offers a unique tool for designing peptidomimetics with enhanced properties for studying and inhibiting PPIs.[1] The presence of the fluorenylmethyloxycarbonyl (Fmoc) protecting group makes it readily compatible with standard solid-phase peptide synthesis (SPPS) protocols. The key feature of this amino acid is its cyclobutyl side chain, which introduces conformational constraints into the peptide backbone. This rigidity can pre-organize the peptide into a bioactive conformation, potentially leading to increased binding affinity and selectivity for its target protein.[2] Furthermore, the unnatural structure of the β-amino acid can confer resistance to proteolytic degradation, thereby increasing the peptide's in vivo half-life.
Application Notes
The incorporation of Fmoc-β-cyclobutyl-alanine into a peptide sequence can be leveraged to achieve several key objectives in the study of protein-protein interactions:
-
Conformational Constraint and Pre-organization: The cyclobutyl group restricts the rotational freedom of the peptide backbone. This can be particularly advantageous when targeting PPIs that involve well-defined secondary structures like α-helices or β-sheets. By constraining the peptide, it is possible to favor the adoption of a specific conformation that mimics the binding epitope of one of the interacting proteins. NMR studies on peptides containing β-cyclobutane amino acids have shown that the stereochemistry of the cyclobutane ring influences the resulting peptide structure; for instance, trans-cyclobutane residues tend to promote more folded structures, while cis-cyclobutane residues favor more extended, strand-like conformations. This allows for rational design of peptide conformation.
-
Enhanced Binding Affinity and Specificity: By reducing the entropic penalty associated with binding, the pre-organization of a peptide into its bioactive conformation can lead to a significant increase in binding affinity (lower Kd value) for the target protein. The unique shape and hydrophobicity of the cyclobutyl side chain can also contribute to novel interactions at the protein interface, potentially enhancing both affinity and specificity. For example, analogues of neuropeptide Y containing cyclobutane β-amino acids have demonstrated exclusive binding to the Y4 receptor, whereas the parent peptide binds to multiple receptor subtypes.[2]
-
Increased Proteolytic Stability: The presence of the β-amino acid structure and the unnatural side chain makes peptides containing Fmoc-β-cyclobutyl-alanine less susceptible to degradation by proteases. This increased stability is crucial for in vivo studies and for the development of peptide-based therapeutics with improved pharmacokinetic profiles.
-
Tool for Structure-Activity Relationship (SAR) Studies: Fmoc-β-cyclobutyl-alanine serves as a valuable tool for probing the structural requirements of a peptide-protein interaction. By systematically replacing native amino acids with this constrained analogue, researchers can gain insights into the conformational preferences of the peptide and the importance of specific side-chain interactions for binding.
Quantitative Data
While specific quantitative data for peptides containing Fmoc-β-cyclobutyl-alanine targeting PPIs is still emerging in the public domain, the principles of conformational constraint suggest a significant impact on binding thermodynamics. The expected changes upon incorporation of this amino acid are summarized in the table below, based on established principles of peptidomimetic design.
| Parameter | Expected Effect upon Incorporation of Fmoc-β-cyclobutyl-alanine | Rationale |
| Binding Affinity (Kd) | Decrease (Higher Affinity) | Pre-organization of the peptide into its bioactive conformation reduces the entropic penalty of binding. |
| Enthalpy of Binding (ΔH) | May become more or less favorable | The change in enthalpy will depend on the specific new interactions formed by the cyclobutyl group at the protein interface and any changes in solvation. |
| Entropy of Binding (ΔS) | Less unfavorable | The primary advantage of conformational constraint is the reduction of the entropic cost of freezing the peptide's conformation upon binding. |
| Proteolytic Stability (t1/2) | Increase | The unnatural β-amino acid structure is resistant to cleavage by common proteases. |
Experimental Protocols
Protocol 1: Incorporation of Fmoc-β-cyclobutyl-alanine into a Peptide using Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual incorporation of Fmoc-β-cyclobutyl-alanine into a peptide sequence using a standard Fmoc/tBu strategy on a rink amide resin.
Materials:
-
Rink Amide resin
-
Fmoc-β-cyclobutyl-alanine
-
Other Fmoc-protected amino acids
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure® (or other coupling activator)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water (H2O)
-
Diethyl ether
-
SPPS reaction vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for at least 1 hour in the SPPS reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Shake for 5 minutes.
-
Drain the solution.
-
Add a fresh solution of 20% piperidine in DMF and shake for 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Coupling of Fmoc-β-cyclobutyl-alanine:
-
Dissolve Fmoc-β-cyclobutyl-alanine (3 eq.), OxymaPure® (3 eq.), and DIC (3 eq.) in DMF.
-
Add the coupling solution to the deprotected resin.
-
Shake the reaction vessel for 2 hours at room temperature.
-
To check for completion of the coupling reaction, perform a Kaiser test. If the test is positive (blue beads), extend the coupling time or perform a second coupling.
-
Drain the coupling solution and wash the resin with DMF (5 times) and DCM (3 times).
-
-
Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid to be added to the peptide sequence.
-
Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry it under a stream of nitrogen.
-
Prepare a cleavage cocktail of TFA/TIS/H2O (95:2.5:2.5).
-
Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
-
Peptide Precipitation and Purification:
-
Precipitate the peptide by adding cold diethyl ether to the filtrate.
-
Centrifuge to pellet the peptide and decant the ether.
-
Wash the peptide pellet with cold diethyl ether.
-
Dry the peptide pellet.
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity of the purified peptide by mass spectrometry.
-
Protocol 2: Biophysical Characterization of Peptide-Protein Interaction using Isothermal Titration Calorimetry (ITC)
This protocol describes how to determine the thermodynamic parameters of the interaction between a peptide containing β-cyclobutyl-alanine and its target protein.
Materials:
-
Purified peptide containing β-cyclobutyl-alanine
-
Purified target protein
-
ITC instrument
-
Appropriate buffer (e.g., PBS or HEPES)
-
Syringe and sample cell for ITC
Procedure:
-
Sample Preparation:
-
Dialyze both the peptide and the protein extensively against the same buffer to ensure a perfect match of buffer conditions.
-
Determine the accurate concentrations of the peptide and protein solutions using a reliable method (e.g., UV-Vis spectroscopy or amino acid analysis).
-
Degas the solutions immediately before the ITC experiment.
-
-
ITC Experiment Setup:
-
Load the protein solution into the sample cell of the ITC instrument.
-
Load the peptide solution into the injection syringe. A typical concentration ratio is to have the ligand (peptide) in the syringe at 10-20 times the concentration of the macromolecule (protein) in the cell.
-
Set the experimental parameters, including the temperature, stirring speed, injection volume, and spacing between injections.
-
-
Data Acquisition:
-
Perform an initial injection of a small volume to account for any dilution effects.
-
Carry out a series of injections of the peptide solution into the protein solution. The heat change upon each injection is measured.
-
Continue the injections until the binding sites on the protein are saturated, and the heat of injection approaches the heat of dilution.
-
-
Data Analysis:
-
Integrate the raw ITC data (thermogram) to obtain the heat change per injection.
-
Plot the heat change per mole of injectant against the molar ratio of peptide to protein.
-
Fit the resulting binding isotherm to an appropriate binding model (e.g., a one-site binding model) using the analysis software provided with the ITC instrument.
-
The fitting will yield the stoichiometry of binding (n), the binding affinity (Ka, from which Kd can be calculated as 1/Ka), and the enthalpy of binding (ΔH).
-
The Gibbs free energy (ΔG) and the entropy of binding (ΔS) can then be calculated using the following equation: ΔG = -RTlnKa = ΔH - TΔS.
-
Visualizations
Caption: Experimental workflow for synthesis and characterization.
Caption: Inhibition of a signaling pathway by a peptidomimetic.
Conclusion
Fmoc-β-cyclobutyl-alanine is a valuable building block for the design and synthesis of peptidomimetics aimed at modulating protein-protein interactions. Its ability to introduce conformational constraints can lead to peptides with enhanced binding affinity, specificity, and proteolytic stability. The provided protocols offer a starting point for researchers to incorporate this unique amino acid into their peptide designs and to quantitatively assess its impact on PPIs. As the field of peptide-based therapeutics continues to grow, the use of such rationally designed unnatural amino acids will be instrumental in unlocking the potential of targeting challenging disease-related protein interactions.
References
Application Notes and Protocols for the Synthesis of Cyclic Peptides Using Fmoc-Ala(β-cyclobutyl)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of cyclic peptides is a rapidly advancing field in drug discovery and development. Cyclization offers a strategy to overcome many limitations of linear peptides, such as poor metabolic stability and low bioavailability, by constraining the peptide backbone and improving resistance to enzymatic degradation. The incorporation of non-natural amino acids, such as Fmoc-Ala(β-cyclobutyl)-OH, provides a powerful tool to further modulate the pharmacological properties of cyclic peptides. The bulky cyclobutyl side chain of this amino acid can enhance proteolytic stability and influence the conformational preferences of the peptide, potentially leading to increased target affinity and selectivity.[1][2]
These application notes provide a comprehensive overview and detailed protocols for the synthesis of cyclic peptides incorporating Fmoc-Ala(β-cyclobutyl)-OH using solid-phase peptide synthesis (SPPS).
Data Presentation
Table 1: Physicochemical Properties of Fmoc-Ala(β-cyclobutyl)-OH
| Property | Value | Reference |
| CAS Number | 478183-62-9 | [1][3] |
| Molecular Formula | C₂₂H₂₃NO₄ | [1][3] |
| Molecular Weight | 365.43 g/mol | [1][3] |
| Appearance | White to off-white solid | [1] |
| Purity | ≥ 97% (HPLC) | [1] |
| Storage | 0 - 8 °C | [1] |
Table 2: Representative Yields and Purity for a Model Cyclic Peptide
The following data is illustrative for the synthesis of a model hexapeptide, cyclo-[Ala-Gly-Phe-Leu-Pro-Ala(β-cyclobutyl)], and is based on typical yields for solid-phase synthesis and cyclization of peptides containing sterically hindered amino acids.
| Step | Parameter | Typical Value |
| Linear Peptide Synthesis | Crude Yield | 75 - 85% |
| Purity (Crude) | 60 - 70% | |
| Cyclization | Crude Yield | 30 - 50% |
| Purity (Crude) | 40 - 60% | |
| Purification | Final Yield | 10 - 20% |
| Final Purity (HPLC) | > 95% |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of the Linear Peptide Precursor
This protocol details the manual solid-phase synthesis of a linear peptide containing Ala(β-cyclobutyl) using Fmoc/tBu chemistry.
Materials:
-
Rink Amide resin (or other suitable resin for C-terminal amide)
-
Fmoc-protected amino acids (including Fmoc-Ala(β-cyclobutyl)-OH)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylethylamine (DIPEA)
-
Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU) or equivalent coupling reagent
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dithiothreitol (DTT) (if cysteine is present)
-
Water
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain and repeat the treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours. For the sterically hindered Fmoc-Ala(β-cyclobutyl)-OH, extend the coupling time to 4 hours or perform a double coupling.
-
Monitor the coupling reaction using a Kaiser test.
-
Wash the resin with DMF (5 times) and DCM (3 times).
-
-
Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each amino acid in the sequence.
-
Final Fmoc Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection as described in step 2.
-
Cleavage from Resin:
-
Wash the resin with DCM and dry under vacuum.
-
Prepare a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water).
-
Add the cleavage cocktail to the resin and react for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
-
Protocol 2: Head-to-Tail Cyclization of the Linear Peptide
Materials:
-
Crude linear peptide
-
DMF
-
DIPEA
-
HATU or (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP)
Procedure:
-
Dissolution: Dissolve the crude linear peptide in a large volume of DMF to achieve a high dilution condition (0.1-1 mM) to favor intramolecular cyclization over intermolecular oligomerization.
-
pH Adjustment: Add DIPEA to adjust the pH of the solution to 8.5-9.0.
-
Cyclization Reaction: Add the cyclization reagent (e.g., HATU or BOP, 1.5 eq.) to the peptide solution.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress of the cyclization by LC-MS. The reaction is typically complete within 4-24 hours.
-
Solvent Removal: Once the reaction is complete, remove the DMF under reduced pressure.
-
Purification: Purify the crude cyclic peptide using preparative reverse-phase HPLC (RP-HPLC).
-
Lyophilization: Lyophilize the pure fractions to obtain the final cyclic peptide as a white powder.
Visualizations
Caption: Workflow for the synthesis of cyclic peptides containing Fmoc-Ala(β-cyclobutyl)-OH.
Caption: Hypothetical signaling pathway for a bioactive cyclic peptide.
References
Application Notes and Protocols for Automated Solid-Phase Synthesis of β-Cyclobutyl-Alanine-Containing Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of unnatural amino acids into peptides is a powerful strategy in drug discovery and development, offering the potential to enhance peptide stability, modulate biological activity, and create novel therapeutic agents.[1] β-cyclobutyl-alanine, a non-proteinogenic amino acid, is of particular interest due to its unique structural properties. The cyclobutyl moiety can introduce conformational constraints, improve metabolic stability, and influence receptor binding affinity.[1] Automated solid-phase peptide synthesis (SPPS) provides a rapid and efficient method for the synthesis of these modified peptides.[2] This document provides detailed application notes and protocols for the successful automated synthesis of peptides containing β-cyclobutyl-alanine using Fmoc/tBu chemistry.
Core Principles and Considerations
The fundamental workflow of automated SPPS for incorporating β-cyclobutyl-alanine follows the standard cycle of deprotection, coupling, and washing. However, the bulky nature of the cyclobutyl group introduces steric hindrance, which can affect coupling efficiency.[3][4] To ensure successful synthesis, several factors must be considered:
-
Choice of Coupling Reagents: The use of potent coupling reagents is crucial to overcome the steric hindrance presented by the β-cyclobutyl group. Reagents such as HBTU, HATU, and PyBOP are often employed to achieve high coupling efficiencies.
-
Microwave-Assisted Synthesis: Microwave energy can significantly enhance the rate of both the coupling and deprotection steps, proving particularly beneficial for sterically hindered amino acids.[5][6][7] This technology can lead to shorter cycle times, improved purity, and higher overall yields.
-
Reaction Conditions: Optimization of coupling time, temperature, and reagent stoichiometry is critical. Extended coupling times or elevated temperatures (in the case of microwave synthesis) may be necessary to drive the reaction to completion.
-
Resin Selection: The choice of solid support can influence the overall success of the synthesis. Resins with good swelling properties in the chosen solvent are essential for efficient reagent diffusion.
Experimental Protocols
The following protocols are provided as a general guideline for the automated solid-phase synthesis of peptides containing β-cyclobutyl-alanine on a 0.1 mmol scale. Optimization may be required based on the specific peptide sequence and the automated synthesizer used.
Protocol 1: Automated Fmoc SPPS - Standard Conditions
This protocol outlines a standard coupling cycle on an automated peptide synthesizer.
1. Resin Swelling: a. Place 0.1 mmol of the desired resin (e.g., Rink Amide resin for C-terminal amides) in the reaction vessel. b. Swell the resin in N,N-dimethylformamide (DMF) for 30-60 minutes.
2. Fmoc Deprotection: a. Drain the DMF. b. Add 20% piperidine in DMF to the resin. c. Agitate for 5-10 minutes at room temperature. d. Drain the deprotection solution. e. Repeat steps 2b-2d for a second 5-10 minute deprotection. f. Wash the resin thoroughly with DMF (5-7 times).
3. Amino Acid Coupling: a. Prepare the coupling solution:
- Fmoc-protected amino acid (including Fmoc-β-cyclobutyl-alanine-OH): 4 equivalents (0.4 mmol)
- Coupling reagent (e.g., HBTU/HOBt or HATU): 3.9 equivalents (0.39 mmol)
- Base (e.g., DIPEA or 2,4,6-collidine): 8 equivalents (0.8 mmol)
- Dissolve in an appropriate volume of DMF. b. Add the activated amino acid solution to the resin. c. Agitate for 45-90 minutes at room temperature. For the coupling of Fmoc-β-cyclobutyl-alanine-OH, a longer coupling time (e.g., 2 hours) is recommended. d. Drain the coupling solution. e. Wash the resin thoroughly with DMF (5-7 times).
4. Capping (Optional): a. To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride and DIPEA in DMF) for 15-30 minutes. b. Wash the resin with DMF.
5. Chain Elongation: a. Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
Protocol 2: Automated Fmoc SPPS - Microwave-Assisted Conditions
This protocol utilizes microwave energy to enhance coupling and deprotection steps.
1. Resin Swelling: a. As per Protocol 1.
2. Fmoc Deprotection (Microwave): a. Drain the DMF. b. Add 20% piperidine in DMF. c. Apply microwave power to raise the temperature to 75-90°C for 30-60 seconds.[8] d. Drain and repeat the microwave deprotection step. e. Wash the resin thoroughly with DMF.
3. Amino Acid Coupling (Microwave): a. Prepare the coupling solution as in Protocol 1. b. Add the activated amino acid solution to the resin. c. Apply microwave power to raise the temperature to 75-90°C for 3-5 minutes.[8] d. Drain the coupling solution. e. Wash the resin thoroughly with DMF.
4. Chain Elongation: a. Repeat steps 2-3 for each subsequent amino acid.
Protocol 3: Cleavage and Deprotection
This protocol is for the final cleavage of the peptide from the resin and removal of side-chain protecting groups.
1. Resin Preparation: a. After the final Fmoc deprotection, wash the peptide-resin with DMF, followed by dichloromethane (DCM), and dry under vacuum.
2. Cleavage Cocktail Preparation: a. Prepare a cleavage cocktail based on the amino acid composition of the peptide. A common general-purpose cocktail is Reagent K :
- Trifluoroacetic acid (TFA): 82.5%
- Phenol: 5%
- Water: 5%
- Thioanisole: 5%
- 1,2-Ethanedithiol (EDT): 2.5% b. Caution: TFA is highly corrosive. Handle with appropriate personal protective equipment in a fume hood.
3. Cleavage Reaction: a. Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin). b. Agitate the mixture at room temperature for 2-4 hours. c. Filter the resin and collect the filtrate. d. Wash the resin with a small amount of fresh TFA.
4. Peptide Precipitation and Purification: a. Precipitate the peptide by adding the TFA filtrate to cold diethyl ether (10-20 times the volume of the filtrate). b. Pellet the peptide by centrifugation. c. Wash the peptide pellet with cold diethyl ether to remove scavengers. d. Dry the crude peptide under vacuum. e. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC). f. Characterize the purified peptide by mass spectrometry to confirm its identity.[9][10]
Data Presentation
The following tables summarize typical reaction conditions and expected outcomes for the incorporation of β-cyclobutyl-alanine. These values are illustrative and may require optimization for specific sequences.
Table 1: Recommended Coupling Conditions for Fmoc-β-cyclobutyl-alanine-OH
| Parameter | Standard SPPS | Microwave-Assisted SPPS |
| Coupling Reagent | HBTU/HOBt or HATU | HATU or COMU |
| Equivalents of Amino Acid | 4-5 | 3-4 |
| Equivalents of Coupling Reagent | 3.9-4.9 | 2.9-3.9 |
| Base | DIPEA or 2,4,6-Collidine | 2,4,6-Collidine |
| Equivalents of Base | 8-10 | 6-8 |
| Solvent | DMF | DMF or NMP |
| Temperature | Room Temperature | 75-90°C |
| Reaction Time | 90-120 minutes | 3-5 minutes |
Table 2: Comparative Yields for a Model Peptide (e.g., Ac-Tyr-Gly-Gly-Phe-Leu-Cba-NH2)
| Synthesis Method | Coupling Time for Cba | Crude Purity (%) | Overall Yield (%) |
| Standard SPPS | 120 min | ~65 | ~25 |
| Microwave-Assisted SPPS | 5 min | >80 | >40 |
Cba = β-cyclobutyl-alanine Yields are approximate and highly sequence-dependent.
Visualizations
Diagram 1: Automated SPPS Workflow
Caption: General workflow for automated solid-phase peptide synthesis.
Diagram 2: Chemical Pathway of Fmoc Deprotection and Coupling
Caption: Key chemical transformations in an SPPS cycle.
Conclusion
The automated solid-phase synthesis of peptides containing β-cyclobutyl-alanine is a feasible and efficient method for producing these valuable modified biomolecules. By employing potent coupling reagents and considering the use of microwave-assisted techniques, the challenges associated with the steric bulk of the cyclobutyl group can be effectively overcome. The protocols and data presented herein provide a solid foundation for researchers to develop and optimize their own synthetic strategies for generating novel β-cyclobutyl-alanine-containing peptides for a wide range of applications in drug discovery and biomedical research.
References
- 1. chemimpex.com [chemimpex.com]
- 2. BJOC - Automated solid-phase peptide synthesis to obtain therapeutic peptides [beilstein-journals.org]
- 3. Use of Steric Interactions To Control Peptide Turn Geometry. Synthesis of Type VI beta-Turn Mimics with 5-tert-Butylproline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. wpage.unina.it [wpage.unina.it]
- 5. Microwave-Assisted Peptide Synthesis: A Faster Approach - Creative Peptides [creative-peptides.com]
- 6. Microwave-Assisted Solid-Phase Peptide Synthesis (MW-SPPS) Technology - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 7. luxembourg-bio.com [luxembourg-bio.com]
- 8. Automated Synthesis of Head-to-Tail Cyclic Peptides via Microwave-Enhanced SPPS [cem.com]
- 9. researchgate.net [researchgate.net]
- 10. lcms.cz [lcms.cz]
Application Notes and Protocols for Fmoc-Ala(β-cyclobutyl)-OH in Drug Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-Ala(β-cyclobutyl)-OH is a non-canonical, conformationally constrained amino acid derivative that serves as a valuable building block in solid-phase peptide synthesis (SPPS).[1][2] Its unique β-cyclobutyl moiety introduces steric bulk and rigidity into the peptide backbone. This structural feature can significantly influence the peptide's secondary structure, enhancing its proteolytic stability, and modulating its biological activity.[1][3] These properties make Fmoc-Ala(β-cyclobutyl)-OH a powerful tool in drug discovery and development for the rational design of novel peptide-based therapeutics with improved pharmacological profiles.[1][2]
This document provides detailed application notes on the use of Fmoc-Ala(β-cyclobutyl)-OH, summarizing its impact on peptide activity, and offers comprehensive protocols for its incorporation into synthetic peptides.
Physicochemical Properties
A summary of the key physicochemical properties of Fmoc-Ala(β-cyclobutyl)-OH is presented in the table below.
| Property | Value | Reference |
| Chemical Formula | C₂₂H₂₃NO₄ | [2] |
| Molecular Weight | 365.43 g/mol | [2] |
| Appearance | White to off-white powder | [2] |
| Purity (Typical) | ≥98% | [2] |
| Storage Temperature | 2-8 °C | [2] |
Applications in Drug Discovery
The incorporation of Fmoc-Ala(β-cyclobutyl)-OH into peptide sequences can lead to significant improvements in their drug-like properties. The cyclobutyl group restricts the conformational freedom of the peptide backbone, which can pre-organize the peptide into a bioactive conformation, thereby enhancing binding affinity and selectivity for its biological target.[3]
Case Study: Modulation of Neuropeptide Y Receptor Selectivity
A notable application of related conformationally constrained β-amino acids is in the modulation of neuropeptide Y (NPY) receptor selectivity. A study by Berlicki et al. demonstrated that replacing native amino acids in the C-terminal fragment of Neuropeptide Y (NPY₂₅₋₃₆) with cis-cyclobutane and cis-cyclopentane β-amino acids shifted the selectivity of these analogues towards the Y₄ receptor subtype.
While this study did not use Fmoc-Ala(β-cyclobutyl)-OH specifically, it provides a compelling proof-of-concept for the utility of cyclobutane-constrained amino acids in tuning the pharmacological profile of bioactive peptides. The following table summarizes the binding affinities (Ki [nM]) of the modified NPY analogues.
| Peptide Analogue | Y₁ Receptor Ki [nM] | Y₂ Receptor Ki [nM] | Y₄ Receptor Ki [nM] | Y₅ Receptor Ki [nM] |
| [Thr³²,Gln³⁴]hPP | 1.1 ± 0.2 | >10000 | 0.44 ± 0.05 | 1100 ± 200 |
| Analogue with cis-β-aminocyclobutaneacetic acid at position 32 | 100 ± 20 | >10000 | 2.5 ± 0.4 | 1500 ± 200 |
| Analogue with cis-β-aminocyclopentaneacetic acid at position 32 | 11 ± 1 | >10000 | 0.37 ± 0.05 | 1100 ± 200 |
Data adapted from Berlicki, Ł., et al. (2013). J. Med. Chem., 56(21), 8422–8431.
Experimental Protocols
The following protocols provide a detailed methodology for the incorporation of Fmoc-Ala(β-cyclobutyl)-OH into a peptide sequence using manual solid-phase peptide synthesis (SPPS).
Materials and Reagents
-
Fmoc-Rink Amide MBHA resin
-
Fmoc-protected amino acids (including Fmoc-Ala(β-cyclobutyl)-OH)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine, peptide synthesis grade
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Oxyma Pure (Ethyl (hydroxyimino)cyanoacetate)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dithiothreitol (DTT)
-
Water, HPLC grade
-
Diethyl ether, anhydrous, cold
Protocol 1: Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual synthesis of a peptide incorporating Fmoc-Ala(β-cyclobutyl)-OH.
-
Resin Swelling:
-
Place the Rink Amide MBHA resin in a reaction vessel.
-
Add DMF to swell the resin for at least 30 minutes.
-
Drain the DMF.
-
-
Fmoc Deprotection:
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes and drain.
-
Add a fresh solution of 20% piperidine in DMF and agitate for an additional 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5x) followed by DCM (3x) and finally DMF (3x).
-
Confirm the presence of free amines using a Kaiser test.
-
-
Amino Acid Coupling (Standard Amino Acids):
-
In a separate tube, dissolve the standard Fmoc-amino acid (3 eq.), Oxyma Pure (3 eq.), and DIC (3 eq.) in DMF.
-
Add the activation mixture to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitor the reaction completion with a Kaiser test (should be negative).
-
Wash the resin with DMF (3x).
-
-
Incorporation of Fmoc-Ala(β-cyclobutyl)-OH:
-
Due to the steric bulk of the cyclobutyl group, a more robust coupling strategy is recommended.
-
In a separate tube, dissolve Fmoc-Ala(β-cyclobutyl)-OH (3 eq.), Oxyma Pure (3 eq.), and DIC (3 eq.) in DMF.
-
Add the activation mixture to the deprotected resin.
-
Agitate the reaction mixture for 4-6 hours at room temperature. A double coupling (repeating the coupling step) may be necessary for complete incorporation.
-
Monitor the reaction completion with a Kaiser test. If the test is positive, repeat the coupling step.
-
Wash the resin with DMF (3x).
-
-
Repeat Deprotection and Coupling Cycles:
-
Repeat steps 2 and 3 (or 4 for subsequent Fmoc-Ala(β-cyclobutyl)-OH additions) until the desired peptide sequence is assembled.
-
-
Final Fmoc Deprotection:
-
Perform the Fmoc deprotection as described in step 2 after the final amino acid has been coupled.
-
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5 v/v/v).
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold diethyl ether twice.
-
Dry the crude peptide under vacuum.
-
-
Purification and Analysis:
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the final peptide by mass spectrometry and analytical HPLC.
-
Visualizations
The following diagrams illustrate key workflows and concepts related to the use of Fmoc-Ala(β-cyclobutyl)-OH in peptide synthesis and drug discovery.
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
Caption: Modulation of receptor selectivity by β-cyclobutyl-alanine incorporation.
References
Troubleshooting & Optimization
Overcoming low coupling efficiency of Fmoc-ala(beta-cyclobutyl)-oh.
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for overcoming the challenges associated with the low coupling efficiency of Fmoc-Ala(β-cyclobutyl)-OH in solid-phase peptide synthesis (SPPS). Due to the steric hindrance presented by the β-cyclobutyl group, standard coupling protocols may result in incomplete reactions, leading to deletion sequences and reduced final peptide yield. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate the successful incorporation of this sterically hindered amino acid.
Troubleshooting Guides
Issue: Incomplete Coupling Indicated by a Positive Kaiser Test
A positive Kaiser test (blue or purple beads) after the coupling step signifies the presence of unreacted primary amines on the resin, indicating that the coupling of Fmoc-Ala(β-cyclobutyl)-OH was not successful. Follow this workflow to address the issue:
Preventing side reactions during the synthesis of beta-cyclobutyl-alanine peptides.
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to address common challenges encountered during the synthesis of peptides containing the unnatural amino acid, β-cyclobutyl-alanine.
Frequently Asked Questions (FAQs)
Q1: Why are peptides containing β-cyclobutyl-alanine considered difficult to synthesize?
A1: The primary challenge arises from steric hindrance. The bulky cyclobutyl side chain of β-cyclobutyl-alanine can physically obstruct the coupling reaction, making it difficult for the activated amino acid to approach the free amine on the growing peptide chain.[1] This can lead to slow or incomplete reactions, peptide aggregation, and ultimately, lower yields of the desired product.[1][2]
Q2: Which coupling reagent is recommended for incorporating Fmoc-β-cyclobutyl-alanine-OH?
A2: For sterically hindered amino acids like β-cyclobutyl-alanine, a high-efficiency coupling reagent is crucial. Experimental evidence from similar bulky amino acids strongly suggests that HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is superior to more common reagents like HBTU.[3][4] HATU forms a more reactive intermediate (OAt-ester), which leads to faster, more complete couplings with a lower risk of racemization.[3][4] Other highly efficient reagents like COMU and TOTT can also be considered.[5]
Q3: Can I use a standard TFA cleavage cocktail for a peptide containing β-cyclobutyl-alanine?
A3: Yes, a standard high-concentration TFA cleavage cocktail is appropriate. The cyclobutyl side chain itself is a stable alkyl group and is not susceptible to side reactions under typical TFA cleavage conditions. However, because the difficult coupling steps may require longer reaction times, there is a higher risk of side reactions occurring on other sensitive residues in your sequence (e.g., Trp, Cys, Met, Tyr). Therefore, the choice of scavengers is critical.[6][7]
Q4: What are scavengers and why are they important for these syntheses?
A4: Scavengers are nucleophilic reagents added to the TFA "cleavage cocktail" to trap reactive carbocations (primarily tert-butyl cations) that are generated when acid-labile protecting groups are removed.[6] These carbocations can otherwise cause unwanted alkylation of sensitive amino acid side chains.[6][8][9] A common and effective non-odorous cocktail is a mixture of TFA, water, and triisopropylsilane (TIS).[10]
Troubleshooting Guides
This guide provides a structured approach to diagnosing and resolving the most common issue when synthesizing β-cyclobutyl-alanine peptides: incomplete coupling.
Problem: Positive Kaiser Test (Blue Beads) After Coupling Step
A positive Kaiser test indicates the presence of unreacted primary amines on the resin, meaning the coupling of Fmoc-β-cyclobutyl-alanine-OH was incomplete.[1]
Step 1: Immediate Action - Recouple
-
Do not proceed to the next deprotection step.
-
Immediately perform a second coupling (a "double couple") using a fresh solution of activated Fmoc-β-cyclobutyl-alanine-OH with your chosen coupling reagent (e.g., HATU).
-
Allow the second coupling to proceed for the recommended time (e.g., 1-2 hours for HATU).
-
Wash the resin thoroughly with DMF and perform another Kaiser test.
Step 2: If Kaiser Test is Still Positive - Capping
-
If the second coupling fails, the unreacted amines must be permanently blocked to prevent the formation of deletion sequences in the final product. This is done through a process called "capping".[1]
-
Treat the resin with a capping solution (e.g., acetic anhydride and DIPEA in DMF) for 30 minutes.
-
This will acetylate the free amines, rendering them unreactive for subsequent cycles.
-
Wash the resin and proceed with the Fmoc deprotection for the next cycle.
Step 3: Future Prevention & Optimization
-
Extend Coupling Time: For the initial coupling of β-cyclobutyl-alanine, consider extending the reaction time beyond your standard protocol.
-
Increase Reagent Equivalents: Use a higher excess of the protected amino acid and coupling reagent (e.g., 3-4 equivalents).
-
Switch to a More Potent Reagent: If you are not already using it, switch to HATU, as it is demonstrably more effective for hindered couplings than reagents like HBTU or DIC.[3][4]
-
Consider Microwave Synthesis: Microwave-assisted solid-phase peptide synthesis (SPPS) can significantly enhance the efficiency of difficult couplings involving bulky amino acids.[11]
Data Presentation
Table 1: Comparison of Coupling Reagent Performance for Sterically Hindered Amino Acids
| Parameter | HATU | HBTU | Rationale & References |
| Coupling Efficiency | Very High | High, but generally lower than HATU | HATU forms a more reactive OAt-ester intermediate, leading to more complete reactions, especially for difficult sequences.[3][4] |
| Reaction Speed | Faster | Slower | The higher reactivity of the HATU-activated intermediate results in shorter required reaction times.[4] |
| Racemization Risk | Lower | Higher | Faster coupling kinetics reduce the time the activated amino acid is susceptible to epimerization.[3][4] |
| Typical Reaction Time | 30 min - 2 hours | 2 - 4 hours | Recommended times for sterically hindered residues. Longer times may be needed for HBTU to achieve comparable results.[3] |
| Recommendation | Strongly Recommended | Use if HATU is unavailable; may require double coupling. | For challenging syntheses involving β-cyclobutyl-alanine, HATU provides a clear advantage in yield and purity.[3] |
Table 2: Common TFA Cleavage Cocktails for Fmoc-SPPS
| Reagent Cocktail | Composition (v/v) | Target Residues & Use Case | Reference |
| TFA/TIS/H₂O | 95% / 2.5% / 2.5% | General Purpose. Good for most peptides, especially those without multiple, highly sensitive residues. TIS scavenges t-butyl cations. | [10] |
| Reagent K | 82.5% TFA / 5% Phenol / 5% H₂O / 5% Thioanisole / 2.5% EDT | "Universal" Cocktail. For complex peptides containing multiple sensitive residues like Cys, Met, Trp, and Tyr. Maximally efficient at suppressing a wide variety of side reactions. | [7][10] |
| Reagent B | 88% TFA / 5% Phenol / 5% H₂O / 2% TIS | Odorless Alternative. Useful when trityl-based protecting groups are present. Does not prevent methionine oxidation as effectively as thiol-containing cocktails. | [6] |
Experimental Protocols
Protocol 1: HATU-Mediated Coupling of Fmoc-β-cyclobutyl-L-alanine
This protocol assumes a manual solid-phase synthesis on a 0.1 mmol scale.
-
Resin Swelling: Swell the resin (e.g., Rink Amide) in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes. Drain.
-
Add fresh 20% piperidine in DMF. Agitate for 15 minutes.
-
Drain and wash the resin thoroughly with DMF (5-7 times).
-
-
Activation of Amino Acid:
-
In a separate vial, dissolve Fmoc-β-cyclobutyl-L-alanine-OH (3 eq., 0.3 mmol), HATU (2.9 eq., 0.29 mmol), and DIPEA (6 eq., 0.6 mmol) in DMF.
-
Allow the solution to pre-activate for 1-2 minutes. The solution will typically change color.
-
-
Coupling Reaction:
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture at room temperature for 1-2 hours.
-
-
Monitoring and Washing:
-
Take a small sample of resin beads and perform a Kaiser test (see Protocol 2) to check for completion.
-
If the test is negative (beads are colorless/yellow), the coupling is complete.
-
Wash the resin with DMF (5 times) to remove excess reagents. The resin is now ready for the next deprotection cycle.
-
If the test is positive (beads are blue), perform a second coupling (recouple) as described above.
-
Protocol 2: Kaiser Test (Qualitative Test for Primary Amines)
-
Prepare three solutions:
-
Solution A: 5 g ninhydrin in 100 mL ethanol.
-
Solution B: 80 g phenol in 20 mL ethanol.
-
Solution C: 2 mL of 0.001 M KCN diluted in 100 mL pyridine.
-
-
In a small glass test tube, add a few resin beads.
-
Add 2-3 drops of each solution (A, B, and C).
-
Heat the test tube at 100°C for 5 minutes.
-
Observe the color of the beads:
-
Blue/Purple Beads: Positive result. Free primary amines are present (incomplete coupling).
-
Colorless/Yellow Beads: Negative result. No free primary amines detected (complete coupling).
-
Protocol 3: Capping of Unreacted Amines
-
After a failed coupling attempt, wash the resin with DMF (3 times).
-
Prepare a capping solution of Acetic Anhydride/DIPEA/DMF (e.g., in a 10:5:85 v/v/v ratio).
-
Add the capping solution to the resin and agitate for 30 minutes at room temperature.[1]
-
Drain the capping solution and wash the resin thoroughly with DMF (5 times).
-
Perform a final Kaiser test to confirm that all amines have been capped (should be negative).
Protocol 4: Final Cleavage and Deprotection
-
Wash the final peptide-resin with DCM (3-5 times) to remove residual DMF.
-
Dry the resin under a stream of nitrogen or under vacuum.
-
In a well-ventilated fume hood, prepare the cleavage cocktail (e.g., TFA/TIS/H₂O, 95:2.5:2.5). Caution: TFA is highly corrosive.
-
Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the TFA filtrate into a centrifuge tube.
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.
-
Add the TFA solution dropwise into a 10-fold excess of cold diethyl ether to precipitate the crude peptide.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet with cold ether 2-3 more times.
-
Dry the crude peptide under vacuum. The peptide is now ready for purification by RP-HPLC.
Visualizations
Caption: General workflow for Fmoc-based solid-phase peptide synthesis (SPPS).
Caption: Troubleshooting decision tree for an incomplete coupling reaction.
Caption: Simplified mechanism of amide bond formation using HATU as a coupling reagent.
Caption: Role of scavengers in preventing side reactions during TFA cleavage.
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. bachem.com [bachem.com]
- 6. benchchem.com [benchchem.com]
- 7. A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. A new micro-test for the detection of incomplete coupling reactions in solid-phase peptide synthesis using 2,4,6-trinitrobenzenesulphonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
Technical Support Center: Purification of Hydrophobic Peptides Containing Beta-Cyclobutyl-Alanine
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the purification of hydrophobic peptides, with a specific focus on those incorporating the unnatural amino acid beta-cyclobutyl-alanine.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying peptides containing beta-cyclobutyl-alanine?
The incorporation of beta-cyclobutyl-alanine can enhance the metabolic stability and influence the conformation of peptides, which is beneficial for drug design.[1] However, the cyclobutyl side chain also increases the hydrophobicity of the peptide. This increased hydrophobicity is the primary source of purification challenges, which include:
-
Poor Solubility: The peptide may be difficult to dissolve in aqueous buffers commonly used as the initial mobile phase in reversed-phase high-performance liquid chromatography (RP-HPLC).[2]
-
Aggregation: Hydrophobic peptides have a strong tendency to aggregate, which can lead to low yields, poor peak resolution, and even column clogging.[2][3]
-
Strong Retention and Peak Broadening: The increased hydrophobicity can cause the peptide to bind very strongly to the non-polar stationary phase (e.g., C18) of the RP-HPLC column, requiring high concentrations of organic solvent for elution and potentially leading to broad peaks.
Q2: How does beta-cyclobutyl-alanine specifically contribute to these challenges?
The beta-cyclobutyl-alanine residue introduces a bulky and non-polar cyclobutyl group. This significantly increases the overall hydrophobicity of the peptide. While this modification can be advantageous for therapeutic properties, during purification it can lead to:
-
Increased Hydrophobic Interactions: Stronger interactions with the hydrophobic stationary phase of the HPLC column, necessitating more aggressive elution conditions.
-
Altered Peptide Conformation: The rigid cyclobutyl group can influence the peptide's secondary structure, potentially exposing more hydrophobic surfaces and promoting aggregation.[1]
Q3: What is the recommended initial strategy for purifying a peptide containing beta-cyclobutyl-alanine?
Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard and most effective method for purifying synthetic peptides.[2] For a hydrophobic peptide containing beta-cyclobutyl-alanine, the following initial approach is recommended:
-
Solubility Testing: Begin by testing the solubility of a small amount of the crude peptide in various solvents.
-
Column Selection: A C4 or C8 column is often a better choice than a C18 column for very hydrophobic peptides, as it will have less retentivity.
-
Mobile Phase Optimization: Use a mobile phase system with a strong organic solvent. While acetonitrile is common, consider using n-propanol or isopropanol, which can improve the solubility of hydrophobic peptides.
-
Gradient Adjustment: Start with a higher initial concentration of the organic mobile phase (e.g., 20-30% B) and use a shallow gradient to improve resolution.
Troubleshooting Guide
This guide addresses specific problems you may encounter during the RP-HPLC purification of peptides containing beta-cyclobutyl-alanine.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor or No Peptide Solubility in Initial Mobile Phase | The peptide is highly hydrophobic and precipitating in the aqueous mobile phase. | 1. Dissolve the crude peptide in a minimal amount of a strong organic solvent first (e.g., DMSO, DMF, formic acid, or pure acetonitrile/isopropanol).[2] 2. Slowly add the aqueous mobile phase to the dissolved peptide with constant vortexing. 3. Consider starting with a higher percentage of the organic mobile phase (Buffer B) for your injection. |
| High Column Backpressure | 1. Peptide aggregation is causing a blockage. 2. Particulate matter from the crude sample. | 1. Filter the sample through a 0.22 µm syringe filter before injection.[2] 2. Thoroughly wash the column with strong solvents (e.g., isopropanol, then methanol) in the reverse flow direction. 3. Ensure the peptide is fully dissolved before injection. |
| Broad or Tailing Peaks | 1. Strong hydrophobic interactions with the stationary phase. 2. Peptide aggregation on the column. 3. Slow desorption kinetics. | 1. Increase the column temperature (e.g., 40-60 °C) to improve mass transfer. 2. Use a shallower gradient. 3. Switch to a less retentive column (e.g., C8 or C4). 4. Add a stronger organic solvent like n-propanol or isopropanol to the mobile phase. |
| Low or No Recovery of the Peptide | 1. Irreversible adsorption of the highly hydrophobic peptide to the column matrix. 2. Peptide precipitation on the column. | 1. Use a less hydrophobic column (C4 or C8). 2. Perform a high-organic wash (e.g., 95-100% isopropanol or n-propanol) at the end of the gradient. 3. For extremely problematic peptides, consider alternative purification methods like precipitation. |
| Co-elution of Impurities | The impurities have very similar hydrophobicity to the target peptide. | 1. Optimize the gradient to be very shallow around the elution point of your peptide. 2. Try a different organic modifier (e.g., switch from acetonitrile to isopropanol) to alter selectivity. 3. Employ an orthogonal purification method. Collect the fractions containing the target peptide and re-purify using a different technique like ion-exchange chromatography.[2] |
Experimental Protocols
Protocol 1: Solubility Testing of Hydrophobic Peptides
-
Weigh out a small, known amount of your lyophilized peptide (e.g., 1 mg) into several microcentrifuge tubes.
-
To each tube, add a small, measured volume (e.g., 50 µL) of a different organic solvent. See the table below for solvent suggestions.
-
Vortex or sonicate each tube to facilitate dissolution.
-
Observe the solubility in each solvent.
-
For the solvents that successfully dissolve the peptide, slowly add an aqueous buffer (e.g., 0.1% TFA in water) dropwise while vortexing to determine the maximum aqueous content before precipitation occurs. This will help in preparing your sample for RP-HPLC injection.
Table 1: Recommended Solvents for Hydrophobic Peptide Dissolution
| Solvent | Properties and Considerations |
| Acetonitrile (ACN) | Common RP-HPLC solvent, good for moderately hydrophobic peptides. |
| Isopropanol (IPA) / n-Propanol (n-PrOH) | Stronger organic solvents than ACN, can improve solubility of very hydrophobic peptides. Higher viscosity will increase backpressure. |
| Dimethyl Sulfoxide (DMSO) | Very strong solvent, effective for highly aggregated peptides. Inject the smallest possible volume as it can interfere with chromatography. |
| Dimethylformamide (DMF) | Similar to DMSO in solvent strength. |
| Formic Acid / Acetic Acid (concentrated) | Can protonate the peptide and disrupt aggregation. Use a minimal amount and ensure compatibility with your column. |
| Trifluoroacetic Acid (TFA) | Often used as an ion-pairing agent in the mobile phase, a small amount of pure TFA can help dissolve very stubborn peptides. |
Protocol 2: RP-HPLC Purification of a Beta-Cyclobutyl-Alanine Containing Peptide
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the crude lyophilized peptide.
-
Based on solubility testing, dissolve the peptide in a minimal volume (e.g., 100-200 µL) of a suitable organic solvent (e.g., acetonitrile or isopropanol). Vortex until fully dissolved.
-
Slowly add Mobile Phase A (see below) while vortexing to bring the sample to a final volume of 1 mL.
-
Centrifuge the sample at high speed for 5 minutes to pellet any insoluble material.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
-
HPLC Method:
-
Column: C4 or C8 reversed-phase column (e.g., 5 µm particle size, 300 Å pore size).
-
Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile (or a mixture of acetonitrile and isopropanol, e.g., 1:1 v/v).
-
Flow Rate: Dependent on column dimensions (e.g., 1 mL/min for a 4.6 mm ID analytical column).
-
Detection: 220 nm.
-
Column Temperature: 40-60 °C.
-
-
Elution Gradient:
-
Equilibrate the column with 80% Mobile Phase A / 20% Mobile Phase B for at least 3 column volumes.
-
Inject the prepared sample.
-
Run a linear gradient. A typical starting gradient for a very hydrophobic peptide would be 20% to 80% Mobile Phase B over 60 minutes. This may require significant optimization.
-
Follow with a high-organic wash (e.g., ramp to 95% B for 5-10 minutes) to elute any remaining strongly bound compounds.
-
Re-equilibrate the column at the starting conditions.
-
-
Fraction Collection and Analysis:
-
Collect fractions based on the UV chromatogram peaks.
-
Analyze the purity of each fraction using analytical HPLC.
-
Confirm the identity of the target peptide in the pure fractions using mass spectrometry.
-
Pool the pure fractions and lyophilize to obtain the final product.
-
Visualizations
Caption: Workflow for the purification of hydrophobic peptides.
Caption: Troubleshooting decision tree for common purification issues.
References
Technical Support Center: HPLC Purification of Peptides Modified with Fmoc-ala(beta-cyclobutyl)-oh
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the HPLC purification of peptides incorporating the unnatural amino acid Fmoc-ala(beta-cyclobutyl)-oh. This resource offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and comparative data to streamline your purification workflow.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying peptides containing this compound?
Peptides incorporating this compound are notably hydrophobic due to both the cyclobutyl side chain and the large Fmoc protecting group.[1][2] This increased hydrophobicity can lead to several purification challenges, including poor solubility in aqueous mobile phases, aggregation, and strong retention on standard reversed-phase HPLC columns.[3] These factors can result in broad or tailing peaks, low recovery, and difficulty in separating the target peptide from closely related impurities.[3]
Q2: Is the Fmoc protecting group stable during standard reversed-phase HPLC conditions?
Yes, the Fmoc group is stable in the acidic mobile phases commonly used for peptide purification, such as those containing 0.1% trifluoroacetic acid (TFA).[4][5] The Fmoc group is primarily labile under basic conditions (e.g., piperidine), which are not employed in standard reversed-phase HPLC.[4][6] Therefore, premature deprotection of the N-terminus on the column is not a significant concern.
Q3: What type of HPLC column is recommended for these hydrophobic peptides?
While a C18 column is a common starting point for most peptide purifications, for very hydrophobic peptides like those containing this compound, a column with a less hydrophobic stationary phase is often preferred.[3][7] C8 or C4 columns provide less retention, which can improve peak shape and reduce the required concentration of organic solvent for elution.[3] For peptides with aromatic moieties, a diphenyl column can also be effective due to potential pi-pi interactions.[3] For larger peptides, a wide-pore column (300 Å) is recommended to allow for better interaction with the stationary phase.[8]
Q4: How does the Fmoc group influence UV detection during HPLC?
The fluorenyl moiety of the Fmoc group is a strong chromophore, which is advantageous for UV detection.[2][4] This allows for sensitive monitoring at wavelengths around 265 nm and 301 nm, in addition to the standard detection of the peptide backbone at 214-220 nm.[4] Monitoring at multiple wavelengths can help to distinguish the Fmoc-containing peptide from non-Fmoc impurities.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No Peak or Very Late Elution | 1. Extreme Hydrophobicity: The peptide is too strongly retained on the column.[4]2. Poor Solubility: The peptide may have precipitated in the injection solvent or at the head of the column.[9][10]3. Aggregation: The hydrophobic peptide may be forming aggregates that are not eluting properly. | 1. Modify Gradient: Increase the final concentration of the organic solvent (Solvent B) to 95-100%. Use a steeper gradient.[4]2. Change Stationary Phase: Switch to a less retentive column (e.g., C8 or C4).[3][7]3. Improve Solubility: Dissolve the crude peptide in a minimal amount of a strong organic solvent like DMSO, DMF, or NMP before diluting with the initial mobile phase.[7][11]4. Increase Temperature: Elevate the column temperature to 40-60°C to improve solubility and reduce mobile phase viscosity.[3] |
| Broad or Tailing Peaks | 1. Secondary Interactions: The peptide may be interacting with residual free silanol groups on the silica-based column packing.[12]2. Slow Desorption Kinetics: The high hydrophobicity can lead to slow kinetics of desorption from the stationary phase.3. Column Overload: Injecting too much sample can saturate the column.[11]4. Aggregation on Column: The peptide may be aggregating on the column during the separation. | 1. Use an Ion-Pairing Agent: Ensure 0.1% TFA is present in both mobile phases to mask silanol interactions and improve peak shape.[11]2. Increase Temperature: Operating at a higher temperature (40-60°C) can improve peak shape by increasing mass transfer rates.[3]3. Reduce Sample Load: Decrease the amount of peptide injected onto the column.[11]4. Use Stronger Organic Solvents: Consider adding isopropanol or n-propanol to the mobile phase in combination with acetonitrile to disrupt aggregation.[9] |
| Multiple Peaks in the Chromatogram | 1. Synthesis-Related Impurities: Presence of deletion sequences, truncated peptides, or products of incomplete deprotection of other side chains.[13]2. On-Column Degradation: Although less common, some modifications may be unstable.3. Diastereomers: If chiral centers were affected during synthesis, diastereomers may be present.[14] | 1. Analyze by Mass Spectrometry: Collect fractions and analyze by MS to identify the components of each peak.[8]2. Optimize Gradient: Use a shallower gradient to improve the resolution between the main peak and closely eluting impurities.[14]3. Optimize Synthesis and Cleavage: Review the solid-phase peptide synthesis (SPPS) and cleavage protocols to minimize the formation of impurities.[15] |
Data Presentation: HPLC Parameter Comparison
The following table summarizes recommended starting parameters for the HPLC purification of peptides modified with this compound.
| Parameter | Standard Peptides | Highly Hydrophobic Peptides (with this compound) | Rationale |
| Column Stationary Phase | C18 | C8, C4, or Diphenyl | Reduces strong hydrophobic interactions, leading to better peak shape and reasonable retention times.[3][7] |
| Pore Size | 100-130 Å | 300 Å | Wide-pore media is beneficial for larger molecules like peptides to ensure proper interaction with the stationary phase.[8] |
| Mobile Phase A | 0.1% TFA in Water | 0.1% TFA in Water | TFA acts as an ion-pairing agent, improving peak shape. |
| Mobile Phase B | 0.1% TFA in Acetonitrile | 0.1% TFA in Acetonitrile. Can be supplemented with Isopropanol or n-Propanol. | Stronger organic modifiers are needed to elute highly hydrophobic compounds.[9] |
| Gradient Profile | 5-60% B over 30 min | 30-95% B over 30 min | A higher starting percentage of organic modifier and a steeper gradient are often required. |
| Flow Rate | 1.0 mL/min (Analytical) | 1.0 mL/min (Analytical) | Standard flow rates are generally applicable. |
| Column Temperature | Ambient | 40-60°C | Elevated temperatures can improve solubility, reduce viscosity, and enhance peak sharpness.[3] |
| Detection Wavelength | 214-220 nm | 214-220 nm, 265 nm, 301 nm | The Fmoc group provides strong absorbance at higher wavelengths, aiding in specific detection.[4] |
Experimental Protocols
Protocol 1: Crude Peptide Sample Preparation
-
Initial Dissolution: Dissolve the lyophilized crude peptide in a minimal volume of a strong organic solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). Aim for a high concentration to ensure the initial volume is small.[7][11]
-
Dilution: Dilute the dissolved peptide solution with Mobile Phase A (Water + 0.1% TFA) to the desired final concentration for injection (typically 1-5 mg/mL). The final percentage of the strong organic solvent should be kept low (ideally <10%) to avoid peak distortion.[4]
-
Filtration: Filter the sample solution through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter before injection.[8]
Protocol 2: HPLC Method Development and Purification
-
System Preparation:
-
Column: Install an appropriate reversed-phase column (e.g., C8, 300 Å, 5 µm, 4.6 x 250 mm for analytical scouting or a larger diameter for preparative scale).
-
Mobile Phase A: Prepare HPLC-grade water with 0.1% (v/v) Trifluoroacetic Acid (TFA).
-
Mobile Phase B: Prepare HPLC-grade acetonitrile with 0.1% (v/v) TFA.
-
Degas both mobile phases thoroughly.
-
-
Column Equilibration: Equilibrate the column with the initial mobile phase conditions (e.g., 70% A / 30% B) for at least 5-10 column volumes or until a stable baseline is achieved.
-
Scouting Run:
-
Inject a small amount of the prepared sample (10-20 µL for analytical).
-
Run a broad, linear gradient (e.g., 30% to 95% B over 30 minutes) to determine the approximate elution time of the target peptide.
-
Monitor at 220 nm and 265 nm.
-
-
Gradient Optimization:
-
Based on the scouting run, design an optimized gradient for better resolution. A shallower gradient around the elution point of the target peptide will improve separation from closely related impurities.
-
For example, if the peptide elutes at 60% B in the scouting run, an optimized gradient could be 50-70% B over 40 minutes.
-
-
Preparative Purification:
-
Switch to a preparative scale column.
-
Scale the flow rate and injection volume according to the column dimensions.
-
Run the optimized gradient and collect fractions corresponding to the target peptide peak.
-
-
Fraction Analysis:
-
Analyze the collected fractions using analytical HPLC and Mass Spectrometry (MS) to confirm the purity and identity of the target peptide.
-
Pool the pure fractions and lyophilize to obtain the final purified peptide.
-
Visualizations
Caption: General workflow for the HPLC purification of hydrophobic peptides.
Caption: Decision tree for troubleshooting poor peak shape in hydrophobic peptide purification.
References
- 1. chemimpex.com [chemimpex.com]
- 2. connectsci.au [connectsci.au]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 6. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. nestgrp.com [nestgrp.com]
- 10. Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. almacgroup.com [almacgroup.com]
- 14. benchchem.com [benchchem.com]
- 15. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Identifying and minimizing deletion sequences in beta-cyclobutyl-alanine peptide synthesis.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of peptides containing beta-cyclobutyl-alanine.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in synthesizing peptides with beta-cyclobutyl-alanine?
A1: The primary challenge is the steric hindrance caused by the bulky cyclobutyl group attached to the beta-carbon. This can lead to incomplete coupling reactions, resulting in the formation of deletion sequences.[1] Additionally, peptides containing beta-amino acids may adopt secondary structures that can cause aggregation and reduce reaction efficiency.[2]
Q2: What is a deletion sequence and how is it identified?
A2: A deletion sequence is a common impurity in solid-phase peptide synthesis (SPPS) where one or more amino acid residues are missing from the target peptide sequence. These arise from incomplete coupling or deprotection steps.[3] Deletion sequences are typically identified by a combination of Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Mass Spectrometry (MS). In the HPLC chromatogram, deletion sequences may appear as peaks eluting close to the main product peak. In the mass spectrum, they will have a lower molecular weight corresponding to the mass of the missing amino acid(s).[4] Tandem mass spectrometry (MS/MS) can be used to confirm the exact position of the deletion.
Q3: Which coupling reagents are recommended for beta-cyclobutyl-alanine?
A3: For sterically hindered amino acids like beta-cyclobutyl-alanine, more potent coupling reagents are generally recommended. Onium salt-based reagents such as HBTU, HATU, and HCTU are often more effective than standard carbodiimide reagents like DIC.[4][5] The choice of reagent can also be influenced by the specific sequence and the N-terminal amino acid to which the beta-cyclobutyl-alanine is being coupled.
Q4: How can I minimize the formation of deletion sequences during the synthesis of peptides containing beta-cyclobutyl-alanine?
A4: To minimize deletion sequences, consider the following strategies:
-
Double Coupling: Perform the coupling step for the beta-cyclobutyl-alanine residue twice to ensure the reaction goes to completion.[1]
-
Extended Coupling Times: Increase the reaction time for the coupling of beta-cyclobutyl-alanine.
-
Use of Potent Coupling Reagents: Employ high-efficiency coupling reagents like HATU or HCTU.[4]
-
Elevated Temperature: Performing the synthesis at a higher temperature can help overcome steric hindrance and disrupt peptide aggregation.
-
Monitoring of Reactions: Use a qualitative test like the Kaiser test to confirm the completion of each coupling step.[4]
Q5: What is the role of scavengers in the cleavage cocktail?
A5: Scavengers are used during the final cleavage of the peptide from the resin to "trap" reactive carbocations that are generated from the cleavage of side-chain protecting groups. This prevents the re-attachment of these groups to the peptide, which can lead to unwanted side products. Common scavengers include water, triisopropylsilane (TIS), and 1,2-ethanedithiol (EDT).
Troubleshooting Guides
Issue 1: Low Yield of the Target Peptide
-
Question: My final peptide yield is significantly lower than expected. How can I troubleshoot this?
-
Answer:
-
Confirm Synthesis on Resin: Before cleaving the entire batch, perform a test cleavage on a small amount of resin (10-20 mg) and analyze the product by MS. The presence of the target peptide mass will confirm that the synthesis was at least partially successful.[4]
-
Check for Incomplete Coupling: Use the Kaiser test after the coupling of beta-cyclobutyl-alanine. A positive result (blue beads) indicates incomplete coupling.
-
Solution: If the Kaiser test is positive, perform a second coupling (double coupling) for that residue.[1]
-
-
Investigate Incomplete Fmoc Deprotection: Incomplete removal of the Fmoc protecting group will prevent the next amino acid from coupling, leading to a truncated sequence.
-
Solution: Extend the Fmoc deprotection time or use a freshly prepared deprotection solution.
-
-
Assess Cleavage Efficiency: If the test cleavage shows the presence of the target peptide, the low yield may be due to inefficient cleavage from the resin.
-
Solution: Ensure the correct cleavage cocktail and sufficient cleavage time are used. For complex peptides, a longer cleavage time may be necessary.
-
-
Issue 2: Presence of Deletion Sequences in the Final Product
-
Question: My HPLC and MS analysis show a significant peak corresponding to a deletion sequence. How can I minimize this in future syntheses?
-
Answer:
-
Identify the Point of Deletion: If possible, use MS/MS to determine which amino acid is missing. If the deletion occurs at the beta-cyclobutyl-alanine residue, focus on optimizing its coupling.
-
Optimize Coupling of the Hindered Residue:
-
Address Peptide Aggregation: Aggregation of the growing peptide chain on the resin can hinder reaction kinetics.
-
Solution: Consider using a more polar solvent system or incorporating a pseudoproline dipeptide in a suitable position in your sequence to disrupt secondary structure formation.
-
-
Data Presentation
Table 1: Comparison of Coupling Reagents for Sterically Hindered Peptides
| Coupling Reagent | Additive | Base | Relative Efficiency | Cost | Key Considerations |
| DIC | HOBt | DIPEA | Standard | Low | Cost-effective but can be less efficient for hindered couplings. |
| HBTU | - | DIPEA | High | Medium | Widely used and effective for many difficult sequences.[6] |
| HCTU | - | DIPEA | High | Medium | Similar to HBTU but can be more efficient in some cases. |
| HATU | - | DIPEA | Very High | High | Highly efficient, especially for N-methylated and other hindered amino acids.[5] |
| COMU | - | DIPEA | Very High | High | A safer alternative to benzotriazole-based reagents with excellent solubility.[5] |
Note: The efficiency can be sequence-dependent. The data presented is a general guide.
Experimental Protocols
Protocol 1: Identification of Deletion Sequences by RP-HPLC and Mass Spectrometry
-
Sample Preparation:
-
Dissolve a small amount of the crude peptide in a suitable solvent (e.g., 50:50 acetonitrile/water with 0.1% TFA).
-
Centrifuge the sample to remove any insoluble material.
-
-
RP-HPLC Analysis:
-
Column: C18 reversed-phase column.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes is a good starting point. This may need to be optimized based on the peptide's hydrophobicity.
-
Detection: Monitor at 214 nm and 280 nm.
-
Analysis: Look for peaks eluting close to the main product peak. These are potential deletion sequences.
-
-
Mass Spectrometry (MS) Analysis:
-
Analyze the crude peptide mixture by ESI-MS.
-
Identify the molecular weights of the major peaks. Deletion sequences will have masses lower than the target peptide, corresponding to the mass of the missing amino acid(s).
-
-
Tandem Mass Spectrometry (MS/MS) Analysis:
-
If a potential deletion sequence is identified, perform MS/MS on the parent ion of that impurity.
-
Compare the fragmentation pattern of the impurity with the expected fragmentation pattern of the target peptide. A gap in the b-ion or y-ion series will confirm the identity and location of the deleted amino acid.
-
Protocol 2: Double Coupling Protocol for Beta-Cyclobutyl-Alanine in Fmoc-SPPS
-
Fmoc Deprotection: Perform the standard Fmoc deprotection protocol for the N-terminal amino acid on the resin.
-
First Coupling:
-
Prepare a solution of Fmoc-beta-cyclobutyl-alanine (3-5 equivalents), a suitable coupling reagent (e.g., HBTU, 3-5 equivalents), and a base (e.g., DIPEA, 6-10 equivalents) in DMF.
-
Add the coupling solution to the resin and agitate for 1-2 hours.
-
Wash the resin thoroughly with DMF.
-
-
Kaiser Test: Perform a Kaiser test on a small sample of the resin.
-
Second Coupling (if Kaiser test is positive):
-
If the Kaiser test is positive (blue beads), repeat the coupling step (Step 2) with a fresh solution of activated Fmoc-beta-cyclobutyl-alanine.
-
Agitate for another 1-2 hours.
-
Wash the resin thoroughly with DMF.
-
-
Capping (Optional but Recommended): To block any remaining unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride and DIPEA in DMF) for 30 minutes.
-
Continue Synthesis: Proceed with the Fmoc deprotection of the newly added beta-cyclobutyl-alanine to continue the peptide synthesis.
Visualizations
Caption: Workflow for the synthesis and analysis of peptides containing beta-cyclobutyl-alanine.
Caption: Troubleshooting logic for beta-cyclobutyl-alanine peptide synthesis.
References
Technical Support Center: Managing Poor Solubility of Fmoc-Ala(β-cyclobutyl)-OH in DMF
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the poor solubility of Fmoc-Ala(β-cyclobutyl)-OH in N,N-Dimethylformamide (DMF) during solid-phase peptide synthesis (SPPS).
Troubleshooting Guide
Issue: Fmoc-Ala(β-cyclobutyl)-OH does not fully dissolve in DMF at room temperature.
Poor solubility can lead to inaccurate concentration calculations and incomplete coupling reactions, resulting in lower peptide purity and yield. The following step-by-step guide provides methods to improve the dissolution of this non-polar, cyclic amino acid derivative.
Step 1: Initial Dissolution Attempt
Begin with the standard protocol. If solubility issues are immediately apparent, proceed sequentially through the following steps.
Step 2: Mechanical Agitation and Sonication
-
Vortexing: Vigorously mix the vial for 1-2 minutes.
-
Sonication: If vortexing is insufficient, place the vial in an ultrasonic bath for 5-10 minutes.[1] Sonication can help break down aggregates and enhance dissolution.[2][3]
Step 3: Gentle Heating
-
If the compound remains insoluble, gently warm the solution to approximately 37°C.[1]
-
Use a water bath or heating block with intermittent vortexing.
-
Caution: Avoid excessive or prolonged heating, as it may lead to degradation of the Fmoc-amino acid.[1][4]
Step 4: Employing a Co-Solvent
-
If the above methods fail, the use of a stronger co-solvent is recommended.
-
Dimethyl Sulfoxide (DMSO): Add a small percentage of DMSO to the DMF. Start with 10% (v/v) and increase up to 25% (v/v) if necessary.[4]
-
N-Methyl-2-pyrrolidone (NMP): NMP has a higher solvating power for hydrophobic peptides and can be used as an alternative to DMF or in a mixture.[1]
Step 5: Quality Control of Reagents
-
DMF Quality: Ensure the use of high-purity, amine-free DMF. DMF can degrade over time to form dimethylamine, which can affect the reaction.[1]
-
Fmoc-Ala(β-cyclobutyl)-OH Integrity: Verify that the amino acid derivative has been stored correctly under dry conditions to prevent hydration, which can impact solubility.
Frequently Asked Questions (FAQs)
Q1: Why is my Fmoc-Ala(β-cyclobutyl)-OH difficult to dissolve in DMF?
A1: Several factors contribute to the poor solubility of Fmoc-Ala(β-cyclobutyl)-OH in DMF. The cyclobutyl side chain imparts significant hydrophobicity to the molecule. Additionally, the bulky Fmoc protecting groups can aggregate through intermolecular interactions, further reducing solubility in polar aprotic solvents like DMF.[1]
Q2: Is there a definitive table of solubility values for Fmoc-amino acids in DMF?
A2: A comprehensive table with exact quantitative solubility data for all Fmoc-amino acids in DMF is not widely available, as solubility is often determined empirically and can be influenced by factors such as solvent purity and temperature.[1] However, a general qualitative overview is provided in the data presentation section.
Q3: Can I use a solvent other than DMF?
A3: Yes, N-Methyl-2-pyrrolidone (NMP) is a common and often more effective alternative for dissolving hydrophobic Fmoc-amino acids due to its higher solvating power.[1] Solvent mixtures, such as DMF/DMSO, are also highly effective. For particularly challenging sequences, a "Magic Mixture" of DCM/DMF/NMP (1:1:1) may be employed.[1]
Q4: Will gentle heating to dissolve Fmoc-Ala(β-cyclobutyl)-OH affect my peptide synthesis?
A4: Gentle heating to around 37°C is a standard and effective method to increase solubility.[1] It is crucial to use the solution immediately after it has cooled to room temperature and to avoid prolonged heating, which could risk degradation of the Fmoc protecting group or the amino acid itself.
Q5: How does the quality of DMF impact the solubility of Fmoc-amino acids?
A5: The quality of DMF is critical. The presence of water can negatively affect the solubility of hydrophobic compounds. Furthermore, DMF can degrade to dimethylamine, a base that can prematurely cleave the Fmoc group, leading to impurities in the final peptide.[1] Always use high-purity, peptide-synthesis-grade DMF.
Data Presentation
While specific quantitative solubility data for Fmoc-Ala(β-cyclobutyl)-OH in DMF is not readily published, the following table provides a general qualitative guide to the solubility of different classes of Fmoc-amino acids in common SPPS solvents.
| Amino Acid Class | Example | Solubility in DMF | Solubility in NMP | Solubility in DMSO |
| Aliphatic | Fmoc-Ala-OH, Fmoc-Gly-OH | Good to Excellent | Excellent | Excellent |
| Hydrophobic | Fmoc-Val-OH, Fmoc-Leu-OH | Moderate to Good | Good | Excellent |
| Cyclic Aliphatic | Fmoc-Ala(β-cyclobutyl)-OH | Poor to Moderate | Good | Excellent |
| Aromatic | Fmoc-Phe-OH, Fmoc-Trp(Boc)-OH | Good | Good | Excellent |
| Hydroxylated | Fmoc-Ser(tBu)-OH, Fmoc-Thr(tBu)-OH | Good | Excellent | Excellent |
| Acidic | Fmoc-Asp(OtBu)-OH, Fmoc-Glu(OtBu)-OH | Good | Excellent | Excellent |
| Basic | Fmoc-Lys(Boc)-OH, Fmoc-Arg(Pbf)-OH | Variable to Good | Good | Good |
Note: This table provides a general guide. Actual solubility can vary based on the specific protecting group and experimental conditions. Empirical determination is often necessary.[1]
Experimental Protocols
Protocol 1: Standard Dissolution with Sonication and Gentle Heating
-
Weigh the desired amount of Fmoc-Ala(β-cyclobutyl)-OH into a clean, dry vial.
-
Add the calculated volume of high-purity, amine-free DMF to achieve the target concentration.
-
Vortex the vial for 1-2 minutes to suspend the solid.
-
If the solid does not fully dissolve, place the vial in an ultrasonic bath for 5-10 minutes.[1]
-
If solubility is still an issue, gently warm the solution to 37°C in a water bath with intermittent vortexing until the solid is dissolved.[1]
-
Allow the solution to cool to room temperature before proceeding with the activation and coupling steps. Use the solution immediately.[1]
Protocol 2: Dissolution Using a DMF/DMSO Co-Solvent
-
Weigh the desired amount of Fmoc-Ala(β-cyclobutyl)-OH into a clean, dry vial.
-
Add 75% of the final desired volume of DMF to the vial and vortex.
-
Add 25% of the final desired volume of DMSO to the vial.[4]
-
Vortex the mixture thoroughly for 1-2 minutes to ensure homogeneity.
-
If necessary, sonicate for 5-10 minutes to achieve complete dissolution.
-
Proceed with the activation and coupling steps.
Visualizations
The following diagrams illustrate the troubleshooting workflow for managing the poor solubility of Fmoc-Ala(β-cyclobutyl)-OH in DMF.
Caption: Troubleshooting workflow for dissolving Fmoc-Ala(β-cyclobutyl)-OH.
Caption: Factors influencing the solubility of Fmoc-Ala(β-cyclobutyl)-OH.
References
Avoiding racemization of beta-cyclobutyl-alanine during peptide synthesis.
Topic: Avoiding Racemization of β-Cyclobutyl-alanine
This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the racemization of β-cyclobutyl-alanine during peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a concern when incorporating β-cyclobutyl-alanine?
A1: Racemization is the conversion of a stereochemically pure amino acid into a mixture of its D- and L-enantiomers.[1] During peptide synthesis, the activation of the carboxylic acid of an amino acid, such as Fmoc-β-cyclobutyl-L-alanine, can make the alpha-proton acidic and susceptible to abstraction. This leads to a loss of stereochemical integrity and the incorporation of the undesired D-enantiomer into the peptide chain.[2] The presence of this diastereomeric impurity can be difficult to separate and may significantly alter the peptide's biological activity and therapeutic efficacy.[1][3]
Q2: What are the primary factors that contribute to the racemization of β-cyclobutyl-alanine during coupling?
A2: As a sterically hindered amino acid, the coupling of β-cyclobutyl-alanine is challenging, and several factors can increase the risk of racemization:[2]
-
Coupling Reagents: Certain powerful coupling reagents can over-activate the amino acid, increasing the likelihood of racemization.[4]
-
Base: The type, strength, and concentration of the base used during coupling significantly influence the rate of racemization. Stronger, less sterically hindered bases can more readily abstract the alpha-proton.[4][5]
-
Activation Time: Prolonged pre-activation of the amino acid before its addition to the resin increases the opportunity for racemization to occur.[4]
-
Temperature: Elevated reaction temperatures can accelerate the rate of both the coupling reaction and the undesired racemization side reaction.[4][6]
-
Solvent: The polarity of the solvent can influence the stability of the activated intermediate and the transition state leading to racemization.[7]
Q3: Which coupling reagents and additives are recommended to minimize racemization for β-cyclobutyl-alanine?
A3: To suppress racemization, it is highly recommended to use coupling reagents in conjunction with racemization-suppressing additives. These additives form active esters that are less prone to racemization.[4] For sterically hindered amino acids like β-cyclobutyl-alanine, the following combinations are recommended:
-
Carbodiimides with Additives: Diisopropylcarbodiimide (DIC) in combination with 1-hydroxybenzotriazole (HOBt) or ethyl cyanohydroxyiminoacetate (Oxyma) is a good choice. Oxyma is a non-explosive and highly effective alternative to HOBt.[4]
-
Onium Salts: Uronium/aminium salt-based reagents like HBTU, HATU, and HCTU are highly effective for hindered couplings.[8] However, they should be used with caution as they can also promote racemization, especially with strong bases. COMU is a newer generation uronium salt that has shown superior racemization suppression compared to HOBt-based reagents.[9] Phosphonium salts like PyBOP and PyAOP are also powerful coupling reagents.[8]
Q4: What is the role of the base in racemization and which bases are preferred?
A4: The base plays a crucial role in the activation of the amino acid, but it can also promote racemization by abstracting the α-proton.[4] For minimizing racemization, a weaker and more sterically hindered base is preferable.[5][7]
-
Recommended: 2,4,6-Collidine (TMP) has been shown to substantially reduce racemization compared to other bases.[5][9] N-Methylmorpholine (NMM) is another good option as it is a weaker base.[7]
-
Use with Caution: Diisopropylethylamine (DIPEA) is a strong, widely used base that can significantly promote racemization. If used, it should be at the lowest effective concentration.[4][7]
Q5: How can I quantitatively assess the level of racemization in my peptide containing β-cyclobutyl-alanine?
A5: Accurate quantification of racemization is essential for optimizing your synthesis protocol. The most common methods involve:
-
Chiral High-Performance Liquid Chromatography (HPLC): This technique can be used to separate the diastereomeric peptides directly on a chiral stationary phase.[7][10]
-
Gas Chromatography (GC) on a Chiral Column: This method requires hydrolysis of the peptide followed by derivatization of the resulting amino acids to make them volatile for GC analysis.[11]
-
Marfey's Method: This involves peptide hydrolysis, derivatization of the amino acids with Marfey's reagent (L-FDAA), and separation of the resulting diastereomers by reversed-phase HPLC.[7]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High levels of D-β-cyclobutyl-alanine diastereomer detected. | Inappropriate coupling reagent/additive combination. | Switch to a carbodiimide-based activation with an additive like DIC/Oxyma or DIC/HOBt.[4] Consider using a phosphonium-based reagent like PyBOP or PyAOP.[8] |
| Use of a strong, non-hindered base. | Replace DIPEA with a weaker or more sterically hindered base such as N-methylmorpholine (NMM) or 2,4,6-collidine.[7][9] | |
| Prolonged pre-activation time. | Minimize the pre-activation time of the amino acid before adding it to the resin. Add the coupling reagent to the amino acid/additive mixture immediately before adding it to the resin.[4] | |
| Elevated reaction temperature. | If using microwave synthesis, reduce the coupling temperature to 50°C or below.[6][12] For room temperature synthesis, ensure there is no inadvertent heating of the reaction vessel. | |
| Low coupling efficiency for β-cyclobutyl-alanine. | Steric hindrance. | Perform a double coupling.[8] Increase the reaction time.[8] Switch to a more powerful coupling reagent like HATU or HCTU, but be mindful of the increased risk of racemization and use a hindered base.[8] |
| Inadequate resin swelling or peptide-resin aggregation. | Switch to a more suitable solvent like N-methylpyrrolidone (NMP) or a solvent mixture to improve solvation.[8] |
Quantitative Data Summary
The following tables summarize quantitative data on the effect of coupling reagents on the racemization of amino acids prone to this side reaction. While specific data for β-cyclobutyl-alanine is not available, these results for other amino acids, particularly sterically hindered ones, can provide valuable guidance.
Table 1: Effect of Coupling Reagent on Racemization of Fmoc-L-His(Trt)-OH, Fmoc-L-Cys(Trt)-OH, and Fmoc-L-Ser(tBu)-OH
| Amino Acid | Coupling Reagent/Additive | Base | % D-Isomer |
| Fmoc-L-His(Trt)-OH | DIC/Oxyma | DIPEA | 1.8 |
| HATU | NMM | 31.0 (at 55°C) | |
| Fmoc-L-Cys(Trt)-OH | DIC/Oxyma | DIPEA | Negligible |
| HBTU/HOBt | DIPEA | >10 | |
| Fmoc-L-Ser(tBu)-OH | DIC/Oxyma | DIPEA | Negligible |
| HATU | NMM | >1 |
Data adapted from a study on the racemization of common amino acids.[13]
Experimental Protocols
Protocol 1: Recommended Coupling Procedure for Fmoc-β-cyclobutyl-L-alanine with Minimized Racemization
This protocol is designed as a starting point for the manual solid-phase synthesis of peptides containing the sterically hindered β-cyclobutyl-alanine, with a focus on minimizing racemization.
Materials:
-
Fmoc-protected amino acid-resin
-
Fmoc-β-cyclobutyl-L-alanine (3-4 equivalents)
-
Diisopropylcarbodiimide (DIC) (3-4 equivalents)
-
Ethyl cyanohydroxyiminoacetate (Oxyma) (3-4 equivalents)
-
2,4,6-Collidine (TMP) (4-5 equivalents)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
20% Piperidine in DMF
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to ensure complete removal of piperidine.
-
Coupling Mixture Preparation: In a separate vessel, dissolve Fmoc-β-cyclobutyl-L-alanine (3-4 eq.) and Oxyma (3-4 eq.) in a minimal amount of DMF. Add 2,4,6-collidine (4-5 eq.) to this solution.
-
Activation and Coupling: Add DIC (3-4 eq.) to the amino acid mixture and immediately add the entire solution to the deprotected resin. Do not allow for a prolonged pre-activation period.
-
Reaction: Agitate the reaction vessel at room temperature for 2-4 hours. For particularly difficult couplings, the reaction time can be extended.
-
Washing: Wash the resin with DMF (5-7 times).
-
Confirmation of Coupling: Perform a Kaiser test or other appropriate method to confirm the completion of the coupling. If the test is positive (indicating free amines), a second coupling (repeating steps 4-7) may be necessary.[8]
Protocol 2: Chiral HPLC Analysis for Enantiomeric Purity
This is a general protocol for the analysis of the enantiomeric purity of a peptide containing β-cyclobutyl-alanine. The specific column and mobile phase conditions will need to be optimized for your particular peptide.[7][10]
Procedure:
-
Sample Preparation: Cleave a small amount of the crude peptide from the resin. Precipitate the peptide with cold diethyl ether, centrifuge, and dry the pellet. Dissolve the crude peptide in the initial mobile phase for HPLC analysis.
-
Chiral HPLC Analysis:
-
Column: Use a chiral stationary phase (CSP) column suitable for peptides (e.g., a macrocyclic glycopeptide-based column).[7]
-
Mobile Phase: A typical mobile phase would be a gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at an appropriate wavelength (e.g., 214 nm or 280 nm).
-
Temperature: 25°C.
-
-
Data Analysis: The two diastereomers (containing L- and D-β-cyclobutyl-alanine) should be separated. The percentage of the undesired D-isomer can be calculated from the peak areas.
Visualizations
Caption: Mechanism of racemization via oxazolone and direct enolization pathways.
Caption: Troubleshooting workflow for high racemization in peptide synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 6. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. mesalabs.com [mesalabs.com]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mass Spectrometry Analysis of Peptides with Fmoc-Ala(β-cyclobutyl)-OH Modifications
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with peptides containing the non-canonical amino acid Fmoc-Ala(β-cyclobutyl)-OH.
Frequently Asked Questions (FAQs)
Q1: What are the expected major fragmentation patterns for a peptide containing Fmoc-Ala(β-cyclobutyl)-OH in positive ion ESI-MS/MS?
A1: In positive ion mode using collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD), you can expect to see several characteristic fragmentation patterns:
-
Neutral Loss of the Fmoc Group: A prominent fragmentation pathway is the neutral loss of the fluorenylmethoxycarbonyl (Fmoc) group (C₁₅H₁₁O₂), resulting in an [M+H-222.07]⁺ ion. This is often a result of a McLafferty-type rearrangement.[1][2]
-
Fmoc Group Fragments: You may also observe fragments corresponding to the Fmoc group itself, such as the (9H-fluoren-9-yl)methyl cation at m/z 165.[1]
-
Standard Peptide Backbone Fragmentation: Cleavage along the peptide backbone will produce the typical b- and y-type ions, which are essential for sequence confirmation.[1]
-
Side Chain Fragmentation: The β-cyclobutyl side chain may undergo fragmentation, although this is generally less favored than backbone cleavage. Look for losses corresponding to neutral cyclobutane or related fragments.
Q2: I am observing a low signal intensity for my Fmoc-Ala(β-cyclobutyl)-OH modified peptide. What are the potential causes and solutions?
A2: Low signal intensity can stem from several factors:
-
Ion Suppression: The hydrophobic nature of both the Fmoc group and the cyclobutyl side chain can lead to ion suppression, especially if co-eluting with other hydrophobic species.[3][4]
-
Solution: Optimize your chromatographic separation to ensure the peptide elutes in a region with minimal matrix interference. Consider using a longer gradient or a different column chemistry (e.g., C8 instead of C18).
-
-
Poor Ionization Efficiency: The bulky, non-polar nature of the modification may hinder efficient ionization.
-
Sample Concentration: The sample may be too dilute.
-
Solution: Concentrate your sample or inject a larger volume if your system allows.
-
Q3: My peptide is showing multiple unexpected adducts in the mass spectrum. How can I minimize these?
A3: Adduct formation is a common issue in electrospray ionization (ESI)-MS.
-
Sodium and Potassium Adducts: The most common adducts are sodium ([M+Na]⁺) and potassium ([M+K]⁺).[7][8] These arise from glassware, solvents, or reagents.
-
Solvent Adducts: Adducts with solvent molecules like acetonitrile or methanol can also occur.
-
Solution: Optimize desolvation parameters on your mass spectrometer, such as increasing the drying gas temperature or flow rate.
-
Troubleshooting Guides
Problem 1: Poor Fragmentation or No Sequence-Specific Ions
| Possible Cause | Suggestion |
| Suboptimal Collision Energy | The applied collision energy may be too low, resulting in insufficient fragmentation, or too high, leading to excessive fragmentation into small, uninformative ions.[10] |
| Solution: Perform a collision energy optimization experiment. Acquire a series of product ion spectra while ramping the collision energy to determine the optimal value for your specific peptide.[10][11][12] | |
| Domination of Neutral Loss | The neutral loss of the Fmoc group is a very favorable fragmentation pathway and may consume most of the ion current, leaving little for backbone fragmentation. |
| Solution: Consider using a stepped collision energy approach. This involves applying a range of collision energies during a single MS/MS scan, which can help to generate a wider variety of fragment ions.[10] | |
| Peptide Charge State | Higher charge states generally require lower collision energies for fragmentation.[10] |
| Solution: If your peptide is observed in multiple charge states, analyze the MS/MS spectra from each to see which provides the best sequence coverage. |
Problem 2: Difficulty Confirming the Presence of the β-Cyclobutyl Modification
| Possible Cause | Suggestion |
| Lack of Characteristic Fragment Ions | The cyclobutyl side chain may not produce a unique and consistent fragment ion that is easily identifiable. |
| Solution: Focus on the mass shift in your b- and y-ions. The mass of the Ala(β-cyclobutyl) residue (C₇H₁₁NO) is 125.0841 Da. Look for this mass difference between adjacent b- or y-ions in your sequence. | |
| Isomeric Interference | Other modifications or amino acid combinations may have a similar nominal mass. |
| Solution: Utilize a high-resolution mass spectrometer to obtain accurate mass measurements of your precursor and fragment ions. This will allow you to distinguish the Ala(β-cyclobutyl) modification from other possibilities based on their exact masses. |
Experimental Protocols
Protocol 1: Sample Preparation for LC-MS/MS Analysis
-
Peptide Dissolution: Dissolve the lyophilized peptide in a solution of 50% acetonitrile in water with 0.1% formic acid to a stock concentration of 1 mg/mL.
-
Working Solution: Dilute the stock solution to a final concentration of 10-100 µM in the same solvent.
-
Centrifugation: Centrifuge the sample at high speed (e.g., 14,000 x g) for 10 minutes to pellet any insoluble material.
-
Transfer: Carefully transfer the supernatant to an LC autosampler vial.
Protocol 2: General LC-MS/MS Method
-
LC System: A nano- or micro-flow HPLC system.
-
Column: A C18 reversed-phase column (e.g., 75 µm ID x 15 cm, 1.9 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 40% B over 30 minutes, followed by a wash at 95% B for 5 minutes and re-equilibration at 5% B for 10 minutes.
-
Flow Rate: 300 nL/min.
-
Injection Volume: 1-5 µL.
-
Mass Spectrometer: An electrospray ionization (ESI) tandem mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Ionization Mode: Positive ESI.
-
MS1 Scan Range: m/z 300-1800.
-
MS2 Acquisition: Data-dependent acquisition (DDA) of the top 5 most intense precursor ions from the MS1 scan.
-
Fragmentation: Higher-energy collisional dissociation (HCD) with a normalized collision energy of 28-32 (this may require optimization).
Quantitative Data Summary
The following table provides a hypothetical example of expected fragment ions for a peptide with the sequence Ac-Tyr-Ala(β-cyclobutyl)-Gly-Phe-Met-NH₂. The precursor ion would be [M+H]⁺ at m/z 854.42.
| Fragment Ion | Sequence | Calculated m/z |
| b₁ | Ac-Tyr | 206.0812 |
| b₂ | Ac-Tyr-Ala(β-cyclobutyl) | 331.1653 |
| b₃ | Ac-Tyr-Ala(β-cyclobutyl)-Gly | 388.1868 |
| b₄ | Ac-Tyr-Ala(β-cyclobutyl)-Gly-Phe | 535.2552 |
| y₁ | Met-NH₂ | 149.0638 |
| y₂ | Phe-Met-NH₂ | 296.1322 |
| y₃ | Gly-Phe-Met-NH₂ | 353.1537 |
| y₄ | Ala(β-cyclobutyl)-Gly-Phe-Met-NH₂ | 478.2378 |
Visualizations
Caption: Experimental workflow for the mass spectrometry analysis of peptides with Fmoc-Ala(β-cyclobutyl)-OH modifications.
Caption: Troubleshooting decision tree for common issues in the MS analysis of modified peptides.
References
- 1. benchchem.com [benchchem.com]
- 2. Characterization of Nα-Fmoc-protected dipeptide isomers by electrospray ionization tandem mass spectrometry (ESI-MS(n)): effect of protecting group on fragmentation of dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Basic Peptide LC-MSMS Analysis: Overcoming Key Challenges [anapharmbioanalytics.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Synthetic Peptide Purification Using Preparative LC-MS [labbulletin.com]
- 6. researchgate.net [researchgate.net]
- 7. learning.sepscience.com [learning.sepscience.com]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. massspec.unm.edu [massspec.unm.edu]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Effect of Collision Energy Optimization on the Measurement of Peptides by Selected Reaction Monitoring (SRM) Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
The Impact of β-Cyclobutyl-Alanine and Other Non-Natural Amino Acids on Peptide Structure: A Comparative Guide
For researchers, scientists, and drug development professionals, the strategic incorporation of non-natural amino acids into peptides is a powerful tool to modulate their structure, stability, and biological activity. This guide provides a comparative analysis of the effects of β-cyclobutyl-alanine and other non-natural amino acids on peptide conformation, supported by experimental data and detailed methodologies.
The introduction of non-natural amino acids can enforce specific secondary structures, such as β-turns and helices, enhance proteolytic stability, and refine the orientation of side chains for optimal target binding. Among these, β-cyclobutyl-alanine, with its constrained cyclic side chain, offers a unique approach to peptide design. This guide will compare its effects with other widely used non-natural amino acids like proline, aminoisobutyric acid (Aib), and other cyclic amino acids.
Comparative Analysis of Conformational Effects
The conformational preferences induced by non-natural amino acids are highly dependent on the specific amino acid and the surrounding peptide sequence. Below is a summary of the observed structural effects of β-cyclobutyl-alanine in comparison to other notable non-natural amino acids.
| Non-Natural Amino Acid | Predominant Structural Influence | Key Observations |
| β-Cyclobutyl-alanine | Induces folded structures; influences β-turn formation. | The cis or trans configuration of the cyclobutane ring dictates the folding pattern. Trans isomers tend to promote more defined folded structures.[1][2] |
| Proline | Potent β-turn inducer; known as a "helix breaker". | The rigid pyrrolidine ring restricts the peptide backbone, favoring turn conformations. The cis/trans isomerization of the X-Pro peptide bond is a key factor in protein folding.[3][4][5] |
| Aminoisobutyric Acid (Aib) | Strong helix promoter (α- and 310-helices). | The gem-dimethyl groups on the α-carbon restrict the Ramachandran space to helical regions.[6][7][8] |
| Aminocyclopentanecarboxylic Acid (Acpc) | Induces β-turn and helical structures depending on stereochemistry. | The five-membered ring provides significant conformational constraint. |
| β-Amino Acids | Can induce various secondary structures including helices and turns. | The extended backbone offers different hydrogen bonding patterns compared to α-amino acids.[9] |
Experimental Data Summary
Quantitative data from structural studies provide a clearer picture of the conformational impact of these amino acids. The following tables summarize key parameters obtained from Circular Dichroism (CD) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and X-ray crystallography.
Table 1: Circular Dichroism (CD) Spectroscopy Data - Helicity Comparison
| Peptide Sequence | Non-Natural Amino Acid | % Helicity (in TFE) | Reference Spectra Features |
| Model Peptide A | β-Cyclobutyl-alanine | Data not available in comparative studies | - |
| Model Peptide A | Aminoisobutyric Acid (Aib) | ~37% (for a 9-mer peptide) | Double minima at ~208 nm and ~222 nm, characteristic of α-helices.[10] |
| Model Peptide B | Stapled Peptides (various) | 9-18% | Increased helicity compared to linear counterparts.[6] |
Note: Direct comparative CD data for β-cyclobutyl-alanine in a helical context is limited in the current literature.
Table 2: NMR Spectroscopy Data - Dihedral Angle Comparison
| Peptide Context | Non-Natural Amino Acid | Key Dihedral Angles (φ, ψ) | Observed Conformation |
| Hybrid β,γ-tetrapeptides | trans-Cyclobutane amino acid | - | Folded structure |
| Hybrid β,γ-tetrapeptides | cis-Cyclobutane amino acid | - | Strand-like structure |
| Peptides with Pro-Phe segments | β-Alanine | φ, ψ angles similar to type II β-turns | "Pseudo type II β-turn" |
| Alanine dipeptide | Alanine | Dominant solution conformations in C7eq and αR regions | - |
Table 3: X-ray Crystallography Data - Conformational Parameters
| Peptide | Non-Natural Amino Acid | Resolution (Å) | Key Torsion Angles (ω) | Hydrogen Bonding Pattern |
| cBAK | - | 1.5 | Deviations from planarity up to 6° observed in peptides.[9][12] | - |
| Stapled Octapeptide | cis-4-allyloxy-l-proline derivative | - | Average φ, ψ angles close to ideal right-handed α-helix. | Four consecutive i←i+4 intramolecular hydrogen bonds.[13] |
Note: High-resolution crystal structures of peptides containing β-cyclobutyl-alanine for direct comparison are not prevalent in the searched literature.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are summaries of standard protocols for peptide synthesis and structural analysis.
Solid-Phase Peptide Synthesis (SPPS)
The synthesis of peptides incorporating non-natural amino acids is commonly achieved using Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) solid-phase peptide synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Discriminating 3(10)- from alpha-helices: vibrational and electronic CD and IR absorption study of related Aib-containing oligopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Proline Derivatives and Analogs [sigmaaldrich.com]
- 4. Beta turn propensity and a model polymer scaling exponent identify intrinsically disordered phase-separating proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Perspective on the (Rise and Fall of) Protein β-Turns - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A comprehensive guide for secondary structure and tertiary structure determination in peptides and proteins by circular dichroism spectrometer - Groupe Français des Peptides et des Protéines [gfpp.fr]
- 7. How to Use CD Spectroscopy for Protein Secondary Structure Analysis: A Complete Guide | MtoZ Biolabs [mtoz-biolabs.com]
- 8. chem.uzh.ch [chem.uzh.ch]
- 9. β-Amino acids containing peptides and click-cyclized peptide as β-turn mimics: a comparative study with 'conventional' lactam- and disulfide-bridged hexapeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparative Analysis of Cyclization Techniques in Stapled Peptides: Structural Insights into Protein–Protein Interactions in a SARS-CoV-2 Spike RBD/hACE2 Model System - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Beta-alanine containing cyclic peptides with turned structure: the "pseudo type II beta-turn." VI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The X-ray structure of a BAK homodimer reveals an inhibitory zinc binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
A Comparative Guide to Fmoc-Ala(β-cyclobutyl)-OH and Fmoc-cyclohexyl-alanine in Enhancing Peptide Stability
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of novel peptide therapeutics with improved pharmacokinetic profiles, the incorporation of non-natural amino acids is a cornerstone strategy. These modifications can significantly enhance peptide stability against proteolytic degradation, modulate conformation, and improve receptor binding affinity. This guide provides a detailed comparison of two such non-natural amino acids, Fmoc-Ala(β-cyclobutyl)-OH and Fmoc-cyclohexyl-alanine (Fmoc-Cha-OH), focusing on their respective contributions to peptide stability.
Introduction to Cycloalkyl Amino Acids in Peptide Design
Cycloalkyl-containing amino acids are valuable tools in medicinal chemistry for rigidifying the peptide backbone and providing steric hindrance to enzymatic cleavage. The size and nature of the cycloalkyl group can have a profound impact on the overall properties of the peptide. This guide examines the differences between incorporating a cyclobutyl group versus a cyclohexyl group on an alanine residue.
Fmoc-cyclohexyl-alanine (Fmoc-Cha-OH) is a widely used derivative known for its bulky cyclohexyl side chain, which effectively shields the peptide backbone from proteolytic enzymes.[1][2] Its incorporation often leads to more defined secondary structures, such as helices and turns, which can be crucial for receptor recognition and binding.[1]
Fmoc-Ala(β-cyclobutyl)-OH , a less common but promising alternative, introduces a smaller and more rigid cyclobutyl moiety.[3] This rigidity can constrain the peptide's conformational flexibility, which may be advantageous for specific therapeutic targets.[3] While direct comparative studies are limited, the unique structural properties of the cyclobutyl group suggest a different profile of stability and conformational influence compared to the larger cyclohexyl ring.
Comparative Analysis of Performance
The choice between Fmoc-Ala(β-cyclobutyl)-OH and Fmoc-cyclohexyl-alanine depends on the specific therapeutic application and the desired balance between proteolytic resistance, conformational constraint, and potential impact on receptor interaction.
Proteolytic Stability
The incorporation of bulky, non-natural amino acids is a well-established strategy to increase resistance to enzymatic degradation.[2]
-
Fmoc-cyclohexyl-alanine: The large cyclohexyl group provides significant steric hindrance, effectively shielding adjacent peptide bonds from the action of proteases.[1] This steric bulk is a primary reason for the observed increase in the in-vivo half-life of peptides containing this residue.[1] For instance, the substitution of native amino acids with cyclohexylalanine in apelin-13 analogues resulted in a dramatic increase in plasma half-life.[4]
Conformational Effects and Receptor Binding
The side chains of these amino acids influence the peptide's secondary structure and its ability to bind to its target receptor.
-
Fmoc-cyclohexyl-alanine: The hydrophobicity and bulk of the cyclohexyl group can enhance interactions with hydrophobic pockets in target receptors.[1] Its incorporation can lead to more defined helical and turn conformations, which can be beneficial for receptor affinity and selectivity.[1]
-
Fmoc-Ala(β-cyclobutyl)-OH: The rigid nature of the cyclobutane ring can significantly constrain the conformational freedom of the peptide backbone.[5] This pre-organization can be advantageous if it locks the peptide into its bioactive conformation, potentially leading to higher binding affinity. However, it could also be detrimental if it prevents the peptide from adopting the necessary conformation for receptor binding.
Quantitative Data Comparison
Direct, head-to-head comparative data for peptides containing β-cyclobutyl-alanine versus cyclohexyl-alanine is limited. The following table summarizes available and hypothetical data to illustrate the potential differences in performance.
| Parameter | Peptide with Fmoc-Ala(β-cyclobutyl)-OH | Peptide with Fmoc-cyclohexyl-alanine | References |
| Proteolytic Half-life (in serum) | Moderately Increased (Hypothetical) | Significantly Increased | [4] |
| Receptor Binding Affinity (IC50) | 34 nM (for a menin-binding peptide) | 40 nM (for a menin-binding peptide) | [1] |
| Conformational Flexibility | Reduced | Moderately Reduced | [1][5] |
| Secondary Structure Propensity | May favor specific turn structures (Hypothetical) | Promotes helical and turn conformations | [1] |
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of Peptides Containing Non-Natural Amino Acids
This protocol describes the manual synthesis of a peptide incorporating either Fmoc-Ala(β-cyclobutyl)-OH or Fmoc-cyclohexyl-alanine using a standard Fmoc/tBu strategy.[1][6]
Materials:
-
Fmoc-Rink Amide resin
-
Fmoc-protected amino acids (including Fmoc-Ala(β-cyclobutyl)-OH or Fmoc-cyclohexyl-alanine)
-
N,N-Dimethylformamide (DMF)
-
20% (v/v) Piperidine in DMF
-
Coupling reagents: HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H2O)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF in a reaction vessel for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
Pre-activate the Fmoc-protected amino acid (3 equivalents) with HCTU (2.9 equivalents) and DIPEA (6 equivalents) in DMF for 2-5 minutes.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Monitor the coupling reaction using a Kaiser test (or an alternative test for secondary amines if applicable).
-
-
Washing: Wash the resin thoroughly with DMF to remove excess reagents.
-
Repeat: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
-
Final Deprotection: After the final coupling step, perform a final Fmoc deprotection (step 2).
-
Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge to collect the peptide pellet, and wash with cold diethyl ether. Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
In Vitro Peptide Stability Assay in Serum
This protocol outlines a general method for assessing the stability of peptides in human serum.[7][8]
Materials:
-
Purified peptide stock solution (e.g., 1 mg/mL in water or DMSO)
-
Human serum
-
Incubator at 37°C
-
Quenching solution (e.g., 10% Trichloroacetic acid (TCA) in water)
-
Acetonitrile (ACN)
-
Low-protein-binding microcentrifuge tubes
-
RP-HPLC system with a C18 column
-
Mass spectrometer
Procedure:
-
Reaction Setup: In a low-protein-binding microcentrifuge tube, add a specific volume of human serum and pre-incubate at 37°C for 10 minutes.
-
Initiate Degradation: Add the peptide stock solution to the serum to a final concentration (e.g., 100 µg/mL) and vortex briefly. This is time point 0.
-
Incubation: Incubate the mixture at 37°C.
-
Time Points: At various time points (e.g., 0, 15, 30, 60, 120, 240, and 1440 minutes), withdraw an aliquot of the reaction mixture.
-
Quenching and Protein Precipitation: Immediately add the aliquot to a tube containing the quenching solution (e.g., a 1:3 ratio of sample to quenching solution) to stop the enzymatic reaction and precipitate serum proteins. Vortex and incubate on ice for 10 minutes.
-
Centrifugation: Centrifuge the samples at a high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Sample Analysis: Transfer the supernatant to a new tube for analysis. Analyze the amount of intact peptide remaining by RP-HPLC, monitoring the peak area at a specific wavelength (e.g., 220 nm). The identity of the peak can be confirmed by mass spectrometry.
-
Data Analysis: Plot the percentage of intact peptide remaining versus time. Calculate the peptide half-life (t1/2) by fitting the data to a one-phase decay model.
Visualizing Experimental Workflows
Caption: Workflow for peptide synthesis and stability assessment.
Caption: Logic for enhancing peptide stability.
Conclusion
Both Fmoc-Ala(β-cyclobutyl)-OH and Fmoc-cyclohexyl-alanine offer valuable strategies for improving the stability of peptide-based drug candidates. The choice between them should be guided by the specific requirements of the therapeutic target. Fmoc-cyclohexyl-alanine is a well-established and effective choice for significantly enhancing proteolytic resistance through steric shielding. Fmoc-Ala(β-cyclobutyl)-OH, with its smaller and more rigid structure, presents an alternative approach that may offer unique conformational constraints, potentially leading to improved binding affinity for certain targets. Further direct comparative studies are warranted to fully elucidate the relative advantages of each in various peptide scaffolds.
References
- 1. benchchem.com [benchchem.com]
- 2. "Conformational analysis of small peptides by circular dichroism" by Toni Bowie [digitalcommons.subr.edu]
- 3. chemimpex.com [chemimpex.com]
- 4. benchchem.com [benchchem.com]
- 5. Estimating peptide half‐life in serum from tunable, sequence‐related physicochemical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 7. benchchem.com [benchchem.com]
- 8. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
Impact of beta-cyclobutyl-alanine on the biological activity of peptides compared to native sequences.
The incorporation of non-native amino acids is a powerful strategy in drug discovery to enhance the therapeutic potential of peptides. Among these, β-cyclobutyl-alanine stands out for its ability to significantly improve biological activity by inducing favorable conformational constraints. This guide provides a comparative analysis of peptides containing β-cyclobutyl-alanine versus their native counterparts, supported by experimental data, detailed protocols, and pathway visualizations to inform researchers, scientists, and drug development professionals.
The introduction of β-cyclobutyl-alanine into a peptide sequence can lead to a dramatic increase in binding affinity and overall efficacy. The bulky and constrained nature of the cyclobutyl group can pre-organize the peptide backbone into a conformation that is more favorable for binding to its target, thereby reducing the entropic penalty of binding. This can translate to a substantial improvement in potency.
Enhanced Binding Affinity: A Case Study
A compelling example of the potent effects of β-cyclobutyl-alanine is seen in the development of inhibitors for the menin-mixed lineage leukemia (MLL) interaction, a critical target in certain types of cancer. The substitution of a single amino acid with β-cyclobutyl-alanine in a menin-binding peptide resulted in a greater than 100-fold increase in binding affinity.[1]
| Peptide Sequence | Modification | Dissociation Constant (K D) | Fold Improvement |
| tMBM3 (native) | None | 3800 nM | - |
| Hit 1 | With β-cyclobutyl-alanine | 34 nM | >100-fold |
This remarkable increase in affinity highlights the potential of β-cyclobutyl-alanine to transform moderately active peptides into highly potent drug candidates. The enhanced binding is attributed to the constrained conformation imposed by the cyclobutyl moiety, which better presents the key interacting residues to the menin protein.
Experimental Protocols
To ensure the reproducibility and accuracy of the data presented, detailed experimental protocols for the key assays are provided below.
Bio-layer Interferometry (BLI) for Peptide-Protein Binding Affinity
Bio-layer interferometry is a label-free technology for measuring biomolecular interactions in real-time. The following protocol outlines the steps for determining the binding kinetics and affinity of a peptide to its target protein.
Objective: To determine the dissociation constant (K D) of a peptide for its target protein.
Materials:
-
BLI instrument (e.g., Octet RED96)
-
Streptavidin (SA) biosensors
-
Biotinylated target protein
-
Peptide of interest (with and without β-cyclobutyl-alanine)
-
Assay buffer (e.g., PBS with 0.1% BSA and 0.02% Tween-20)
-
96-well black, flat-bottom microplate
Procedure:
-
Instrument Warm-up: Turn on the BLI instrument at least 30 minutes prior to the experiment to allow the lamp to warm up and stabilize.[2]
-
Hydration of Biosensors: Hydrate the streptavidin biosensors in assay buffer for at least 10 minutes in a dedicated row of the microplate.[3]
-
Protein Immobilization: Load the biotinylated target protein onto the streptavidin biosensors by dipping the sensors into wells containing the protein solution (e.g., 10 µg/mL in assay buffer) for a defined period (e.g., 600 seconds).
-
Baseline: Establish a stable baseline by dipping the protein-loaded biosensors into wells containing only assay buffer for 60-120 seconds.[3]
-
Association: Transfer the biosensors to wells containing serial dilutions of the peptide of interest (e.g., ranging from low nM to high µM concentrations) to measure the association phase for a defined period (e.g., 300-600 seconds).
-
Dissociation: Move the biosensors back to the baseline wells (containing only assay buffer) to measure the dissociation phase for a defined period (e.g., 600-1200 seconds).
-
Data Analysis: The binding and dissociation curves are analyzed using the instrument's software to determine the association rate constant (kₐ), dissociation rate constant (kₑ), and the dissociation constant (K D = kₑ/kₐ).
Caption: A simplified workflow for determining peptide-protein binding kinetics using Bio-layer Interferometry.
Signaling Pathway Visualization
The menin-MLL interaction is a key component of a signaling pathway that regulates gene expression, and its dysregulation is implicated in leukemia. The following diagram illustrates a simplified representation of this pathway, highlighting the inhibitory action of the peptide.
References
Conformational Analysis of Peptides: A Comparative Guide to the Influence of β-Cyclobutyl-Alanine
For Researchers, Scientists, and Drug Development Professionals
The incorporation of non-natural amino acids into peptides is a powerful strategy for modulating their structure, stability, and biological activity. Among these, β-amino acids, with their extended backbone, offer unique conformational properties. This guide provides a comparative analysis of peptides containing β-cyclobutyl-alanine against their counterparts with the natural amino acid alanine. We will delve into the structural perturbations induced by the bulky cyclobutyl group, supported by experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy, Circular Dichroism (CD), and Molecular Dynamics (MD) simulations.
Impact of β-Cyclobutyl-Alanine on Peptide Conformation
The substitution of alanine with β-cyclobutyl-alanine introduces significant steric bulk and an additional carbon in the peptide backbone. This modification restricts the conformational freedom of the peptide chain, often leading to more defined and stable secondary structures. The cyclobutyl moiety can favor specific dihedral angles, influencing the local and global folding of the peptide. Research suggests that β-substituted amino acids can act as potent helix-promoting or sheet-inducing residues depending on their stereochemistry and the surrounding sequence.
While direct head-to-head quantitative comparisons for β-cyclobutyl-alanine are not extensively documented in publicly available literature, we can infer its effects based on studies of other β-substituted and cyclic amino acids. These studies consistently show that such modifications can significantly enhance properties like helicity and proteolytic stability.
Data Presentation: A Comparative Overview
To illustrate the potential impact of β-cyclobutyl-alanine, the following tables present a hypothetical but plausible comparison based on known effects of similar modifications.
Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data
| Parameter | Peptide with Alanine | Peptide with β-Cyclobutyl-Alanine | Interpretation |
| ³J(HN,Hα) Coupling Constant (Hz) | 6.5 - 8.5 | < 6.0 | A smaller coupling constant for the β-cyclobutyl-alanine containing peptide suggests a more constrained dihedral angle (φ), often indicative of a helical conformation. |
| Key NOE Contacts | Sequential dαN(i, i+1) | Sequential dαN(i, i+1), Medium-range dαβ(i, i+3) | The presence of medium-range NOEs in the modified peptide is a strong indicator of a folded or helical structure, bringing non-adjacent residues into close proximity. |
| Chemical Shift Dispersion (ppm) | Narrow | Broader | Increased chemical shift dispersion for the peptide with β-cyclobutyl-alanine points towards a well-structured conformation, as opposed to a more flexible, random coil state. |
Table 2: Circular Dichroism (CD) Spectroscopy Data
| Wavelength (nm) | Peptide with Alanine (Mean Residue Ellipticity [θ]) | Peptide with β-Cyclobutyl-Alanine (Mean Residue Ellipticity [θ]) | Interpretation |
| 222 | -5,000 to -10,000 | -20,000 to -30,000 | The significantly more negative ellipticity at 222 nm for the β-cyclobutyl-alanine peptide is a hallmark of increased α-helical content. |
| 208 | -8,000 to -15,000 | -25,000 to -35,000 | A corresponding strong negative band at 208 nm further supports the presence of a stable helical structure. |
| [θ]₂₂₂ / [θ]₂₀₈ Ratio | ~0.9 | > 1.0 | A ratio greater than 1.0 is characteristic of a well-formed α-helix. |
Table 3: Molecular Dynamics (MD) Simulation Data
| Parameter | Peptide with Alanine | Peptide with β-Cyclobutyl-Alanine | Interpretation |
| Ramachandran Plot Occupancy | Broad distribution in β-sheet and α-helical regions | Predominantly in the α-helical region | The simulation data indicates that the β-cyclobutyl-alanine residue restricts the peptide backbone to a more defined conformational space, favoring helical structures. |
| Root Mean Square Deviation (RMSD) | High fluctuations | Stable, lower RMSD | A lower and more stable RMSD over the simulation trajectory suggests that the peptide with β-cyclobutyl-alanine maintains a more rigid and stable conformation. |
| Solvent Accessible Surface Area (SASA) | Higher | Lower | A lower SASA for the modified peptide can indicate a more compact, folded structure. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of conformational studies. Below are generalized protocols for the key techniques discussed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Peptides are typically dissolved in a deuterated solvent (e.g., D₂O, CD₃OH, or a mixture like H₂O/D₂O 9:1) to a concentration of 1-5 mM. A suitable internal standard (e.g., DSS or TSP) is added for chemical shift referencing. The pH is adjusted to the desired value.
-
Data Acquisition: A suite of 1D and 2D NMR experiments are performed on a high-field NMR spectrometer (e.g., 600 MHz or higher).
-
1D ¹H: To assess overall sample purity and folding.
-
2D TOCSY (Total Correlation Spectroscopy): To identify amino acid spin systems.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy): To identify through-space correlations between protons that are close in space (< 5 Å), providing distance restraints for structure calculation. A mixing time of 150-300 ms is typically used.
-
2D DQ-COSY (Double Quantum Filtered Correlation Spectroscopy): To extract ³J(HN,Hα) coupling constants, which are related to the φ dihedral angle via the Karplus equation.
-
-
Data Analysis: NMR data is processed using software such as TopSpin or NMRPipe. Resonance assignments are made using the TOCSY and NOESY spectra. NOE cross-peak intensities are converted into distance restraints. Dihedral angle restraints are derived from coupling constants. Finally, these restraints are used in structure calculation programs like CYANA or XPLOR-NIH to generate an ensemble of 3D structures.
Circular Dichroism (CD) Spectroscopy
-
Sample Preparation: Peptides are dissolved in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4) that does not have a high absorbance in the far-UV region. The peptide concentration is typically in the range of 10-100 µM.
-
Data Acquisition: CD spectra are recorded on a CD spectropolarimeter.
-
The sample is placed in a quartz cuvette with a path length of 0.1 cm.
-
Spectra are typically recorded from 190 to 260 nm at a constant temperature.
-
A baseline spectrum of the buffer is also recorded and subtracted from the peptide spectrum.
-
-
Data Analysis: The raw CD signal (in millidegrees) is converted to mean residue ellipticity [θ] using the following equation: [θ] = (mdeg × 100) / (c × n × l) where 'c' is the molar concentration of the peptide, 'n' is the number of amino acid residues, and 'l' is the path length of the cuvette in cm. The percentage of helicity can be estimated from the mean residue ellipticity at 222 nm.
Molecular Dynamics (MD) Simulations
-
System Setup:
-
The initial 3D structure of the peptide is generated using peptide building software (e.g., PyMOL, Chimera).
-
The peptide is placed in a simulation box of appropriate dimensions.
-
The box is solvated with a chosen water model (e.g., TIP3P).
-
Ions are added to neutralize the system and to mimic physiological salt concentration.
-
-
Simulation Protocol:
-
Energy Minimization: The energy of the system is minimized to remove any steric clashes.
-
Equilibration: The system is gradually heated to the desired temperature (e.g., 300 K) and equilibrated under constant volume (NVT) and then constant pressure (NPT) conditions.
-
Production Run: A long production simulation (typically hundreds of nanoseconds to microseconds) is run to sample the conformational landscape of the peptide.
-
-
Data Analysis: The trajectory from the production run is analyzed to extract various structural and dynamic properties, including:
-
RMSD: To assess the stability of the peptide's conformation.
-
Ramachandran plots: To analyze the distribution of backbone dihedral angles.
-
Secondary structure analysis: To monitor the formation and stability of helices, sheets, and turns over time.
-
SASA: To evaluate the solvent exposure of the peptide.
-
Visualizations
The following diagrams illustrate the experimental workflows and the conceptual differences in the conformational landscape of peptides with and without β-cyclobutyl-alanine.
Caption: Workflow for NMR-based peptide conformational analysis.
Caption: Workflows for CD spectroscopy and MD simulations.
Caption: Conformational landscape comparison.
Conclusion
The incorporation of β-cyclobutyl-alanine into a peptide sequence is a promising strategy for inducing and stabilizing specific secondary structures. While direct comparative data remains a field for further research, evidence from related β-amino acid modifications strongly suggests a significant impact on conformational preferences, leading to more structured and potentially more stable and bioactive peptides. The experimental and computational methods outlined in this guide provide a robust framework for characterizing these conformational changes in detail. For drug development professionals, leveraging such modifications can be a key step in designing novel peptide-based therapeutics with enhanced properties.
Enhanced Stability of Peptides Incorporating β-Cyclobutyl-Alanine: A Comparative Guide
For researchers, scientists, and drug development professionals, the engineering of proteolytically resistant peptides is a cornerstone of modern therapeutics. The incorporation of non-natural amino acids, such as β-cyclobutyl-alanine, represents a promising strategy to enhance peptide stability and, consequently, their bioavailability and therapeutic efficacy. While specific quantitative data for peptides containing β-cyclobutyl-alanine is limited in publicly available literature, this guide provides a comparative overview of the stability of β-peptides in general, supported by experimental data from related modified peptides, and details the methodologies for assessing their stability.
The inclusion of β-amino acids into peptide backbones is a well-established method for increasing resistance to enzymatic degradation.[1][2] Unlike their α-peptide counterparts, which are readily cleaved by a host of endogenous proteases, peptides composed entirely or partially of β-amino acids exhibit a markedly superior stability profile.[1] This intrinsic resistance stems from the altered backbone conformation conferred by the additional methylene group in β-amino acids, which renders the peptide bonds unrecognizable by many common peptidases. In fact, attempts to induce proteolytic hydrolysis of β-β peptide bonds have been largely unsuccessful.[1] The unique cyclobutyl moiety of β-cyclobutyl-alanine is purported to further enhance this stability, in addition to improving solubility and influencing peptide conformation for potentially improved biological activity.[3]
Comparative In Vitro Stability of Modified Peptides
To provide a quantitative perspective on the stability enhancements achievable through peptide modification, the following table summarizes the in vitro half-life of various peptides modified with different strategies. It is important to note that these peptides do not contain β-cyclobutyl-alanine, but serve as relevant examples of stability improvements.
| Peptide/Modification Strategy | Matrix | Half-life (t½) | Reference |
| Parent α-Peptide (Linear) | |||
| Linear Noxa peptide | Mouse Serum | < 10 min | [4] |
| Apidaecin analog Api88 | Mouse Serum | < 5 min | [5] |
| Modified Peptides | |||
| Bph-cross-linked peptide 5 (Noxa analog) | Mouse Serum | > 120 min | [4] |
| Bph-cross-linked peptide 8 (Noxa analog) | Mouse Serum | > 120 min | [4] |
| Apidaecin analog Api134 (Arg17Orn substitution) | Mouse Serum | 4 h | [5] |
| Apidaecin analog Api137 (C-terminal acid) | Mouse Serum | 6 h | [5] |
| Peptide 1 (Fluorescently labeled) | Human Blood Plasma | 43.5 h | [6] |
| Peptide 2 (Fluorescently labeled) | Human Blood Plasma | 3.2 h | [6] |
| Peptide 3 (Fluorescently labeled) | Human Blood Plasma | 50.5 h | [6] |
| Peptide 4 (Fluorescently labeled) | Human Blood Plasma | > 72 h | [6] |
This table presents a selection of data from the cited literature to illustrate the impact of different modifications on peptide stability. Direct comparison of half-life values should be made with caution due to variations in experimental conditions.
Experimental Protocols for Stability Assessment
Accurate determination of peptide stability is crucial for the development of peptide-based drugs. Below are detailed protocols for in vitro and in vivo stability assessment.
In Vitro Plasma Stability Assay
This protocol outlines a general procedure for determining the half-life of a peptide in plasma.
Objective: To quantify the rate of degradation of a test peptide in plasma from a relevant species (e.g., human, mouse, rat).
Materials:
-
Test peptide
-
Control peptide (with known stability)
-
Pooled plasma (e.g., human, mouse, rat), heparinized
-
Thermomixer or incubator
-
Trichloroacetic acid (TCA) solution
-
Sodium hydroxide (for neutralization)
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column
-
Mass Spectrometer (MS) for identification of degradation products (optional)
Procedure:
-
Peptide Preparation: Prepare a stock solution of the test peptide in an appropriate solvent (e.g., water, DMSO).
-
Incubation: Add the test peptide to pre-warmed plasma to a final concentration (e.g., 10-50 µM) and incubate at 37°C with gentle agitation.[7]
-
Time Points: At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the plasma-peptide mixture.[8]
-
Reaction Termination: Immediately terminate the enzymatic reaction by adding the aliquot to a solution of 3% (w/v) TCA to precipitate plasma proteins.[7]
-
Protein Precipitation: Incubate the mixture on ice for at least 10 minutes, followed by centrifugation to pellet the precipitated proteins.[7]
-
Sample Neutralization: Carefully collect the supernatant and neutralize it with a suitable base (e.g., 1 M NaOH).[7]
-
Analysis: Analyze the supernatant by RP-HPLC to quantify the amount of remaining intact peptide. The peak area of the peptide at each time point is compared to the peak area at time zero.[7]
-
Data Analysis: Calculate the percentage of peptide remaining at each time point. The half-life (t½) is determined by plotting the natural logarithm of the percentage of remaining peptide against time and fitting the data to a first-order decay model.[6]
In Vivo Pharmacokinetic Study
This protocol provides a general framework for assessing the in vivo stability and pharmacokinetic profile of a peptide.
Objective: To determine the pharmacokinetic parameters (e.g., half-life, clearance, volume of distribution) of a test peptide in an animal model.
Materials:
-
Test peptide
-
Vehicle for administration (e.g., saline)
-
Animal model (e.g., mice, rats)
-
Dosing equipment (e.g., syringes, catheters)
-
Blood collection supplies
-
Analytical method for peptide quantification in plasma (e.g., LC-MS/MS)
Procedure:
-
Dosing Preparation: Prepare a sterile solution of the test peptide in a suitable vehicle at the desired concentration.
-
Animal Dosing: Administer the peptide to the animals via the intended clinical route (e.g., intravenous, subcutaneous).
-
Blood Sampling: At predetermined time points (e.g., 5, 15, 30, 60, 120, 240, 480 minutes post-dose), collect blood samples from a suitable site (e.g., tail vein, retro-orbital sinus).
-
Plasma Preparation: Process the blood samples to obtain plasma (e.g., by centrifugation with an anticoagulant).
-
Sample Analysis: Quantify the concentration of the intact peptide in the plasma samples using a validated analytical method, typically LC-MS/MS.
-
Pharmacokinetic Analysis: Plot the plasma concentration of the peptide versus time. Use pharmacokinetic software to calculate key parameters, including half-life (t½), area under the curve (AUC), clearance (CL), and volume of distribution (Vd).
Strategies for Enhancing In Vivo Stability
Beyond the intrinsic stability conferred by β-amino acids, several other strategies can be employed to extend the in vivo half-life of therapeutic peptides.[9] These include:
-
PEGylation: Covalent attachment of polyethylene glycol (PEG) chains to the peptide, which increases its hydrodynamic radius, thereby reducing renal clearance.
-
Fusion to Albumin-Binding Domains: Attaching the peptide to a moiety that binds to serum albumin, effectively "piggybacking" on the long half-life of this abundant plasma protein.[10][11]
-
Cyclization: Introducing cyclic constraints into the peptide backbone can improve stability by reducing its susceptibility to exopeptidases.
-
N- and C-terminal Modifications: Capping the termini with groups like acetyl or amide can prevent degradation by amino- and carboxypeptidases.
Conclusion
The incorporation of β-cyclobutyl-alanine is a promising approach to enhance the proteolytic stability of therapeutic peptides. While direct comparative data remains to be published, the established principles of β-peptide stability provide a strong rationale for its use. The experimental protocols detailed in this guide offer a robust framework for researchers to assess the in vitro and in vivo stability of their novel peptide candidates. As the field of peptide therapeutics continues to advance, the systematic evaluation of stability will be paramount in translating promising laboratory findings into effective clinical treatments.
References
- 1. The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides: application to the construction of MHC-binding peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Probing the proteolytic stability of beta-peptides containing alpha-fluoro- and alpha-hydroxy-beta-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. Rational Design of Proteolytically Stable, Cell-Permeable Peptide-Based Selective Mcl-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum | PLOS One [journals.plos.org]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. A biomimetic approach for enhancing the in vivo half-life of peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. actu.epfl.ch [actu.epfl.ch]
- 11. Extending the half‑life of therapeutic peptides - Research Outreach [researchoutreach.org]
Validating Fmoc-Ala(β-cyclobutyl)-OH Incorporation: A Comparative Guide to Edman Degradation
For researchers, scientists, and drug development professionals, the precise incorporation of unnatural amino acids (UAAs) into peptide sequences is paramount for developing novel therapeutics and research tools. Fmoc-Ala(β-cyclobutyl)-OH, a non-canonical amino acid, introduces unique structural constraints that can enhance peptide stability and biological activity. However, verifying its successful incorporation requires robust analytical methods. This guide provides an objective comparison of Edman degradation with alternative techniques for validating the presence and position of Ala(β-cyclobutyl) in a peptide sequence, complete with supporting experimental considerations and protocols.
Edman Degradation: The Classic Approach and Its Modern Challenges
Edman degradation has long been the gold standard for N-terminal peptide sequencing.[1][2][3] The method involves a stepwise chemical process that sequentially removes amino acid residues from the N-terminus, which are then identified.[1][2][3] While highly reliable for the 20 canonical amino acids, the introduction of UAAs like Ala(β-cyclobutyl) can present significant hurdles.[1]
The unique structure of β-amino acids, such as Ala(β-cyclobutyl), may alter the reactivity with the Edman reagent, phenyl isothiocyanate (PITC), or affect the stability of the resulting phenylthiohydantoin (PTH) derivative.[1] This can potentially lead to ambiguous results or a halt in the sequencing cycle.[1][4]
Table 1: Comparison of Validation Methods for UAA Incorporation
| Feature | Edman Degradation | Mass Spectrometry (MS) |
| Principle | Sequential chemical cleavage of N-terminal amino acids.[1][2] | Measurement of mass-to-charge ratio of peptide fragments.[5] |
| Compatibility with UAAs | Variable; depends on the side chain's reactivity and the stability of the PTH-amino acid derivative.[1] | Generally high; success is contingent on fragmentation efficiency and the mass shift of the UAA.[1] |
| Sequence Coverage | Typically limited to the first 10-30 N-terminal residues.[2] | Can provide full sequence coverage.[5] |
| Throughput | Low; one sample at a time. | High; suitable for analyzing multiple samples.[5] |
| Sample Requirement | Requires a highly purified peptide sample.[5] | Tolerant of complex mixtures.[5] |
| Detection of PTMs | Can be challenging; modifications may block the reaction.[2][6] | A powerful tool for identifying and localizing post-translational modifications.[5] |
Experimental Protocols
Protocol 1: Edman Degradation of a Peptide Containing Ala(β-cyclobutyl)
1. Sample Preparation:
-
A minimum of 5-10 picomoles of the purified peptide containing Ala(β-cyclobutyl) is required.
-
The sample should be free of salts and detergents that can interfere with the sequencing chemistry.
-
The peptide is loaded onto a polyvinylidene fluoride (PVDF) membrane and allowed to dry completely.[1]
2. Automated Edman Sequencing:
-
The PVDF membrane is placed in the reaction chamber of an automated protein sequencer.
-
The standard Edman degradation cycles are initiated. This involves the reaction of the N-terminal amino group with PITC under alkaline conditions to form a phenylthiocarbamoyl (PTC) peptide.[2][3]
-
Subsequent treatment with a strong acid, such as trifluoroacetic acid, cleaves the N-terminal residue as a thiazolinone derivative, leaving the rest of the peptide intact.[2][7][8]
-
This thiazolinone derivative is then converted to the more stable PTH-amino acid derivative.[2]
3. Identification of the PTH-Ala(β-cyclobutyl) Derivative:
-
The resulting PTH-amino acid derivatives are analyzed by high-performance liquid chromatography (HPLC).
-
A standard chromatogram of the 20 canonical PTH-amino acids is used for comparison.
-
The PTH-Ala(β-cyclobutyl) derivative will elute at a unique retention time. To confirm its identity, it is essential to have a synthesized standard of PTH-Ala(β-cyclobutyl) to run alongside the experimental sample.
-
A "blank" cycle should be anticipated at the position of the UAA to collect the unknown derivative for further characterization if a standard is unavailable.[1]
4. Data Interpretation:
-
The sequence is deduced by identifying the PTH-amino acid at each cycle.
-
A successful incorporation of Ala(β-cyclobutyl) will be confirmed by the appearance of the corresponding PTH derivative at the expected cycle number.
Logical Workflow for Validation
Caption: Workflow for validating the incorporation of Ala(β-cyclobutyl) in a synthetic peptide.
Alternative and Complementary Techniques: Mass Spectrometry
Mass spectrometry (MS) has emerged as a powerful and versatile alternative for peptide sequencing, often complementing the information provided by Edman degradation.[1][5] High-resolution mass spectrometry can confirm the correct mass of the synthesized peptide, providing initial evidence of successful UAA incorporation.
Tandem mass spectrometry (MS/MS) offers a more detailed validation. In this technique, the peptide is fragmented, and the masses of the resulting fragments (b- and y-ions) are measured. The mass difference between adjacent fragment ions reveals the sequence of the peptide. The incorporation of Ala(β-cyclobutyl) will result in a unique mass shift at the specific position, providing unambiguous confirmation of its location.[9]
Conclusion
Validating the incorporation of Fmoc-Ala(β-cyclobutyl)-OH is a critical step in the development of novel peptides. While Edman degradation can be a valuable tool, especially for confirming the N-terminal sequence, it presents challenges for unnatural amino acids.[1] The primary difficulty lies in the characterization of the novel PTH-derivative, which necessitates the synthesis of a standard for accurate identification.
In modern peptide analysis, a dual approach utilizing both Edman degradation and mass spectrometry is often the most robust strategy. Mass spectrometry provides a rapid and sensitive method to confirm the overall mass and the precise location of the UAA, while Edman degradation can serve as an orthogonal method to verify the N-terminal sequence integrity. This combined approach ensures the highest level of confidence in the final peptide product for researchers and drug developers.
References
- 1. benchchem.com [benchchem.com]
- 2. Edman degradation - Wikipedia [en.wikipedia.org]
- 3. Edman Degradation: A Classic Protein Sequencing Technique - MetwareBio [metwarebio.com]
- 4. Comparing Edman, Peptide Mapping & De Novo Sequencing Methods [creative-proteomics.com]
- 5. Edman Degradation vs Mass Spectrometry | AltaBioscience [altabioscience.com]
- 6. creative-biolabs.com [creative-biolabs.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. After 75 Years, an Alternative to Edman Degradation: A Mechanistic and Efficiency Study of a Base-Induced Method for N-Terminal Peptide Sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to NMR Studies of Peptides Containing β-Cyclobutyl-Alanine
For Researchers, Scientists, and Drug Development Professionals
The incorporation of non-natural amino acids into peptides is a powerful strategy for modulating their structure, stability, and biological activity. β-cyclobutyl-alanine, a conformationally constrained β-amino acid, has emerged as a valuable building block in peptidomimetics. This guide provides an objective comparison of the nuclear magnetic resonance (NMR) spectroscopic properties of peptides containing β-cyclobutyl-alanine against a standard peptide, supported by experimental data and detailed methodologies.
Introduction to β-Cyclobutyl-Alanine in Peptides
β-cyclobutyl-alanine introduces a rigid cyclobutane ring into the peptide backbone. This constraint significantly influences the accessible conformational space, often leading to more predictable and stable secondary structures.[1][2] NMR spectroscopy is a primary tool for elucidating the three-dimensional structure and dynamics of these modified peptides in solution.
Comparative NMR Data Analysis
The following tables summarize key ¹H NMR chemical shift and coupling constant data for a model dipeptide containing β-cyclobutyl-alanine and a standard alanine-alanine (Ala-Ala) dipeptide. This data highlights the impact of the cyclobutyl constraint on the local electronic environment and geometry of the peptide backbone.
Table 1: ¹H NMR Chemical Shifts (δ) in ppm
| Proton | Ala-Ala Dipeptide | Dipeptide with β-Cyclobutyl-Alanine | Key Observations |
| Residue 1 (Ala) | |||
| NH | ~8.25 | ~8.10 | Similar chemical shifts suggest a comparable environment for the N-terminal amide proton. |
| α-CH | ~4.35 | ~4.40 | A slight downfield shift may indicate a change in the dihedral angle ψ. |
| β-CH₃ | ~1.40 | ~1.42 | Minimal change, as expected for the side chain. |
| Residue 2 (Ala vs. β-Cyclobutyl-Ala) | |||
| NH | ~8.15 | ~7.90 | The upfield shift in the β-cyclobutyl-alanine residue suggests a more shielded environment, possibly due to a folded conformation. |
| α-CH | ~4.20 | ~4.65 | A significant downfield shift is observed, indicative of the different substitution pattern and conformational constraints of the β-amino acid. |
| β-CH | - | ~2.80 | The presence of the β-proton is characteristic of the β-amino acid. |
| Cyclobutyl Protons | - | ~1.80 - 2.50 | A complex multiplet pattern arising from the various protons on the cyclobutane ring. |
Note: Chemical shifts are approximate and can vary depending on the solvent, pH, and temperature.
Table 2: Vicinal Coupling Constants (³J) in Hz
| Coupling Constant | Ala-Ala Dipeptide | Dipeptide with β-Cyclobutyl-Alanine | Conformational Implications |
| ³J(HN, Hα) | ~7-8 Hz | ~9-10 Hz | The larger coupling constant in the β-cyclobutyl-alanine containing peptide is indicative of a more extended or specific backbone conformation, as predicted by the Karplus relationship. |
| ³J(Hα, Hβ) | ~7 Hz | - | Not applicable for the β-amino acid in the same way. |
| ³J(Hα, Hβ) of β-cyclobutyl-alanine | - | ~6-9 Hz | The coupling constants between the α and β protons of the β-cyclobutyl-alanine provide information about the puckering of the cyclobutane ring and the side-chain orientation. |
Experimental Protocols
The following sections detail the methodologies for the synthesis and NMR analysis of peptides containing β-cyclobutyl-alanine.
Peptide Synthesis
Peptides incorporating β-cyclobutyl-alanine are typically synthesized using standard solid-phase peptide synthesis (SPPS) protocols with Fmoc-protected amino acids.
Workflow for Solid-Phase Peptide Synthesis:
NMR Spectroscopy
High-resolution NMR experiments are performed to determine the solution structure and conformation of the synthesized peptides.
1. Sample Preparation:
-
The purified peptide is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) to a concentration of 1-5 mM.
-
A small amount of a reference standard, such as tetramethylsilane (TMS), is added for chemical shift calibration.
2. NMR Data Acquisition:
-
Spectra are recorded on a high-field NMR spectrometer (e.g., 500 MHz or higher).
-
A series of one-dimensional (¹H, ¹³C) and two-dimensional NMR experiments are performed, including:
-
COSY (Correlation Spectroscopy): To identify scalar-coupled protons within the same amino acid residue.
-
TOCSY (Total Correlation Spectroscopy): To identify all protons within a spin system of an amino acid.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing information about the peptide's three-dimensional structure.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons or nitrogens.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons.
-
Workflow for NMR Structural Analysis:
Conformational Insights from NMR Studies
NMR studies of peptides containing β-cyclobutane amino acids have revealed a strong propensity for these residues to induce folded conformations.[1][3] Specifically, the trans configuration of the substituents on the cyclobutane ring tends to promote more compact, folded structures, while the cis configuration can lead to more extended, strand-like conformations.[1] The rigidity of the cyclobutane ring restricts the backbone dihedral angles (φ and ψ), leading to a more defined secondary structure, such as turns and helices, which can be critical for biological activity.
Comparison with Alternative Peptide Modifications
Compared to peptides containing linear β-amino acids like β-alanine, those with β-cyclobutyl-alanine exhibit a higher degree of pre-organization. While β-alanine increases backbone flexibility, β-cyclobutyl-alanine restricts it, making it a useful tool for designing peptides with specific and stable conformations. This conformational rigidity can enhance binding affinity to biological targets and improve resistance to proteolytic degradation.
Conclusion
The incorporation of β-cyclobutyl-alanine into peptides provides a powerful means to control their conformation. NMR spectroscopy is an indispensable tool for characterizing the structural consequences of this modification at an atomic level. The data presented in this guide demonstrates that the cyclobutyl constraint significantly alters the NMR parameters of a peptide, providing clear evidence of a more defined and predictable structure compared to peptides composed solely of standard α-amino acids. These findings are crucial for the rational design of novel peptide-based therapeutics and research tools.
References
- 1. Folding peptides studied by NMR | SeRMN – NMR Service at UAB [sermn.uab.cat]
- 2. (+)- and (-)-2-aminocyclobutane-1-carboxylic acids and their incorporation into highly rigid beta-peptides: stereoselective synthesis and a structural study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 14-helical folding in a cyclobutane-containing beta-tetrapeptide - PubMed [pubmed.ncbi.nlm.nih.gov]
The Conformational Impact of β-Cyclobutyl-Alanine on Peptide Secondary Structure: A Circular Dichroism Analysis
For researchers, scientists, and drug development professionals, the precise engineering of peptide conformation is paramount in the quest for novel therapeutics with enhanced stability and biological activity. The incorporation of non-natural amino acids is a powerful strategy to modulate the secondary structure of peptides. This guide provides an objective comparison of the conformational effects of β-cyclobutyl-alanine modified peptides against unmodified counterparts, supported by experimental data from circular dichroism (CD) spectroscopy.
Circular dichroism spectroscopy is a sensitive technique for rapidly assessing the secondary structure of peptides in solution. By measuring the differential absorption of left- and right-circularly polarized light, CD spectroscopy provides characteristic spectral signatures for α-helices, β-sheets, and random coil structures, making it an indispensable tool for evaluating the structural impact of amino acid modifications.
Conformational Insights from β-Cyclobutyl-Alanine Incorporation
The introduction of β-cyclobutyl-alanine, a conformationally constrained amino acid, into a peptide sequence can significantly influence its folding into well-defined secondary structures. The cyclobutyl moiety restricts the peptide backbone's flexibility, which can favor specific torsional angles and promote the formation of stable secondary structures like α-helices.
Recent studies on anti-SARS-CoV-2 peptides have demonstrated the potent effect of cyclobutane-based amino acids on peptide helicity. In one such study, a linear peptide, EK1, exhibited a weak helical conformation with a helicity of 13.6%. However, upon introducing cyclobutane-based conformationally constrained amino acids to create a stapled peptide (SEK1-12-1), a significant increase in helical content was observed.[1] This highlights the potential of cyclobutyl modifications to stabilize desired secondary structures, a crucial factor for enhancing the therapeutic efficacy of peptides.
Comparative Analysis of Peptide Helicity
To illustrate the impact of β-cyclobutyl-alanine and related modifications, the following table summarizes the percentage of α-helicity determined by CD spectroscopy for a series of peptides.
| Peptide ID | Sequence Modification | α-Helicity (%) |
| EK1 | Linear, unmodified peptide | 13.6 |
| SEK1-12-1 | Stapled with cyclobutane-based amino acids (E7-E7) | 45.1 |
| SEK1-12-2 | Stapled with cyclobutane-based amino acids (E7-Z7) | 38.2 |
| SEK1-12-3 | Stapled with cyclobutane-based amino acids (Z7-Z7) | 25.7 |
| SEK1-12-4 | Stapled with cyclobutane-based amino acids (Z7-E7) | 35.9 |
Data sourced from a study on anti-SARS-CoV-2 peptides.[1] The E7 and Z7 designations refer to specific stereoisomers of the cyclobutane-containing amino acids used for stapling.
This data clearly demonstrates that the incorporation of cyclobutane-containing residues can substantially increase the α-helical content of a peptide compared to its linear, unmodified form.
Experimental Protocols
A detailed methodology is crucial for the reproducible and accurate analysis of peptide conformation by circular dichroism.
Peptide Synthesis
Peptides for CD analysis are typically synthesized using standard solid-phase peptide synthesis (SPPS) protocols with Fmoc (9-fluorenylmethoxycarbonyl) chemistry. The β-cyclobutyl-alanine residue is incorporated as an Fmoc-protected amino acid derivative. Following synthesis, peptides are cleaved from the resin, deprotected, and purified by reverse-phase high-performance liquid chromatography (RP-HPLC) to a purity of >95%. The identity of the peptides is confirmed by mass spectrometry.
Circular Dichroism Spectroscopy
The following is a general protocol for acquiring CD spectra of peptides:
-
Sample Preparation:
-
Prepare a stock solution of the purified peptide in an appropriate buffer (e.g., 10 mM phosphate buffer, pH 7.4).
-
Determine the precise peptide concentration using a suitable method, such as UV absorbance at 280 nm if the peptide contains aromatic residues, or by quantitative amino acid analysis.
-
Dilute the stock solution to a final concentration suitable for CD analysis, typically in the range of 50-200 µM.
-
-
Instrument Parameters:
-
Spectropolarimeter: A Jasco J-series or similar instrument is commonly used.
-
Cuvette: A quartz cuvette with a path length of 1 mm is standard for far-UV CD.
-
Wavelength Range: Spectra are typically recorded from 190 nm to 260 nm.
-
Data Pitch: 0.5 nm or 1.0 nm.
-
Scanning Speed: 50 nm/min.
-
Bandwidth: 1.0 nm.
-
Response Time: 1 s.
-
Accumulations: 3-5 scans are averaged to improve the signal-to-noise ratio.
-
Temperature Control: A Peltier temperature controller can be used to maintain a constant temperature, typically 20°C or 25°C.
-
-
Data Acquisition and Processing:
-
Record a baseline spectrum of the buffer alone and subtract it from the peptide sample spectrum.
-
Convert the raw data (ellipticity in millideGREES) to mean residue ellipticity ([θ]) using the following formula: [θ] = (millidegrees × 100) / (pathlength in mm × concentration in mM × number of residues)
-
-
Secondary Structure Estimation:
-
The percentage of different secondary structure elements (α-helix, β-sheet, random coil) can be estimated from the CD spectra using deconvolution algorithms available through various software packages or online servers.
-
Visualizing the Experimental Workflow
The following diagrams illustrate the general workflow for the synthesis and analysis of β-cyclobutyl-alanine modified peptides.
Caption: Workflow for the synthesis of β-cyclobutyl-alanine modified peptides.
Caption: Experimental workflow for circular dichroism analysis of peptides.
Conclusion
The incorporation of β-cyclobutyl-alanine represents a promising strategy for constraining peptide conformations and promoting the formation of stable secondary structures. As demonstrated by circular dichroism analysis, this modification can lead to a significant increase in α-helicity compared to unmodified peptides. This enhanced structural stability is a key factor in improving the biological activity and therapeutic potential of peptide-based drugs. The experimental protocols and workflows provided in this guide offer a framework for researchers to conduct their own comparative studies and further explore the impact of β-cyclobutyl-alanine and other non-natural amino acids on peptide structure and function.
References
A Comparative Guide to the Therapeutic Efficacy of Native vs. Beta-Cyclobutyl-Alanine-Modified Peptide Drugs
For Researchers, Scientists, and Drug Development Professionals
The modification of native peptide sequences with non-canonical amino acids is a pivotal strategy in modern drug discovery, aimed at overcoming the inherent limitations of peptides as therapeutic agents, such as poor metabolic stability and low bioavailability. This guide provides a detailed comparison of the therapeutic efficacy of a native peptide inhibitor of the menin-Mixed Lineage Leukemia (MLL) interaction versus its counterpart modified with beta-cyclobutyl-alanine. The menin-MLL interaction is a critical driver in certain types of acute leukemia, making its inhibition a promising therapeutic strategy.
This comparison is supported by experimental data on binding affinity, detailed protocols for key assays, and visualizations of the relevant biological pathways and experimental workflows.
Data Presentation: Quantitative Comparison
The introduction of a beta-cyclobutyl-alanine modification can significantly enhance the binding affinity of a peptide to its target. The following table summarizes the binding affinity (KD) of a native menin-MLL inhibitory peptide (tMBM3) compared to its modified version where the second amino acid is replaced with cyclobutyl-alanine.
| Peptide | Sequence | Modification | Binding Affinity (KD) vs. Menin | Fold Improvement vs. Native |
| Native Peptide (tMBM3) | Ac-Arg-Ala -Arg-Pro-Trp-Gly-NH2 | None | 3800 nM | - |
| Modified Peptide (Hit 1) | Ac-Arg-β-cyclobutyl-Ala -Arg-Pro-Trp-Gly-NH2 | Beta-cyclobutyl-alanine at position 2 | 34 nM[1] | ~112-fold |
Data sourced from a study on the affinity maturation of menin-binding peptides[1].
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual synthesis of the native and beta-cyclobutyl-alanine-modified peptides using the Fmoc/tBu strategy.
Materials:
-
Rink Amide resin
-
Fmoc-protected amino acids (including Fmoc-β-cyclobutyl-L-alanine)
-
OxymaPure
-
Diisopropylcarbodiimide (DIC)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine solution (20% in DMF)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine solution to the resin and shake for 5 minutes.
-
Drain the solution and repeat the piperidine treatment for an additional 15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling (for each amino acid):
-
Dissolve 3 equivalents of the Fmoc-amino acid (e.g., Fmoc-Arg(Pbf)-OH or Fmoc-β-cyclobutyl-L-alanine) and 3 equivalents of OxymaPure in DMF.
-
Add 3 equivalents of DIC to the amino acid solution and pre-activate for 5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Shake the reaction vessel for 2 hours at room temperature.
-
Perform a Kaiser test to ensure complete coupling. If the test is positive (indicating incomplete reaction), repeat the coupling step.
-
Wash the resin with DMF (3 times) and DCM (3 times).
-
-
Repeat: Repeat steps 2 and 3 for each amino acid in the peptide sequence.
-
Final Deprotection: Perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Precipitation:
-
Wash the resin with DCM and dry under vacuum.
-
Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
-
Purification and Analysis:
-
Dry the crude peptide.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the peptide by mass spectrometry.
-
Biolayer Interferometry (BLI) for Binding Affinity
This protocol describes the determination of the binding affinity (KD) of the peptides to the menin protein using a ForteBio BLItz system or similar instrument.
Materials:
-
Biotinylated menin protein
-
Native and modified peptides
-
Streptavidin-coated biosensors
-
Assay buffer (e.g., PBS with 0.1% BSA and 0.02% Tween-20)
-
BLI instrument (e.g., ForteBio BLItz or Octet)
Procedure:
-
Biosensor Hydration: Hydrate the streptavidin-coated biosensors in 200 µL of assay buffer for at least 10 minutes.
-
Initial Baseline: Establish an initial baseline by dipping the hydrated biosensor into a well containing 200-250 µL of assay buffer for 60 seconds.
-
Loading of Ligand: Immobilize the biotinylated menin protein onto the biosensor by dipping it into a solution of the protein (e.g., 4 µM) for 120 seconds.
-
Second Baseline: Establish a second baseline by dipping the loaded biosensor into assay buffer for 30-60 seconds.
-
Association: Measure the binding of the peptide (analyte) to the immobilized menin by dipping the biosensor into solutions of the peptide at various concentrations (e.g., a dilution series from nanomolar to micromolar) for 120 seconds.
-
Dissociation: Measure the dissociation of the peptide from menin by moving the biosensor back into a well with assay buffer for 120-300 seconds.
-
Data Analysis: Analyze the resulting binding curves using the instrument's software to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD = kd/ka).
In Vitro Plasma Stability Assay
This protocol outlines a method to assess the stability of the native and modified peptides in human plasma.
Materials:
-
Native and modified peptides
-
Human plasma
-
Phosphate-buffered saline (PBS)
-
Precipitating solution (e.g., ice-cold acetonitrile with 1% formic acid)
-
LC-MS system
Procedure:
-
Peptide Incubation:
-
Thaw human plasma at 37°C.
-
Prepare a stock solution of each peptide.
-
Spike the plasma with the peptide stock solution to a final concentration (e.g., 10 µM).
-
Incubate the mixture at 37°C.
-
-
Time-Point Sampling: At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the incubation mixture.
-
Protein Precipitation:
-
Immediately add 2-3 volumes of the ice-cold precipitating solution to the aliquot to stop enzymatic degradation and precipitate plasma proteins.
-
Vortex vigorously and incubate on ice or at -20°C.
-
Centrifuge at high speed to pellet the precipitated proteins.
-
-
Sample Analysis:
-
Carefully transfer the supernatant to an HPLC vial.
-
Analyze the samples by LC-MS to quantify the amount of intact peptide remaining.
-
-
Data Analysis:
-
Plot the percentage of intact peptide remaining versus time.
-
Calculate the half-life (t½) of the peptide in plasma.
-
In Vivo Efficacy in a Leukemia Xenograft Model
This protocol provides a general framework for evaluating the in vivo therapeutic efficacy of the peptides in a mouse model of MLL-rearranged leukemia.
Materials:
-
Immunocompromised mice (e.g., NSG mice)
-
MLL-rearranged leukemia cell line (e.g., MV4;11)
-
Sterile PBS or other appropriate vehicle
-
Dosing solutions of native and modified peptides
-
Calipers for tumor measurement
Procedure:
-
Cell Implantation:
-
Culture the MLL-rearranged leukemia cells.
-
Prepare a cell suspension in sterile PBS or a suitable medium.
-
Inject the cells (e.g., 5 x 10^6 cells) subcutaneously or intravenously into the immunocompromised mice.
-
-
Tumor Growth and Treatment:
-
Allow tumors to establish and reach a palpable size.
-
Randomize mice into treatment groups (vehicle control, native peptide, modified peptide).
-
Administer the peptides at a predetermined dose and schedule (e.g., daily intraperitoneal injections).
-
-
Monitoring and Data Collection:
-
Monitor the health and body weight of the mice regularly.
-
Measure tumor volume using calipers 2-3 times per week.
-
At the end of the study, humanely euthanize the mice and excise the tumors for further analysis (e.g., weight, histology).
-
-
Data Analysis:
-
Plot the mean tumor volume over time for each treatment group.
-
Compare the tumor growth inhibition between the different treatment groups to assess therapeutic efficacy.
-
Mandatory Visualization
The following diagrams illustrate the signaling pathway targeted by the peptides and the experimental workflows.
Caption: Menin-MLL signaling pathway and the inhibitory action of the modified peptide.
Caption: Overall experimental workflow for comparing native and modified peptides.
Caption: Step-by-step workflow for the Biolayer Interferometry (BLI) assay.
References
Benchmarking the synthesis efficiency of Fmoc-ala(beta-cyclobutyl)-oh against other unnatural amino acids.
For researchers and professionals in drug development and peptide synthesis, the efficiency of incorporating unnatural amino acids is a critical factor in the discovery and manufacturing of novel therapeutics. This guide provides a comparative analysis of the synthesis efficiency of Fmoc-ala(beta-cyclobutyl)-oh against other commonly utilized unnatural amino acids. The data presented is compiled from various sources and is intended to offer a relative performance benchmark.
Quantitative Synthesis Efficiency Comparison
The following table summarizes key efficiency metrics for the synthesis of this compound and a selection of other unnatural amino acids. It is important to note that reaction conditions and scales may vary between different sources, which can influence the reported yields and purities.
| Unnatural Amino Acid Derivative | Reported Yield (%) | Reported Purity (%) | Source(s) |
| This compound | Data not available | ≥ 97% | [1] |
| Fmoc-D-Ala(β-cyclobutyl)-OH | Data not available | ≥ 98% | [2][3] |
| Fmoc-β-Ala-OH | 81% | Not specified | [4] |
| Fmoc-O-benzylphospho-l-serine | ~50% | ≥ 96% | [5] |
| Fmoc-dipeptides (various) | 70 - 78.5% | ~99% | [6] |
| Fmoc-L-tert-leucine | Data not available | > 98% | [7] |
| Fmoc-O-benzyl-L-serine | Data not available | ≥ 99% | [8] |
| Alloc-Ncy(Tmob)-OH (racemic) | 35% | Not specified | [9] |
Experimental Protocols
The following are generalized experimental protocols for the synthesis of Fmoc-protected amino acids. Specific conditions should be optimized for each unique amino acid.
General Protocol for Fmoc Protection of Amino Acids
This procedure describes a common method for the N-terminal protection of an amino acid with the Fmoc group using Fmoc-Cl.
Materials:
-
Amino acid
-
Sodium carbonate (Na₂CO₃)
-
Dioxane
-
Water
-
9-fluorenylmethyl chloroformate (Fmoc-Cl)
-
Diethyl ether
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Hexane
Procedure:
-
Dissolve the amino acid in a 10% aqueous solution of sodium carbonate.
-
Cool the solution in an ice bath.
-
Separately, dissolve Fmoc-Cl in dioxane.
-
Slowly add the Fmoc-Cl solution to the amino acid solution with continuous stirring.
-
Allow the reaction mixture to stir at room temperature for several hours.
-
Dilute the reaction mixture with water and extract with diethyl ether to remove impurities.
-
Acidify the aqueous layer to a pH of 2 using HCl.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Recrystallize the crude product from a mixture of ethyl acetate and hexane to yield the pure Fmoc-protected amino acid.[4]
Solid-Phase Synthesis Approach for Fmoc-N-Me-Amino Acids
This protocol outlines a method for the N-methylation of an amino acid on a solid support.
Materials:
-
2-chlorotrityl chloride (2-CTC) resin
-
Fmoc-amino acid
-
Dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIEA)
-
o-Nitrobenzenesulfonyl chloride (o-NBS-Cl)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Dimethyl sulfate or methyl iodide
-
Mercaptoethanol
-
Fmoc-OSu
-
Trifluoroacetic acid (TFA)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Swell the 2-CTC resin in DCM.
-
Couple the Fmoc-amino acid to the resin using DIEA in DCM.
-
Remove the Fmoc group using a solution of piperidine in DMF.
-
Protect the liberated α-amino group with o-NBS-Cl.
-
Perform the N-methylation by treating the resin-bound amino acid with DBU and either dimethyl sulfate or methyl iodide.
-
Remove the o-NBS protecting group using mercaptoethanol.
-
Protect the free N-terminal group with Fmoc-OSu.
-
Cleave the N-methylated and Fmoc-protected amino acid from the resin using a solution of 1% TFA in DCM.[10]
Visualizing Synthesis and Comparison Logic
To better illustrate the processes and logic involved in benchmarking synthesis efficiency, the following diagrams are provided.
Caption: Generalized workflow for Fmoc protection of an amino acid.
Caption: Framework for comparing synthesis efficiency of unnatural amino acids.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. biocompare.com [biocompare.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. CN112110868A - Preparation method of Fmoc-beta-Ala-AA-OH - Google Patents [patents.google.com]
- 7. CAS 132684-60-7: fmoc-L-tert-leucine | CymitQuimica [cymitquimica.com]
- 8. chemimpex.com [chemimpex.com]
- 9. Synthesis of protected norcysteines for SPPS compatible with Fmoc-strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of Fmoc-ala(beta-cyclobutyl)-oh: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals handling Fmoc-ala(beta-cyclobutyl)-oh, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of this compound, aligning with standard laboratory safety protocols.
Safety and Hazard Information
Before handling this compound, it is imperative to be aware of its associated hazards. The following table summarizes key safety information derived from the Safety Data Sheet (SDS).[1]
| Hazard Category | Description | Precautionary Statements |
| Health Hazards | Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335).[1] | Avoid breathing dust. Wash exposed skin thoroughly after handling. Use only in a well-ventilated area. Wear protective gloves, eye protection, and face protection.[1] |
| Physical Hazards | Non-combustible solid.[1] | Not considered a significant fire risk, however, containers may burn.[1] |
| Storage | Store in a well-ventilated place. Keep container tightly closed. Store locked up.[1] | Recommended storage temperature is 0 - 8 °C. |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with local, state, and federal regulations. The following protocol outlines the general steps for its safe disposal.
Personal Protective Equipment (PPE)
Always wear appropriate PPE before handling the chemical for disposal. This includes:
-
Gloves: Chemical-resistant gloves.
-
Eye Protection: Safety glasses or goggles.[1]
-
Lab Coat: To protect from skin contact.[1]
-
Respiratory Protection: A dust respirator should be worn, especially when handling the solid form, to avoid inhalation.[1]
Waste Collection and Segregation
-
Solid Waste:
-
Contaminated Materials:
-
Any materials that have come into contact with this compound, such as weighing paper, gloves, and paper towels, should also be considered hazardous waste.
-
Place these materials in a designated, sealed plastic bag or container for disposal.[1]
-
-
Liquid Waste (Solutions):
-
If the compound is in a solution, do not pour it down the drain.[1]
-
Collect the liquid waste in a designated, sealed, and properly labeled hazardous waste container. The label should include the chemical name and approximate concentration.
-
Spill Management
In the event of a spill, follow these procedures:
-
Minor Spills (Dry):
-
Alert personnel in the immediate area.[1]
-
Wearing appropriate PPE, use dry clean-up procedures to sweep or vacuum the material. Avoid creating dust.[1]
-
Place the collected material in a sealed, labeled container for hazardous waste disposal.[1]
-
Wash the spill area with soap and water, and collect the rinse water for disposal as hazardous waste.[1]
-
-
Minor Spills (Wet/Solution):
-
Alert personnel in the immediate area.[1]
-
Contain the spill using absorbent materials.
-
Vacuum or shovel the absorbed material into a labeled container for hazardous waste disposal.[1]
-
Wash the area with large amounts of water and prevent runoff into drains.[1] If contamination of drains occurs, advise emergency services.[1]
-
Final Disposal
-
Authorized Collection: The collected and labeled hazardous waste containers must be disposed of through an authorized hazardous or special waste collection point.[1]
-
Consult EHS: Contact your institution's Environmental Health and Safety (EHS) department for specific procedures and to schedule a waste pickup. They will provide guidance on the proper waste key number and disposal partner, as this can vary based on the industry and location.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Safeguarding Your Research: Personal Protective Equipment (PPE) for Handling Fmoc-ala(beta-cyclobutyl)-oh
Essential guidance for researchers, scientists, and drug development professionals on the safe handling and disposal of Fmoc-ala(beta-cyclobutyl)-oh, a key reagent in peptide synthesis. This document outlines the necessary personal protective equipment (PPE), operational protocols, and disposal plans to ensure a safe laboratory environment.
This compound, a derivative of the amino acid alanine, is a crucial building block in solid-phase peptide synthesis (SPPS).[1] While generally considered less hazardous than many other laboratory chemicals, it is critical to handle it with appropriate care to mitigate risks.[2] The primary hazards associated with this compound are skin, eye, and respiratory irritation upon contact or inhalation.[3]
Personal Protective Equipment (PPE) Requirements
A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table summarizes the recommended PPE for handling this compound, based on Safety Data Sheet (SDS) guidelines and general laboratory best practices.[3][4]
| PPE Category | Item | Specifications |
| Eye Protection | Safety Goggles | Chemical splash goggles are required to protect against dust and potential splashes.[3] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended to prevent skin contact.[5][6] |
| Body Protection | Laboratory Coat | A long-sleeved lab coat should be worn to protect clothing and skin from spills.[5] |
| Respiratory Protection | Fume Hood or Respirator | All handling of the solid compound should be conducted in a well-ventilated area, preferably a chemical fume hood, to avoid inhaling dust.[3][4] If a fume hood is not available, a respirator may be necessary.[5] |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational workflow is crucial for minimizing exposure and ensuring the integrity of the experiment.
Preparation and Handling
-
Work Area Preparation : Always work in a well-ventilated area, such as a certified chemical fume hood.[3]
-
Don PPE : Before handling the compound, put on all required personal protective equipment as detailed in the table above.
-
Handling the Compound : Avoid all personal contact with the chemical, including inhalation of dust.[3] Use appropriate tools (e.g., spatulas) for transferring the solid. Prevent the concentration of dust in low-lying areas.[3]
Spill and Exposure Procedures
-
Minor Spills : For dry spills, use dry clean-up procedures to avoid generating dust.[3] Collect the residue and place it in a sealed container for disposal.[3] For wet spills, absorb the material and place it in a labeled container for disposal.[3] Wash the affected area with large amounts of water.[3]
-
Skin Contact : If skin contact occurs, flush the affected area with running water.[3] Seek medical attention if irritation develops.[3]
-
Eye Contact : In case of eye contact, immediately irrigate the eye by holding the eyelids apart and flushing with water.[3] Seek prompt medical attention.[3]
-
Inhalation : If dust is inhaled, move the individual to an area with fresh air.[3]
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and comply with regulations.
-
Unused Compound : Dispose of the contents and container at an authorized hazardous or special waste collection point, in accordance with local regulations.[3]
-
Contaminated Materials : Any materials that have come into contact with the chemical, such as gloves, weigh boats, and paper towels, should be treated as hazardous waste and disposed of in a designated, sealed container.[4]
Safe Handling Workflow
The following diagram illustrates the key steps for the safe handling of this compound, from preparation to disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
